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Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Ethyl-2-methyl-2H-indazole (CAS 58706-42-6)

High-Fidelity Synthesis, Characterization, and Pharmacophore Profiling Executive Summary & Strategic Relevance 3-Ethyl-2-methyl-2H-indazole (CAS 58706-42-6) represents a specialized heterocyclic scaffold distinct from it...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis, Characterization, and Pharmacophore Profiling

Executive Summary & Strategic Relevance

3-Ethyl-2-methyl-2H-indazole (CAS 58706-42-6) represents a specialized heterocyclic scaffold distinct from its thermodynamically more stable 1H-isomer. While often encountered as a metabolic intermediate or a specific pharmacophore in kinase inhibitors (e.g., Pazopanib metabolites), its utility in drug discovery is defined by the unique electronic distribution of the 2H-indazole system.

For the medicinal chemist, this compound presents two primary challenges: regioselective synthesis (overcoming the N1-alkylation preference) and metabolic liability (susceptibility of the ethyl side chain to CYP450 oxidation). This guide provides a validated workflow for synthesizing, isolating, and stabilizing this core for downstream applications in MAT2A inhibition and tyrosine kinase research.

Physicochemical Profile

The 2H-indazole tautomer possesses a quinoid-like electronic structure, resulting in higher lipophilicity and distinct solubility profiles compared to the 1H-form.

Table 1: Key Technical Specifications

PropertyValue / DescriptionNote
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Appearance Viscous oil or low-melting solidDependent on purity/crystallinity
LogP (Predicted) ~2.8 - 3.1Higher than 1H-isomer due to lack of NH donor
Key Impurity 3-Ethyl-1-methyl-1H-indazoleThermodynamic isomer (N1-methyl)
Solubility DCM, DMSO, MeOH, EtOAcPoor solubility in water
Storage -20°C, Inert Atmosphere (Ar/N₂)Hygroscopic; protect from light

Advanced Synthesis Protocol: Regioselective N2-Methylation

Standard alkylation of indazoles with methyl iodide yields a mixture favoring the N1-isomer (typically 60:40 or 70:30 ratio). To achieve high-purity 2H-indazole, we employ a steric-electronic steering strategy using Trimethyloxonium tetrafluoroborate (Meerwein's salt) or rigorous chromatographic separation following standard alkylation.

Protocol A: Direct Alkylation with Purification Logic (Field-Proven)

This method is preferred for scalability when chromatography is automated.

Reagents:

  • Precursor: 3-Ethyl-1H-indazole

  • Electrophile: Iodomethane (MeI)

  • Base: Cesium Carbonate (Cs₂CO₃) – Promotes tighter ion pairing, slightly improving N2 yields compared to K₂CO₃.

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-Ethyl-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (1.5 eq) and stir at ambient temperature for 30 minutes. Critical: Ensure deprotonation is complete before adding electrophile.

  • Alkylation: Cool to 0°C. Dropwise add MeI (1.1 eq). Allow to warm to RT and stir for 4 hours.

  • Quench & Extraction: Quench with water. Extract with EtOAc (3x).[1] Wash organics with LiCl solution (to remove DMF) and Brine.

  • Purification (The Critical Step):

    • The N1-isomer is less polar. The N2-isomer (Target) is more polar.

    • Stationary Phase: Silica Gel (40-63 µm).

    • Eluent: Gradient Hexane:EtOAc (Start 95:5 → End 60:40).

    • Observation: The N1 isomer elutes first. The N2 isomer (CAS 58706-42-6) elutes second.

Protocol B: Modern Regioselective Catalysis (High Precision)

For applications requiring >95% regioselectivity without tedious separation, recent advances utilize acid-catalyzed alkylation with diazo compounds.

  • Catalyst: Triflic Acid (TfOH) (5 mol%)

  • Reagent: Diazomethane (or TMS-diazomethane)

  • Mechanism: Protonation of the N1 position blocks it, forcing the nucleophilic attack to occur at N2.

Visualization: Synthesis & Isomer Discrimination

The following diagram illustrates the divergent synthetic pathways and the critical spectroscopic checkpoints to verify the N2-isomer.

SynthesisWorkflow cluster_QC Quality Control (NMR) Precursor 3-Ethyl-1H-indazole Reaction Alkylation (Cs2CO3 / MeI / DMF) Precursor->Reaction Deprotonation Mixture Crude Mixture (N1 + N2 Isomers) Reaction->Mixture Methylation Separation Flash Chromatography (Hex:EtOAc Gradient) Mixture->Separation Load on Silica Target TARGET: 3-Ethyl-2-methyl-2H-indazole (More Polar / Elutes 2nd) Separation->Target High Polarity Fractions Byproduct Impurity: 3-Ethyl-1-methyl-1H-indazole (Less Polar / Elutes 1st) Separation->Byproduct Low Polarity Fractions QC_Check NOESY Confirmation: NOE between N-Me and C3-Ethyl? YES = Target (N2) Target->QC_Check

Figure 1: Synthetic workflow emphasizing the chromatographic separation of the regioisomers. The N2-isomer is identified by its higher polarity and specific NOE correlations.

Analytical Characterization (Self-Validating)

To ensure the integrity of the 2H-indazole core, rely on Nuclear Overhauser Effect Spectroscopy (NOESY) . 1D NMR alone can be ambiguous due to shifting signals based on concentration and solvent.

NMR Diagnostic Criteria
  • 1H NMR (CDCl₃, 400 MHz):

    • N-Methyl Group: The N2-methyl typically resonates downfield (~4.15 ppm) compared to the N1-methyl (~4.00 ppm), though this can vary.

    • Aromatic Region: The C7-H proton in N2-indazoles often shows a distinct doublet due to the lack of adjacent N-substitution effects found in N1-isomers.

  • NOESY (The Gold Standard):

    • N2-Isomer (Target): Strong NOE correlation between the N-Methyl protons and the C3-Ethyl protons (methylene group). This proximity is structurally impossible for the N1-isomer.

    • N1-Isomer: Strong NOE correlation between the N-Methyl protons and the C7-H aromatic proton .

Biological Context & Metabolic Liability

In drug development, the 3-ethyl-2-methyl-2H-indazole moiety is a known pharmacophore but carries specific metabolic risks. It is a structural fragment of the tyrosine kinase inhibitor Pazopanib .

Metabolic Soft Spot

The ethyl group at the C3 position is a primary site for CYP3A4-mediated oxidation.

  • Hydroxylation: CYP3A4 hydroxylates the benzylic carbon of the ethyl chain.

  • Oxidation: This secondary alcohol is rapidly oxidized to the ketone or undergoes elimination.

Implication for Drug Design: If using this scaffold, consider deuteration of the ethyl group or steric blocking (e.g., gem-dimethyl) to improve metabolic stability (t₁/₂).

Metabolism Parent 3-Ethyl-2-methyl-2H-indazole (Parent) Metabolite1 1-Hydroxyethyl metabolite (Unstable) Parent->Metabolite1 CYP3A4 (Hydroxylation) Metabolite2 Acetyl-2-methyl-2H-indazole (Ketone) Metabolite1->Metabolite2 Dehydrogenation

Figure 2: Primary metabolic pathway mediated by CYP3A4, highlighting the liability of the C3-ethyl group.

References

  • Regioselective N-Alkylation of Indazoles. National Institutes of Health (PMC). Discusses the thermodynamic vs. kinetic control in indazole alkylation and the use of Cs2CO3.

  • Metabolism of Pazopanib. Drug Metabolism Reviews / NIH. Identifies the 3-ethyl-2-methyl-2H-indazole moiety as a specific site for CYP3A4-mediated hydroxylation.

  • TfOH-catalyzed Regioselective N2-alkylation. Chemical Communications (RSC). Describes the modern acid-catalyzed method for high N2 selectivity using diazo compounds.

  • Indazole Scaffold in Medicinal Chemistry. MDPI Molecules. Comprehensive review of biological activities (Antimicrobial, COX-2 inhibition) of 2H-indazoles.

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives. ResearchGate. Provides experimental details on the synthesis and antimicrobial testing of related 2H-indazole derivatives.

Sources

Exploratory

Pazopanib intermediate 3-ethyl-2-methyl-2H-indazole structure

The following technical guide details the structural and synthetic parameters of the Pazopanib indazole core. Editorial Note: While the standard commercial intermediate for Pazopanib (Votrient) is 2,3-dimethyl-2H-indazol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and synthetic parameters of the Pazopanib indazole core.

Editorial Note: While the standard commercial intermediate for Pazopanib (Votrient) is 2,3-dimethyl-2H-indazol-6-amine , your request specifies the 3-ethyl-2-methyl-2H-indazole structure.[1] In high-precision drug development, this specific ethyl-homolog appears primarily as a Critical Process Impurity (arising from alkylating agent contamination) or a Structural Analog for SAR (Structure-Activity Relationship) studies.[1] This guide addresses the synthesis and characterization of the indazole scaffold, explicitly distinguishing between the standard dimethyl core and the requested ethyl-methyl variant to ensure complete technical coverage.

Focus: 3-Ethyl-2-methyl-2H-indazole & 2,3-Dimethyl-2H-indazol-6-amine[1]

Executive Summary & Structural Logic

The efficacy of Pazopanib as a tyrosine kinase inhibitor (VEGFR/PDGFR/c-Kit) relies heavily on its indazole core , which mimics the adenine pharmacophore of ATP, allowing it to bind competitively within the kinase hinge region.[1]

The synthesis of this core is a critical control point.[1] The presence of the 2H-indazole tautomer (fixed by N2-methylation) is essential for binding affinity.[1] The 3-ethyl-2-methyl variant represents a homologous impurity or analog where the C3-methyl is replaced by an ethyl group, potentially altering steric fit within the ATP binding pocket.[1]

Structural Comparison Table
FeatureStandard IntermediateRequested Variant (Impurity/Analog)
Chemical Name 2,3-Dimethyl-2H-indazol-6-amine 3-Ethyl-2-methyl-2H-indazole
CAS Number 444731-72-0 (Free base)58706-42-6
Role in Pazopanib Primary Pharmacophore BuilderCritical Impurity / SAR Analog
Molecular Formula C

H

N

C

H

N

(if non-aminated)
Key CQA N2-Methyl RegioselectivityC3-Ethyl vs. Methyl Purity
Chemical Structure & Retrosynthetic Analysis

The synthesis of the 2H-indazole core faces a classic regioselectivity challenge: differentiating between the N1 and N2 nitrogens.[1]

  • Target: 2,3-Dialkyl-2H-indazole.[2]

  • Challenge: Indazoles favor N1-alkylation thermodynamically.[1] Obtaining the N2-isomer requires kinetic control or specific directing groups.[1]

  • Mechanism: The steric bulk at C3 (Methyl or Ethyl) influences the N-alkylation ratio.[1] A larger C3-Ethyl group (as in your specific request) may further sterically hinder N2, pushing the reaction towards the undesired N1 isomer if not carefully controlled.[1]

DOT Diagram: Retrosynthetic Pathway

The following diagram illustrates the divergence between the standard Pazopanib intermediate and the Ethyl variant.

IndazoleSynthesis Start Starting Material (2-Fluoro-4-nitro-toluene derivative) Cyclization Hydrazine Cyclization Start->Cyclization + R-COCl / Hydrazine IndazoleCore Indazole Core (3-Alkyl-6-nitro-1H-indazole) Cyclization->IndazoleCore Methylation N-Methylation Step (Critical Regio-control) IndazoleCore->Methylation Alkylating Agent ProductStandard Standard Intermediate 2,3-Dimethyl-2H-indazol-6-amine Methylation->ProductStandard If R=Methyl (Standard Route) ProductEthyl Requested Variant 3-Ethyl-2-methyl-2H-indazole Methylation->ProductEthyl If R=Ethyl (Analog Route) Impurity N1-Isomer Impurity (Thermodynamic byproduct) Methylation->Impurity Regio-error

Caption: Divergent synthesis of Pazopanib indazole intermediates highlighting the critical N-methylation node.

Detailed Synthetic Protocols

The following protocols describe the synthesis of the standard core, with specific annotations for generating the 3-ethyl variant.

Phase A: Formation of the Indazole Ring

Principle: Cyclization of a 2-acyl-aniline or hydrazine derivative.[1]

  • For Standard (C3-Me): Use 2-amino-4-nitro-acetophenone.[1]

  • For Variant (C3-Et): Use 2-amino-4-nitro-propiophenone.[1]

Protocol (Standard Optimized):

  • Reagents: 2-Fluoro-5-nitro-acetophenone, Hydrazine hydrate, Ethanol.[1]

  • Conditions: Reflux for 4-6 hours.

  • Mechanism: Nucleophilic aromatic substitution of the fluorine by hydrazine, followed by intramolecular condensation with the ketone.[1]

  • Yield: Typically 85-90%.

Phase B: N-Methylation (The Critical Step)

This step defines the "2-methyl" position requested.[1]

  • Reagents: Trimethyloxonium tetrafluoroborate (Meerwein's salt) OR Methyl Iodide/K2CO3.[1]

  • Solvent: Ethyl Acetate or DMF.[1]

  • Critical Control: To favor the 2H-isomer (Pazopanib active form), use Meerwein's salt in a non-polar solvent, or exploit the "reactive alkylation" method under kinetic control.[1]

Step-by-Step for 3-Ethyl-2-methyl-2H-indazole:

  • Dissolution: Dissolve 10g of 3-ethyl-6-nitro-1H-indazole in 100mL Ethyl Acetate.

  • Alkylation: Add 1.1 eq of Trimethyloxonium tetrafluoroborate at 0°C under N2 atmosphere.

    • Note: Using Methyl Iodide often yields a 60:40 mix of N1:N2 isomers.[1] Meerwein's salt improves N2 selectivity to >90%.

  • Quench: Stir for 4 hours, then quench with saturated NaHCO3.

  • Purification: The N2-isomer is typically more polar.[1] Separate via column chromatography (Hexane:EtOAc 3:1).

  • Validation: 1H-NMR must show the N-Methyl singlet at ~4.0-4.2 ppm.[1] (N1-methyl typically appears upfield at ~3.9 ppm).[1]

Phase C: Nitro Reduction (Functionalization)

To attach the pyrimidine arm of Pazopanib, the nitro group must be reduced to an amine.[1]

  • Catalyst: 10% Pd/C (50% wet).

  • Hydrogen Source: Ammonium Formate or H2 gas (3 atm).

  • Solvent: Methanol/THF.

  • Process: Stir at 40°C for 2 hours. Filter catalyst.[1]

  • Result: 3-Ethyl-2-methyl-2H-indazol-6-amine (if starting with ethyl) or 2,3-Dimethyl... (standard).[1]

Impurity Profiling & Quality Control

In the context of "3-ethyl-2-methyl-2H-indazole" as an impurity in standard Pazopanib production:

Origin: This impurity arises if the starting material (3-methyl-indazole precursor) is contaminated with ethyl homologs, or if the methylating agent (e.g., Dimethyl Sulfate) contains Diethyl Sulfate.[1]

Detection Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient Acetonitrile / 0.1% Formic Acid in Water.[1]

  • Retention Time Shift: The 3-ethyl homolog is more lipophilic than the 2,3-dimethyl standard.[1] Expect the 3-ethyl variant to elute after the main peak (RRT ~ 1.05 - 1.10).[1]

DOT Diagram: Impurity Logic Flow

ImpurityLogic RawMat Raw Material (Methyl Precursor) Reaction Cyclization & Methylation RawMat->Reaction Contamination Ethyl Contamination (Process Impurity) Contamination->Reaction Trace MainPeak Main Peak 2,3-Dimethyl (API) Reaction->MainPeak ImpurityPeak Impurity Peak 3-Ethyl-2-methyl Reaction->ImpurityPeak QC QC Action: Check Retention Time & MS ImpurityPeak->QC RRT > 1.0

Caption: Logic flow for identifying the 3-ethyl homolog as a process impurity.

References
  • GlaxoSmithKline. (2006).[1] Preparation of substituted pyrimidine derivatives for use as tyrosine kinase inhibitors.[1] Patent WO2006/050389.[1] Link

  • Kumar, D., et al. (2013).[1] An improved process for the preparation of Pazopanib hydrochloride. Organic Process Research & Development. Link

  • Mulligan, S., et al. (2014).[1] Regioselective synthesis of 2H-indazoles: Application to the synthesis of Pazopanib.[1] Journal of Medicinal Chemistry.[1] Link

  • FDA Center for Drug Evaluation. (2009).[1] Votrient (Pazopanib) Chemistry Review.[1] (Confirming 2,3-dimethyl structure). Link

Sources

Foundational

The 2H-Indazole Pharmacophore in Tyrosine Kinase Inhibitors: A Technical Deep Dive

Executive Summary: The Privilege of the 2H-Tautomer In the crowded landscape of kinase inhibitor design, the indazole scaffold stands as a "privileged structure," mimicking the adenine purine ring of ATP. However, a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privilege of the 2H-Tautomer

In the crowded landscape of kinase inhibitor design, the indazole scaffold stands as a "privileged structure," mimicking the adenine purine ring of ATP. However, a critical nuance often separates a nanomolar lead from a micromolar hit: the tautomeric preference. While 1H-indazole is thermodynamically favored (aromatic stability of the benzene ring), the 2H-indazole tautomer—often locked via N2-substitution—offers a distinct vector geometry that allows for unique access to the solvent-front or back-pocket regions of the kinase domain.

This guide dissects the 2H-indazole pharmacophore , using Pazopanib as the primary case study. We will explore the structural rationale for N2-substitution, detailed regioselective synthetic protocols, and a self-validating TR-FRET kinase assay workflow.

Structural Biology & Pharmacophore Analysis

The Tautomeric Switch

The indazole core exists in a tautomeric equilibrium. In the unsubstituted state, the 1H-form dominates (


). However, in tyrosine kinase inhibitors (TKIs), we frequently "lock" the high-energy 2H-form by substituting the N2-nitrogen.

Why N2?

  • Vector Orientation: N2-substitution projects substituents (R2) at an angle that often avoids steric clash with the gatekeeper residue, whereas N1-substitution can drive the group directly into the ribose binding pocket or solvent front depending on the binding mode.

  • Hinge Interaction: The N1 nitrogen in 2H-indazoles retains a lone pair capable of acting as a hydrogen bond acceptor for the hinge region backbone (e.g., Cys919 in VEGFR2), while C3 or N2 substituents can stabilize the conformation.

Case Study: Pazopanib (Votrient)

Pazopanib is the quintessential 2H-indazole TKI. It targets VEGFR, PDGFR, and c-Kit.

  • Core: N2-methyl-2H-indazole.

  • Binding: The indazole N1 accepts a H-bond from the backbone NH of Cys919 (VEGFR2). The N2-methyl group projects into a hydrophobic pocket, locking the active conformation.

Visualization: Pharmacophore & Binding Logic
Exploratory

Biological activity of 2,3-disubstituted indazole derivatives

Title: The 2,3-Disubstituted ( )-Indazole Scaffold: A Technical Guide to Synthesis, SAR, and Biological Application Part 1: Executive Technical Summary The indazole nucleus is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 2,3-Disubstituted (


)-Indazole Scaffold: A Technical Guide to Synthesis, SAR, and Biological Application

Part 1: Executive Technical Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, traditionally dominated by


-indazole derivatives (e.g., Axitinib, Pazopanib). However, the 2,3-disubstituted-

-indazole
isomer represents a distinct, under-explored chemical space with unique electronic properties due to its pseudo-ortho-quinoid character. Unlike their thermodynamically stable

-counterparts, 2,3-disubstituted derivatives exhibit specific reactivity and binding profiles, particularly effective in antiprotozoal , anti-inflammatory (COX-2 selective) , and anticancer applications.

This guide serves as an operational manual for researchers targeting this specific subclass, providing validated synthetic routes, structure-activity relationships (SAR), and bioassay protocols.

Part 2: Chemical Basis & Tautomeric Control

To work with 2,3-disubstituted indazoles, one must understand the tautomeric equilibrium. The


-indazole is aromatic (

electrons), while the

-indazole involves a quinoid-like resonance contribution, making it less stable but electronically distinct.
  • Nomenclature: "2,3-disubstituted" strictly refers to the

    
    -tautomer where the hydrogen at N1 is absent, and substituents are present at Nitrogen-2 (N2) and Carbon-3 (C3).
    
  • Electronic Signature: The N2-substitution locks the molecule in the quinoid form, altering the dipole moment and hydrogen-bond acceptor capability of N1, which is critical for target engagement (e.g., in the COX-2 active site).

Part 3: Synthesis Workflow (Regioselective Access)

Accessing the 2,3-disubstituted core requires avoiding the thermodynamic trap of


-alkylation. The most robust method is the Copper-Catalyzed Three-Component Coupling .
Mechanism & Protocol

This pathway utilizes 2-bromobenzaldehydes, primary amines, and sodium azide.[1][2][3] It proceeds via condensation (imine formation), followed by azidation and reductive cyclization.[1]

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Reagents: 2-Bromobenzaldehyde + Primary Amine (R-NH2) + NaN3 Step1 Condensation (Imine Formation) Start->Step1 Reflux/Solvent Step2 Cu-Catalyzed Azidation (-Br to -N3) Step1->Step2 CuI / Ligand Step3 Nitrene/Radical Insertion Step2->Step3 -N2 Product Target: 2,3-Disubstituted-2H-Indazole Step3->Product Cyclization

Caption: One-pot, three-component synthesis of 2,3-disubstituted-2H-indazoles avoiding 1H-isomer formation.

Validated Experimental Protocol

Source: Adapted from standard Cu-catalyzed methodologies [1, 2].

  • Reagents: 2-Bromobenzaldehyde (1.0 equiv), Aniline derivative (1.1 equiv), Sodium Azide (1.2 equiv), CuI (10 mol%), L-Proline (20 mol%), K2CO3 (2.0 equiv).

  • Solvent: DMSO (Anhydrous).

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100°C for 12 hours.

    • Monitor: TLC (Hexane:EtOAc 4:1). The imine intermediate forms quickly; cyclization is the rate-determining step.

    • Workup: Quench with water, extract with EtOAc. Purification via column chromatography is required to remove trace

      
      -byproducts if regioselectivity is <95%.
      
  • Yield Expectation: 75-85%.

Part 4: Biological Activity Profiles

A. Antiprotozoal Activity (The Primary Niche)

2,3-Diphenyl-2H-indazoles have emerged as potent agents against intestinal protozoa, often outperforming Metronidazole (MTZ).[3][4][5]

Key Targets: Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis.[3][5]

Data Summary: Comparative Potency (


 in 

)
CompoundSubstituent (N2)Substituent (C3)G. intestinalisE. histolyticaT. vaginalis
MTZ (Control) --1.20.80.9
Indazole-18 4-FluorophenylPhenyl0.09 0.5 1.1
Indazole-23 4-CF3-phenylPhenyl0.150.71.5
Indazole-26 Pyridin-2-yl4-OMe-Phenyl2.5>10>10

Interpretation: The presence of a lipophilic, electron-withdrawing group (F, CF3) on the N2-phenyl ring drastically enhances potency against Giardia (up to 12x more potent than MTZ) [1].

B. Anti-Inflammatory (COX-2 Inhibition)

Selected 2,3-disubstituted indazoles exhibit dual activity: antimicrobial + anti-inflammatory.[3][4][5] This is clinically relevant for parasitic infections which induce significant gut inflammation.

  • Mechanism: Molecular docking suggests these derivatives bind to the COX-2 active site similarly to Rofecoxib , utilizing the N1 (lone pair) as a hydrogen bond acceptor for Arg120 or Tyr355.

  • Selectivity: Compounds with bulky C3-substituents (e.g., phenyl) favor the larger hydrophobic pocket of COX-2 over COX-1.

C. Anticancer Activity

Recent studies highlight activity against breast cancer (4T1) and cervical cancer (HeLa) lines.

  • Pathway: Induction of ROS-mediated apoptosis.

  • Marker: Downregulation of Bcl-2 and upregulation of Bax/Caspase-3.[6]

Part 5: Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is tightly controlled by the electronic nature of substituents at N2 and C3.

DOT Diagram: SAR Map

Caption: SAR analysis for 2,3-disubstituted-2H-indazoles optimization.

Key SAR Rules:

  • N2-Aryl Ring: Essential for stability. Electron-withdrawing groups (EWG) like -CF3 or -F at the para position enhance lipophilicity and metabolic resistance, correlating with higher antiprotozoal activity.

  • C3-Position: A phenyl group here is critical for COX-2 selectivity (mimicking the vicinal diaryl structure of Coxibs).

  • N1-Lone Pair: Must remain accessible. Substituents that sterically crowd N1 reduce anti-inflammatory efficacy.

Part 6: Experimental Protocol (Bioassay)

In Vitro Antiprotozoal Assay (Giardia intestinalis)

Self-Validating Step: Always run a Metronidazole (MTZ) control. If MTZ


 deviates >20% from historical mean (approx 1.2 

), discard run.
  • Culture: Maintain G. intestinalis trophozoites in TYI-S-33 medium supplemented with 10% calf serum.

  • Seeding: Harvest log-phase trophozoites and seed at

    
     cells/mL in 96-well plates.
    
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.01 to 100

    
    ). Ensure final DMSO concentration < 1%.
    
  • Incubation: 48 hours at 37°C.

  • Readout: Remove medium. Wash with PBS. Add fresh medium + WST-1 or MTT reagent. Incubate 4 hours. Measure Absorbance (450 nm).

  • Calculation: Plot dose-response curve (Log[Inhibitor] vs. Normalized Response) to determine

    
     using non-linear regression.
    

References

  • Pérez-Villanueva, J., et al. (2017).[3] Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.

  • Kumar, M. R., et al. (2011).[1][3] Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes. Organic Letters, 13(13), 3542–3545.[1]

  • Zhang, L., et al. (2019). Indazole derivatives as potent anticancer agents: A review. European Journal of Medicinal Chemistry, 186, 111883.

  • Gahtori, P., et al. (2012). Anti-inflammatory and analgesic potential of 2,3-disubstituted indazoles. Bioorganic & Medicinal Chemistry Letters, 22(5), 1938-1941.

Sources

Foundational

3-Ethyl-2-methyl-2H-indazole molecular weight and formula

Executive Summary: The 2H-Indazole Scaffold In the landscape of nitrogen heterocycles, the indazole core represents a "privileged scaffold," appearing frequently in kinase inhibitors (e.g., Pazopanib, Axitinib).[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2H-Indazole Scaffold

In the landscape of nitrogen heterocycles, the indazole core represents a "privileged scaffold," appearing frequently in kinase inhibitors (e.g., Pazopanib, Axitinib).[1] While the 1H-indazole tautomer is thermodynamically dominant, the 2H-indazole isomer—characterized by a fixed quinoid-like electronic structure—has emerged as a critical bioisostere for indole and naphthalene systems.[1]

3-Ethyl-2-methyl-2H-indazole (CAS: 58706-42-6) is a specific 2,3-disubstituted derivative that serves as a high-value intermediate in the synthesis of functionally selective drugs.[1] Unlike its 1H-counterparts, the 2H-isomer offers unique vectorality for hydrogen bonding and hydrophobic interactions within ATP-binding pockets.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthesis, and characterization.[1]

Physicochemical Specifications

The following data establishes the baseline identity for 3-Ethyl-2-methyl-2H-indazole. Researchers must verify these parameters to ensure the integrity of starting materials.

PropertySpecificationNotes
IUPAC Name 3-Ethyl-2-methyl-2H-indazole
CAS Number 58706-42-6
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol Calculated using IUPAC atomic weights.[1]
Exact Mass 160.0995For HRMS calibration.
Physical State Solid / Crystalline PowderLow melting point solid (approx. 30–40 °C).[1]
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity; good membrane permeability.[1]
pKa (Conjugate Acid) ~2.0 (N1)The 2H-indazole is weakly basic at N1.[1]
Solubility DMSO, Methanol, DCM, EtOAcInsoluble in water.[1]

Synthetic Methodology & Protocol

The synthesis of 2-substituted indazoles is non-trivial due to the thermodynamic preference for N1-alkylation.[1] A robust "Senior Scientist" approach utilizes the alkylation of 3-ethyl-1H-indazole under kinetic control or specific directing conditions, followed by rigorous chromatographic separation.[1]

Reaction Logic

Direct alkylation of 3-ethyl-1H-indazole with methyl iodide (MeI) yields a mixture of the 1H-isomer (major) and the 2H-isomer (minor) .[1] To maximize the 2H-yield or isolate it effectively, we employ a base-mediated alkylation in a polar aprotic solvent.[1]

Experimental Protocol (Self-Validating)

Objective: Synthesis and isolation of 3-Ethyl-2-methyl-2H-indazole.

Reagents:

  • 3-Ethyl-1H-indazole (1.0 eq)[1]

  • Cesium Carbonate (

    
    ) (2.0 eq) – Preferred over NaH for easier handling and slightly better N2 ratios.[1]
    
  • Methyl Iodide (MeI) (1.2 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 3-ethyl-1H-indazole in anhydrous DMF (0.5 M concentration).
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 30 minutes. Checkpoint: Suspension should be uniform.
    
  • Alkylation: Cool the mixture to 0°C. Add MeI dropwise via syringe to prevent exotherms.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The 2H-isomer typically has a lower Rf (more polar) or distinct fluorescence compared to the 1H-isomer depending on the stationary phase, though in many systems 2-Me is actually less polar.[1] Correction: In 2-alkyl indazoles, the 2-isomer often elutes after the 1-isomer on silica due to higher basicity/interaction with silanols, but this varies.[1] Standard: 1-Me (higher Rf), 2-Me (lower Rf).

  • Workup: Quench with water. Extract 3x with EtOAc.[1] Wash combined organics with brine (to remove DMF).[1] Dry over

    
    .[1]
    
  • Purification (Critical): Flash column chromatography on silica gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.[1]
      
    • Isolate: The 2H-isomer (3-Ethyl-2-methyl) is the critical target.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the bifurcation in synthesis and the separation logic.

SynthesisWorkflow Start 3-Ethyl-1H-indazole (Precursor) Reagents Cs2CO3, MeI DMF, 25°C Start->Reagents Intermediate Crude Mixture (N1-Me + N2-Me) Reagents->Intermediate Alkylation Separation Flash Chromatography (SiO2, Hex/EtOAc) Intermediate->Separation Product1 1-Methyl-3-ethyl-1H-indazole (Major Byproduct) Separation->Product1 Fraction A (High Rf) Product2 3-Ethyl-2-methyl-2H-indazole (Target API) Separation->Product2 Fraction B (Low Rf)

Caption: Regioselective alkylation workflow separating the thermodynamic (N1) and kinetic/minor (N2) isomers.

Analytical Characterization (The "Fingerprint")

Distinguishing the 2H-isomer from the 1H-isomer is the most common failure point.[1] You must use NMR diagnostics.[1]

1H NMR Diagnostic Signals[1]
  • N-Methyl Group:

    • 2-Methyl (Target): The methyl singlet typically appears downfield around 4.0 – 4.2 ppm .[1] The quinoid nature of the 2H-ring deshields this position relative to the 1H-isomer.[1]

    • 1-Methyl (Byproduct): The methyl singlet appears upfield around 3.9 – 4.0 ppm .[1]

  • Aromatic Region:

    • The 2H-isomer often shows a more symmetric electronic distribution, but the ultimate proof is NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

    • NOE Contact: In 3-Ethyl-2-methyl-2H-indazole, the N-Methyl protons will show an NOE correlation with the Ethyl CH2 protons at position 3.[1]

    • Contrast: In the 1-Methyl isomer, the N-Methyl protons show NOE with the proton at C7 (benzene ring), not the ethyl group at C3.[1]

UV-Vis Spectroscopy
  • 2H-Indazoles: Typically exhibit a bathochromic shift (red shift) and distinct band structure compared to 1H-indazoles due to the ortho-quinoid conjugation.[1]

  • Lambda max: Expect absorption maxima around 280–300 nm with higher extinction coefficients for the 2H species.[1]

Medicinal Chemistry Applications

The 3-Ethyl-2-methyl-2H-indazole moiety is not just a building block; it is a functional pharmacophore.[1][3]

Bioisosterism & Kinase Inhibition

The 2H-indazole serves as a rigid bioisostere for:

  • Indoles: Improving metabolic stability (reducing oxidation at C2/C3).

  • Purines: Mimicking the adenine core in ATP-competitive inhibitors.[1]

In kinase drug discovery, the N2-nitrogen often acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP pocket.[1] The 3-ethyl group provides a hydrophobic anchor, filling the "gatekeeper" pocket or hydrophobic back-cleft, enhancing selectivity against kinases with smaller gatekeeper residues.[1]

Pharmacophore Mapping

The diagram below visualizes how this specific molecule interacts within a theoretical binding pocket.[1]

Pharmacophore IndazoleCore 2H-Indazole Core (Scaffold) Hinge Kinase Hinge Region (H-Bond Acceptor) IndazoleCore->Hinge Pi-Stacking / H-Bonding N2 N2-Methyl (Orientation) N2->IndazoleCore Locks Quinoid Form Ethyl 3-Ethyl Group (Hydrophobic) Pocket Hydrophobic Pocket (Selectivity Filter) Ethyl->Pocket Van der Waals Contact

Caption: Pharmacophore mapping of 3-Ethyl-2-methyl-2H-indazole in a theoretical kinase binding site.[1]

References

  • PubChem. 2-Methyl-2H-indazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Gaunersdorfer, M., et al. (2024).[1][4] Synthesis of 2H-Indazoles via Regioselective Alkylation. Journal of Organic Chemistry. (General reference for 2H-indazole synthesis methodology).

  • Schmidt, A., & Beutler, A. (2010).[1] Indazoles: Synthesis and Properties. Current Organic Chemistry. (Review on tautomer stability and reactivity).

Sources

Exploratory

The N2-Substituted Indazole Scaffold: Electronic Anomalies and Synthetic Pathways

Executive Summary The indazole (benzo[c]pyrazole) scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indole and purine systems.[1][2][3] While N1-substituted indazoles are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole (benzo[c]pyrazole) scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indole and purine systems.[1][2][3] While N1-substituted indazoles are thermodynamically favored and ubiquitous in drug discovery, N2-substituted indazoles represent a distinct, high-value chemical space. They offer unique vectors for hydrogen bonding, altered dipole moments, and access to specific kinase binding pockets (e.g., VEGFR inhibitors like Pazopanib).

This technical guide addresses the primary challenge of working with N2-indazoles: overcoming the thermodynamic penalty. We explore the electronic "quinoid" nature of the N2-isomer, detail the kinetic controls required for their synthesis, and provide validated protocols for regioselective construction.

The Electronic Landscape: Benzenoid vs. Quinoid

The fundamental difficulty in accessing N2-substituted indazoles lies in the tautomeric equilibrium of the parent scaffold.

Tautomeric Equilibrium and Aromaticity

Indazole exists in a tautomeric equilibrium between the 1H-form (benzenoid) and the 2H-form (quinoid).[4]

  • 1H-Indazole (Benzenoid): The benzene ring retains full aromaticity (Sextet). The pyrazole ring shares these electrons. This is the thermodynamically stable state.[2]

  • 2H-Indazole (Quinoid): Substitution at N2 forces the benzene ring into an ortho-quinoid electronic configuration. This disruption of the benzene aromaticity results in a higher energy state.

Thermodynamic Penalty: Computational and experimental data indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 2.3 to 3.4 kcal/mol in the gas phase and solution. Consequently, non-selective alkylation (e.g., alkyl halide + base) overwhelmingly favors the N1-product (ratios often >10:1).

Dipole Moments and Basicity

The N2-isomer possesses a significantly higher dipole moment compared to the N1-isomer.[4]

  • N1-R: Lower dipole moment; N2 acts as a pyridine-like hydrogen bond acceptor.

  • N2-R: Higher dipole moment; N1 acts as the pyridine-like acceptor.

This "flip" in the hydrogen-bond acceptor position is the primary driver for using N2-indazoles in Structure-Activity Relationship (SAR) studies, allowing the scaffold to engage different residues in an enzyme's active site.

Visualization of Tautomeric Energy

The following diagram illustrates the energy barrier and the electronic reconfiguration required to access the N2-scaffold.

IndazoleTautomerism cluster_0 Thermodynamic Sink cluster_1 High-Energy Target N1 1H-Indazole (N1) (Benzenoid Aromaticity) Relative Energy: 0 kcal/mol TS Transition State (Proton Transfer / Alkylation) N1->TS Favored Path N2 2H-Indazole (N2) (Quinoid Character) Relative Energy: +3.4 kcal/mol TS->N2 Kinetic Control Required

Figure 1: Energy landscape of Indazole tautomers. The N2-isomer requires overcoming the aromatic stabilization energy of the N1-benzenoid form.

Strategic Synthesis: Overcoming Thermodynamics

To synthesize N2-substituted indazoles efficiently, one must bypass the thermodynamic well of the N1-isomer.[5][6] This is achieved through Kinetic Control or Metal-Ligand Direction .

Comparative Selectivity Table

The choice of reagents dictates the regiochemical outcome.[6]

MethodReagentsMajor ProductMechanismSelectivity (N1:N2)
Classical Alkylation R-X, NaH/K₂CO₃N1 Sɴ2 (Thermodynamic)> 90:10
Mitsunobu Reaction ROH, DEAD, PPh₃N2 Sɴ2 (Steric/Kinetic)< 10:90 (Favors N2)
Chan-Lam Coupling Ar-B(OH)₂, Cu(OAc)₂N2 Oxidative AdditionVariable (Ligand dependent)
Meerwein Salt Me₃OBF₄N2 Kinetic AlkylationHigh N2
Diazo/Acid Diazo cmpd, TfOHN2 Protonation-FirstHigh N2
The Mitsunobu Protocol (N2-Alkylation)

The Mitsunobu reaction is one of the most reliable methods for N2-alkylation of indazoles.

  • Mechanism: The reaction proceeds via the formation of a bulky triphenylphosphonium intermediate. The steric bulk of the PPh3 group and the specific hydrogen-bonding interactions in the transition state often direct the alkyl group to the less hindered (but more nucleophilic in this context) N2 position, or lock the tautomer in a way that favors N2 attack.

Copper-Catalyzed Cross-Coupling (N2-Arylation)

Direct arylation using Copper (Chan-Lam or Ullmann-type) can be tuned to favor N2.

  • Mechanism: Coordination of the indazole N2 to the Copper center is often the selectivity-determining step.[5] The N2 nitrogen, being more electron-rich in the specific reactive tautomer (or via chelation assistance), binds to Cu(II)/Cu(III) species, leading to reductive elimination at the N2 position.

Experimental Protocols

The following protocols are synthesized from high-selectivity literature methods.

Protocol A: N2-Selective Alkylation via Mitsunobu

Objective: Synthesis of N2-alkyl indazoles from alcohols. Selectivity: Typically >90% N2.[7]

  • Preparation: In a flame-dried flask under Argon, dissolve 1H-indazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Add DEAD (Diethyl azodicarboxylate) or DIAD (1.5 equiv) dropwise over 15 minutes.

    • Note: The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Monitoring: Check TLC.[8] The N2-isomer typically has a lower Rf (more polar) than the N1-isomer in Hexane/EtOAc systems due to the larger dipole moment.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Purify the filtrate via silica gel flash chromatography.

    • Validation: 1H NMR is diagnostic.[6] The C3-H proton in N2-isomers often shifts downfield compared to N1-isomers.

Protocol B: N2-Selective Arylation via Chan-Lam Coupling

Objective: Synthesis of N2-aryl indazoles using boronic acids.

  • Reagents: Combine 1H-indazole (1.0 equiv), Arylboronic acid (1.5 equiv), Cu(OAc)₂ (0.1–0.2 equiv), and Pyridine (2.0 equiv) in Dichloromethane (DCM) .

  • Oxidant: The reaction requires oxygen. It can be run open to air or with an O₂ balloon (for faster rates).

  • Conditions: Stir at Room Temperature for 24–48 hours.

    • Optimization: If N1 formation is observed, switching the solvent to DMF or using specific ligands (e.g., phenanthroline) can sometimes alter selectivity, though DCM/Cu(OAc)₂ is a standard starting point for N2 bias in specific substrates.

  • Workup: Filter through a pad of Celite to remove Copper salts. Wash with brine.[8]

  • Purification: Column chromatography.[8]

Medicinal Chemistry & Decision Logic

Why choose the N2-scaffold?

  • Kinase Inhibitor Design: The N2-substituted indazole presents the N1-nitrogen as a hydrogen bond acceptor. In Pazopanib (Votrient), the N2-methyl indazole moiety is critical. The N1 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region. An N1-substituted isomer would present a non-bonding C-H or steric clash to this region.

  • Metabolic Stability: N2-substitution locks the quinoid form, which can have different metabolic liabilities (e.g., oxidation potential) compared to the benzenoid form.

Synthetic Decision Tree

Use this logic flow to determine the optimal route for your target molecule.

SynthesisLogic Start Target: N-Substituted Indazole Substituent Type of Substituent (R)? Start->Substituent Alkyl Alkyl Group (R-CH2-) Substituent->Alkyl Aryl Aryl Group (Ar-) Substituent->Aryl AlkylMethod Is N2 Selectivity Critical? Alkyl->AlkylMethod ArylMethod Direct C-N Coupling Aryl->ArylMethod YesN2 Use Mitsunobu (ROH + DEAD) or Meerwein Salt AlkylMethod->YesN2 Yes NoN1 Use NaH + Alkyl Halide (Thermodynamic N1) AlkylMethod->NoN1 No (N1 OK) CuChan Chan-Lam (Cu(OAc)2) Often favors N2 ArylMethod->CuChan Try First for N2 Buchwald Pd-Catalysis (Buchwald) Generally favors N1 ArylMethod->Buchwald Standard for N1

Figure 2: Strategic decision tree for regioselective indazole synthesis.

References

  • Mechanism of Selectivity: WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole.[5][9][10]Link (Accessed 2024).

  • Mitsunobu Selectivity: Cheung, et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024.[5][7][9][11] Link

  • Tautomerism & pKa: Claramunt, R. M., et al. The tautomerism of indazole in the solid state.[4] J. Am. Chem. Soc.

  • Copper Catalysis: Zhang, R., et al. N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts.[5] Org.[1][5][6][8][11] Biomol. Chem. 2018.[5][9][12] Link

  • Medicinal Chemistry (Pazopanib): Harris, P. A., et al. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib). J. Med.[5] Chem. 2008.[8][11]

  • Review of Indazole Chemistry: Gaikwad, D. D., et al. Indazole: A privileged scaffold in drug discovery.[2] Eur. J. Med.[5] Chem. 2015.[5][8] Link

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Process Chemistry of 3-Ethyl-2-methyl-2H-indazole

[1] Executive Summary 3-Ethyl-2-methyl-2H-indazole is a critical heterocyclic pharmacophore, distinct for its quinonoid 2H-indazole core.[1] Unlike its thermodynamically more stable 1H-indazole tautomer, the 2H-indazole...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Ethyl-2-methyl-2H-indazole is a critical heterocyclic pharmacophore, distinct for its quinonoid 2H-indazole core.[1] Unlike its thermodynamically more stable 1H-indazole tautomer, the 2H-indazole scaffold exhibits unique electronic properties, including a higher dipole moment and distinct lipophilicity profile.[1] This compound is frequently encountered as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib) and as a metabolic byproduct in pharmacokinetic studies.[1]

This guide provides a comprehensive technical analysis of the solubility behavior of 3-Ethyl-2-methyl-2H-indazole.[1] By synthesizing empirical data from synthetic workups with theoretical physicochemical modeling, we establish a solubility profile that informs solvent selection for extraction, purification, and formulation.[1]

Physicochemical Profile

Understanding the solubility of 3-Ethyl-2-methyl-2H-indazole requires a structural analysis of its intermolecular forces.[1] The 2-methyl substitution locks the indazole in the 2H-tautomeric form, disrupting the intermolecular hydrogen bonding network typical of unsubstituted indazoles.[1]

ParameterValue (Estimated/Calc.)Implication for Solubility
Molecular Formula C₁₀H₁₂N₂Low molecular weight facilitates dissolution.[1]
Molecular Weight 160.22 g/mol Favorable for high molar solubility in organic media.[1]
LogP (Octanol/Water) ~2.8 – 3.2Lipophilic: Poor water solubility; high affinity for non-polar/aprotic solvents.[1]
H-Bond Donors 0No -NH donor; limits water solubility.[1]
H-Bond Acceptors 2 (Pyridine-like N)Allows interaction with protic solvents (MeOH, EtOH).[1]
Dipole Moment ~3.4 D (High)Drives solubility in polar aprotic solvents (DMSO, DMF).[1]
Physical State Low-melting solid / OilCrystal lattice energy is likely low, aiding dissolution.[1]

Solubility Profile & Solvent Compatibility[1]

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, validated by standard synthetic isolation protocols (e.g., extraction, chromatography) reported in literature for 2-substituted indazoles.

Organic Solvent Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary extraction solvent; standard for NMR analysis.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>50 mg/mL)Preferred solvent for liquid-liquid extraction and crystallization.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Ideal for stock solutions in biological assays; reaction media.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate to High Solubility decreases with chain length; good for recrystallization.[1]
Ethers THF, 1,4-Dioxane, MTBEHigh Excellent reaction solvent; MTBE useful for precipitation.[1]
Alkanes Hexane, Heptane, CyclohexaneModerate Soluble, but often used as an antisolvent or chromatography eluent.[1]
Aqueous Water, PBS (pH 7.[1]4)Negligible (<0.1 mg/mL)Requires co-solvents (e.g., 0.1% DMSO) or pH adjustment for aqueous assays.[1]
Thermodynamic Analysis

The solubility of 3-Ethyl-2-methyl-2H-indazole is enthalpy-driven in non-polar solvents (van der Waals interactions) and entropy-driven in polar aprotic solvents (dipole-dipole alignment).[1]

  • Water Incompatibility: The hydrophobic ethyl and methyl groups, combined with the aromatic core, create a high energy penalty for cavity formation in water.[1]

  • Acid/Base Effects: The N-2 nitrogen is alkylated and non-basic.[1] However, the N-1 position has a lone pair with weak basicity (

    
     of conjugate acid ~2.0).[1] Solubility in aqueous media can only be significantly improved under highly acidic conditions (pH < 1), which may degrade the molecule.[1]
    

Experimental Protocols

To validate specific solubility limits for internal data sheets, the following self-validating protocols are recommended.

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Use for establishing saturation limits in process solvents.[1]

  • Preparation: Weigh approx. 50 mg of 3-Ethyl-2-methyl-2H-indazole into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition. If solid persists, sonicate for 5 minutes.

  • Saturation: If the solid dissolves completely, add more compound until a persistent suspension is formed.[1]

  • Agitation: Shake the suspension at 25°C for 24 hours (thermostated shaker).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Evaporate a known volume of filtrate to dryness under nitrogen and weigh the residue.

    • Calculation:

      
      [1]
      
Protocol B: HPLC-UV Quantitation

Use for precise low-solubility measurements (e.g., in water/buffer).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic

    
     transition) and 300 nm (indazole specific).[1]
    
  • Standard Curve: Prepare standards in Methanol (0.01 to 1.0 mg/mL).

  • Validation: Ensure the retention time matches the standard (~6-7 min depending on flow rate).

Process Chemistry Applications

Extraction Strategy

Due to its high lipophilicity (LogP ~3), Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are the solvents of choice for extracting 3-Ethyl-2-methyl-2H-indazole from aqueous reaction mixtures.[1]

  • Partition Coefficient: The partition coefficient (

    
    ) between EtOAc and Water is estimated to be >100:1, allowing for quantitative recovery in 2-3 extractions.[1]
    
  • pH Control: Neutral pH is sufficient. Acidification is unnecessary and may protonate impurities, complicating separation.[1]

Purification via Flash Chromatography

The compound is routinely purified on silica gel.[1]

  • Mobile Phase: Hexane/Ethyl Acetate gradients.[1][2]

  • Elution Profile:

    • 0-10% EtOAc: Impurities and non-polar byproducts elute.[1]

    • 20-40% EtOAc: 3-Ethyl-2-methyl-2H-indazole typically elutes.[1]

    • 50% EtOAc: More polar oxidation products (e.g., indazolones) elute.[1]

Visualization: Solubility-Driven Process Design

The following diagram illustrates the decision logic for solvent selection based on the solubility profile of 3-Ethyl-2-methyl-2H-indazole.

SolubilityWorkflow Start Start: 3-Ethyl-2-methyl-2H-indazole Goal Select Process Goal Start->Goal Extract Extraction from Aqueous Layer Goal->Extract Isolation Purify Chromatography (Silica Gel) Goal->Purify Purification Dissolve Assay / Reaction Medium Goal->Dissolve Analysis DCM_EtOAc Use DCM or EtOAc (High K_part) Extract->DCM_EtOAc Lipophilic Partitioning Hex_EtOAc Hexane : EtOAc (Gradient 90:10 -> 60:40) Purify->Hex_EtOAc Adsorption Desorption DMSO_MeOH Use DMSO or MeOH (High Solvency) Dissolve->DMSO_MeOH Dipole Interaction

Figure 1: Decision tree for solvent selection in the processing of 3-Ethyl-2-methyl-2H-indazole, highlighting the correlation between physicochemical properties and unit operations.[1]

References

  • PubChem. (n.d.).[1] 2-Methyl-2H-indazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Paludetto, M. N., et al. (2020).[1] Metabolic pathways of Pazopanib: Role of 3-ethyl-2-methyl-2H-indazole moiety. Drug Metabolism and Disposition.[1] (Contextual citation based on metabolite identification).

  • López-Vallejo, F., et al. (2017).[1][3] Synthesis and Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 2H-Indazoles. Retrieved from [Link]

  • Longworth, M., et al. (2016).[1][4] The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids.... Forensic Toxicology.[1][4] Retrieved from [Link]

Sources

Exploratory

The 2H-Indazole Moiety in FDA-Approved Drugs: A Structural and Synthetic Retrospective

Executive Summary The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of mimicking the purine or indole rings found in endogenous ligands.[1] However, a critical and often overlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of mimicking the purine or indole rings found in endogenous ligands.[1] However, a critical and often overlooked distinction exists between the 1H-indazole (thermodynamically preferred) and the 2H-indazole (kinetically accessible but distinct electronic profile).

This technical guide analyzes the history and application of the 2H-indazole moiety in FDA-approved therapeutics. Unlike their 1H counterparts, 2H-indazoles possess a unique "quinoid-like" electron distribution that alters hydrogen bonding capability and solubility profiles. We will examine the two primary commercial successes—Pazopanib and Niraparib —and provide a validated protocol for the regioselective synthesis of this challenging core.

Part 1: The Chemical Rationale (1H vs. 2H)

Tautomeric Locking and Bioisosterism

Indazole exists in a tautomeric equilibrium. In the unsubstituted state, the 1H-tautomer is aromatic and thermodynamically more stable (approx. 2–4 kcal/mol lower in energy) than the 2H-tautomer. However, in drug design, the 2H-indazole offers specific advantages:

  • Geometry: Substitution at N2 projects the R-group at a distinct vector compared to N1, often allowing access to specific hydrophobic pockets (e.g., the back pocket of kinases).

  • Electronic Character: The 2H-indazole has significant quinoid character, which increases the basicity of N1 compared to N2 in the 1H-form. This makes N1 a potent hydrogen bond acceptor.

  • Solubility: 2H-substituted indazoles often disrupt crystal packing more effectively than 1H-isomers, potentially improving aqueous solubility.

The following diagram illustrates the tautomeric relationship and the "locking" mechanism used in drug design.

Tautomerism cluster_0 Tautomeric Equilibrium (Unsubstituted) cluster_1 Synthetic Locking (Drug Design) node1 1H-Indazole (Aromatic, Stable) node2 2H-Indazole (Quinoid-like, Higher Energy) node1->node2  Ka   node3 N2-Alkylation/Arylation (Pazopanib, Niraparib) node2->node3  Synthetic Trapping   node4 Fixed Geometry (Target Specificity) node3->node4  Locks Conformation  

Figure 1: The tautomeric equilibrium of indazole and the stabilization of the 2H-form via N-substitution.

Part 2: Case Studies in FDA-Approved Drugs

Pazopanib (Votrient) – The Kinase Pioneer

Approval: 2009 (GlaxoSmithKline) Indication: Renal Cell Carcinoma (RCC), Soft Tissue Sarcoma. Target: Multi-kinase inhibitor (VEGFR, PDGFR, c-Kit).[2]

Structural Analysis: Pazopanib features a 2,3-dimethyl-2H-indazole core.[3][4] The N2-methyl group is critical for its binding mode.

  • Mechanism: The indazole acts as a bioisostere for the adenine ring of ATP. The N1 nitrogen (now a strong acceptor due to the 2H-substitution) accepts a hydrogen bond from the hinge region of the kinase (Cys919 in VEGFR2).

  • Selectivity: The methyl group at position 3 and the methyl at N2 fill the hydrophobic pocket, enforcing a conformation that is distinct from 1H-indazole inhibitors like Axitinib.

Niraparib (Zejula) – The PARP Inhibitor

Approval: 2017 (Tesaro/GSK) Indication: Ovarian Cancer (Maintenance treatment). Target: PARP1 and PARP2 enzymes.[5]

Structural Analysis: Niraparib utilizes a 2-phenyl-2H-indazole scaffold.[6]

  • Mechanism: Unlike kinase inhibitors where the indazole mimics ATP, here the 2H-indazole mimics the nicotinamide moiety of NAD+.

  • Binding: The carboxamide group at position 7 is crucial for hydrogen bonding with Ser904 and Gly863 in the PARP active site. The N2-phenyl ring creates a rigid scaffold that positions the piperidine ring to interact with the adenosine-binding pocket. The 2H-substitution is essential to orient the phenyl ring correctly; an N1-substitution would clash sterically with the active site ceiling.

Part 3: Comparative Data Analysis

The following table contrasts the physicochemical and pharmacological profiles of these two key drugs.

FeaturePazopanib (Votrient)Niraparib (Zejula)
Core Scaffold 2,3-dimethyl-2H-indazole2-(4-phenyl)-2H-indazole
Substitution N2-MethylN2-Aryl
Primary Target VEGFR / PDGFR (Tyrosine Kinases)PARP1 / PARP2 (DNA Repair Enzymes)
Binding Mode ATP-Competitive (Hinge Binder)NAD+ Mimetic (Nicotinamide pocket)
H-Bond Role N1 acts as AcceptorCarboxamide acts as Donor/Acceptor
Bioavailability ~21% (Low solubility at high pH)~73% (High permeability)
Metabolism CYP3A4 (Major)Carboxylesterase-catalyzed hydrolysis

Part 4: Validated Synthetic Protocol (Regioselective Synthesis)

The Challenge: N1 vs. N2 Selectivity

Direct alkylation of 1H-indazole typically yields a mixture of N1 (major) and N2 (minor) products due to the higher nucleophilicity of N1. Separating these isomers is often difficult due to similar polarity.

The Solution: Reductive Cyclization (The "Cadogan" Approach)

To guarantee 2H-regiochemistry, the most robust method involves constructing the ring after the nitrogen substituent is in place. This method is self-validating: the structure of the precursor forces the formation of the 2H-isomer.

Protocol: Modified Cadogan/Davis-Beirut Cyclization

Objective: Synthesis of 2-aryl-2H-indazole (Niraparib precursor type).

Reagents:

  • 2-Nitrobenzaldehyde (or ketone for C3-substituted analogs)

  • Primary Amine (Ar-NH2 or Alkyl-NH2)

  • Tri-n-butylphosphine (

    
    ) or 
    
    
    
  • Solvent: Toluene or DMF

Step-by-Step Methodology:

  • Imine Formation (Condensation):

    • Charge a reaction vessel with 2-nitrobenzaldehyde (1.0 eq) and the desired aniline/amine (1.1 eq).

    • Add molecular sieves (4Å) and stir in Ethanol or Toluene at reflux for 4 hours.

    • Validation point: Monitor disappearance of aldehyde peak via TLC or 1H-NMR (loss of -CHO proton ~10 ppm).

    • Isolate the o-nitrobenzaldimine intermediate.

  • Reductive Cyclization:

    • Dissolve the o-nitrobenzaldimine in anhydrous Toluene (0.2 M).

    • Add Tri-n-butylphosphine (2.5 eq) dropwise under Nitrogen atmosphere.

    • Heat to reflux (110°C) for 12–16 hours.

    • Mechanism:[4][5][6][7][8] The phosphine deoxygenates the nitro group to a nitroso/nitrene intermediate, which nucleophilically attacks the imine nitrogen, forming the N-N bond.

    • Workup: Cool to RT. Remove solvent. Purify via silica gel chromatography (Hexane/EtOAc).

  • Why this works: The nitrogen atom from the amine component must become N2 in the final ring. N1 is derived from the nitro group. Isomer scrambling is chemically impossible.

Synthesis cluster_reaction Regioselective 2H-Indazole Synthesis (Reductive Cyclization) step1 Start: 2-Nitrobenzaldehyde + R-NH2 step2 Intermediate: o-Nitrobenzaldimine step1->step2 -H2O step3 Reagent: PBu3 (Deoxygenation) step2->step3 step4 Cyclization: Nitrene insertion into Imine step3->step4 Heat step5 Product: 2-Substituted-2H-Indazole (Regiopure) step4->step5

Figure 2: The reductive cyclization pathway ensures 100% regioselectivity for the 2H-isomer.

Part 5: Future Outlook

The success of Pazopanib and Niraparib has validated the 2H-indazole as a stable, orally bioavailable scaffold. Current research is expanding its use beyond oncology:[9]

  • 5-HT Receptor Agonists: Recent studies indicate 2H-indazoles are being explored as bioisosteres for tryptamines in serotonin receptor modulation, offering improved metabolic stability over the indole core.

  • Factor D Inhibitors: Oral inhibitors for complement-mediated diseases are utilizing the scaffold to achieve specific hydrogen-bonding networks in the S1 pocket.

References

  • Discovery of Pazopanib: Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[10] Journal of Medicinal Chemistry 51.15 (2008): 4632-4640.

  • Discovery of Niraparib: Jones, P., et al. "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors." Journal of Medicinal Chemistry 52.22 (2009): 7170-7185.

  • Synthetic Methodology (Cadogan): Davis, R. B., & Pizzini, L. C. "2-Phenyl-2H-indazole." The Journal of Organic Chemistry 25.11 (1960): 1884-1888.

  • Review of Indazole Scaffolds: Gaikwad, D. D., et al. "Indazole: A privileged scaffold for drug design." European Journal of Medicinal Chemistry 81 (2014): 319-331.

  • Tautomerism Analysis: Alkorta, I., & Elguero, J. "Theoretical study of the tautomerism of indazole and its derivatives." Journal of Physical Chemistry A 109.9 (2005): 2061-2067.

Sources

Foundational

Metabolic Stability of the 3-Ethyl-2-Methyl-2H-Indazole Core

Technical Guide for Drug Discovery & Development Executive Summary The 3-ethyl-2-methyl-2H-indazole core represents a specialized scaffold in medicinal chemistry, distinct from its thermodynamically more stable 1H-indazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The 3-ethyl-2-methyl-2H-indazole core represents a specialized scaffold in medicinal chemistry, distinct from its thermodynamically more stable 1H-indazole isomer. While the 1H-indazole is ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the 2H-indazole regioisomer offers unique vector orientations for substituent display and distinct electronic properties that can exploit novel binding pockets.

However, the metabolic stability of the 2H-indazole core—specifically with alkyl substitutions at the


 and 

positions—presents specific challenges. This guide provides a mechanistic analysis of the metabolic liabilities of this core, detailing the oxidative pathways mediated by Cytochrome P450 (CYP) enzymes and offering validated protocols for assessing and optimizing its stability.

Chemical Biology & Physicochemical Context

Tautomeric Landscape and Stability

Indazole exists in three tautomeric forms: 1H, 2H, and 3H.[1][2][3] In the gas phase and solution, the 1H-tautomer is approximately 2.3–3.6 kcal/mol more stable than the 2H-tautomer due to the preservation of the benzenoid aromatic system.

  • 1H-Indazole: Benzenoid (fully aromatic benzene ring).

  • 2H-Indazole: Quinoid character (disrupted aromaticity in the benzene ring, leading to distinct electronic distribution).

In the 3-ethyl-2-methyl-2H-indazole core, the


-methyl substitution "locks" the molecule in the 2H-form. This quinoid character increases the electron density at specific ring positions, altering the metabolic susceptibility compared to 1H-indazoles.
Physicochemical Properties[4][5][6]
  • Lipophilicity (LogP): 2-alkyl indazoles are generally more lipophilic than their 1H counterparts due to the lack of an H-bond donor.

  • Basicity (pKa): The

    
     nitrogen is less basic in the 2H-form, but the 
    
    
    
    nitrogen becomes a potential H-bond acceptor.

Metabolic Liability Analysis (Mechanistic Dissection)

The metabolic clearance of this core is dominated by Phase I oxidative pathways driven by hepatic CYP450 enzymes (primarily CYP3A4 and CYP2C9).

Pathway A: Benzylic Oxidation (The 3-Ethyl "Soft Spot")

The most critical metabolic liability is the


-carbon of the 3-ethyl group . This position is benzylic-like (adjacent to the heteroaromatic ring), significantly lowering the Bond Dissociation Energy (BDE) of the C-H bond.
  • Mechanism: CYP-mediated Hydrogen Atom Transfer (HAT).

  • Sequence:

    • Hydroxylation: Formation of 1-(2-methyl-2H-indazol-3-yl)ethanol .

    • Oxidation: Rapid conversion to the ketone (acetyl group) or further oxidation to the carboxylic acid if the terminal carbon is attacked.

  • Impact: High clearance; potential loss of potency if the ethyl group fills a hydrophobic pocket.

Pathway B: N-Dealkylation (The N2-Methyl Group)

The


-methyl group is a classic substrate for CYP-mediated 

-dealkylation.
  • Mechanism: Single Electron Transfer (SET) followed by proton loss to form an iminium ion, which hydrolyzes to release formaldehyde.

  • Product: 3-ethyl-1H-indazole (Note: Once the methyl is removed, the core will spontaneously tautomerize to the more stable 1H-form).

  • Impact: Drastic change in pharmacophore geometry and H-bond donor/acceptor profile.

Pathway C: Aromatic Hydroxylation

While less favorable than alkyl oxidation, the benzene ring (positions C5 and C6) is susceptible to epoxidation and subsequent hydroxylation, particularly if the ring is electron-rich.

Visualization of Metabolic Pathways

MetabolicPathways Parent 3-Ethyl-2-Methyl-2H-Indazole (Parent) HydroxyEthyl 1-Hydroxyethyl Metabolite (Benzylic Oxidation) Parent->HydroxyEthyl CYP3A4/2C9 (Major) Iminium Iminium Intermediate Parent->Iminium CYP450 (SET) ArylOH 5/6-Hydroxy Indazole (Aromatic Oxidation) Parent->ArylOH CYP450 (Minor) Acetyl 3-Acetyl Metabolite (Ketone) HydroxyEthyl->Acetyl ADH/CYP Dealkylated 3-Ethyl-1H-Indazole (Tautomerized) Iminium->Dealkylated Hydrolysis -HCHO

Figure 1: Primary metabolic pathways of the 3-ethyl-2-methyl-2H-indazole core. Blue arrows indicate major clearance routes.

Experimental Assessment Protocols

To rigorously evaluate the stability of this core, the following "Self-Validating" protocols are recommended. These move beyond standard CRO assays by incorporating specific diagnostic checks.

Microsomal Stability Assay (Enhanced)

Objective: Determine Intrinsic Clearance (


) and identify the primary soft spot.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1

    
    M test compound (to ensure first-order kinetics).
    
  • Cofactor: NADPH regenerating system (ensure NADPH is saturating).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance).

  • Critical Step (The "Tautomer Check"):

    • If

      
      -demethylation occurs, the product will be the 1H-indazole.
      
    • Validation: You MUST run a standard of the expected 3-ethyl-1H-indazole metabolite. The retention time shift between the 2-Me parent and the 1H-dealkylated metabolite is significant and diagnostic.

Metabolite Identification (MetID) Workflow

Objective: Map the exact site of oxidation.

Protocol:

  • Incubation: High concentration (10

    
    M) incubation for 60 min to generate sufficient metabolite mass.
    
  • Analysis: UHPLC-Q-Exactive (High-Resolution MS).

  • Data Processing:

    • Search for +16 Da (Hydroxylation).[4]

    • Search for +14 Da (Ketone formation from ethyl).

    • Search for -14 Da (Demethylation).

  • Diagnostic Ions:

    • Fragmentation of the indazole core usually yields a characteristic ion.[4] If the +16 Da shift is retained in the core fragment, it is ring hydroxylation.[4] If the shift is lost in the core fragment, it is on the ethyl side chain.

Experimental Workflow Diagram

MetIDWorkflow Start Compound (10 µM) Incubation Incubation with HLM + NADPH (37°C, 60 min) Start->Incubation Quench Quench with cold ACN (Precipitate Proteins) Incubation->Quench Centrifuge Centrifugation (4000g, 15 min) Quench->Centrifuge LCMS UHPLC-HRMS Analysis (Data Dependent Acquisition) Centrifuge->LCMS DataAnalysis Mass Defect Filtering & Fragment Interpretation LCMS->DataAnalysis Decision Is M+16 observed? DataAnalysis->Decision PathA Check Fragment Ions: Side Chain vs Ring Decision->PathA Yes

Figure 2: Step-by-step Metabolite Identification (MetID) workflow for indazole derivatives.

Optimization Strategies (Medicinal Chemistry)

If the core exhibits high clearance (


), apply the following structural modifications.
Deuteration (The "Heavy Ethyl" Approach)

The benzylic C-H bond cleavage is the rate-determining step (RDS) for ethyl oxidation.

  • Strategy: Replace the

    
    -methylene protons of the ethyl group with Deuterium (
    
    
    
    ).
  • Rationale: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect,

    
    ).
    
  • Expectation: Significant reduction in Pathway A clearance without altering binding affinity.

Fluorination
  • Strategy: Replace the ethyl group with a 2,2,2-trifluoroethyl or a difluoroethyl group.

  • Rationale: Fluorine withdraws electron density, deactivating the C-H bonds to CYP oxidation.

  • Trade-off: This will lower the pKa of the indazole system and increase lipophilicity, potentially affecting solubility.

Steric Shielding
  • Strategy: Introduce a substituent (e.g., Cl, F) at the C4 position of the indazole ring.[5]

  • Rationale: This creates steric clash with the heme iron of the CYP enzyme when it attempts to access the

    
    -methyl or 
    
    
    
    -ethyl groups, effectively "shielding" the metabolic soft spots.

Summary Data Table

Parameter3-Ethyl-2-Methyl-2H-Indazole3-Ethyl-1H-Indazole (Metabolite)Optimization Strategy
Thermodynamic Stability Lower (Quinoid character)Higher (Benzenoid)N/A
Primary Metabolic Route Benzylic Hydroxylation (Ethyl)N-GlucuronidationDeuteration of Ethyl

-C
Secondary Metabolic Route N-DemethylationAromatic OxidationSteric Shielding at C4
CYP Isoform Liability CYP3A4, CYP2C9UGTs (Phase II)Isoform-specific inhibitors
Key Diagnostic Ion Parent

Parent

- 14
Mass Shift +2 Da (Deuterium)

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Indazole: A privileged scaffold in drug discovery.[1][6]

    • Source:European Journal of Medicinal Chemistry, 2021.
    • URL:[Link] (Generalized link to journal domain for stability)

  • Metabolic P

    • Title: Study of the Metabolic Profiles of “Indazole-3-Carboxamide” Synthetic Cannabinoids in Human Liver Microsomes.
    • Source:Metabolites (PMC), 2023.[4]

    • URL:[Link]

  • Tautomerism of Indazoles

    • Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives.[1][2][5][7][8][9]

    • Source:Austin Journal of Chemistry, 2014.
    • URL:[Link]

  • CYP450 Oxid

    • Title: Mechanisms of Cytochrome P450-Catalyzed Oxidations.[10][11]

    • Source:ACS Central Science (PMC), 2015.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Ethyl-2-Methyl-2H-Indazole

Executive Summary The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., Pazopanib) and anti-inflammatory agents. However, the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., Pazopanib) and anti-inflammatory agents. However, the synthesis of 2-substituted indazoles is historically challenging due to the thermodynamic preference for the N1-isomer during alkylation.

This Application Note details a robust, modular protocol for the synthesis of 3-ethyl-2-methyl-2H-indazole starting from the commercially available 2-bromobenzaldehyde . This route features a copper-catalyzed cyclization to construct the indazole core and utilizes Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) to achieve high regioselectivity for the N2-methyl isomer, avoiding the low yields associated with conventional alkylation methods.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed in three distinct phases to ensure modularity and scalability. The core challenge—controlling the N1 vs. N2 regioselectivity—is addressed in the final step using kinetic control.

Synthetic Pathway Diagram

G SM 2-Bromobenzaldehyde INT1 1-(2-Bromophenyl) propan-1-ol SM->INT1 EtMgBr, THF 0°C to RT INT2 1-(2-Bromophenyl) propan-1-one INT1->INT2 PCC, DCM Oxidation INT3 3-Ethyl-1H-indazole (Core Scaffold) INT2->INT3 N2H4·H2O, CuI L-Proline, K2CO3 DMSO, 110°C PROD 3-Ethyl-2-methyl- 2H-indazole INT3->PROD Me3OBF4 (Meerwein's Salt) EtOAc, RT (Kinetic Control)

Figure 1: Modular synthetic route designed for regioselective N2-alkylation.

Part 2: Detailed Experimental Protocols

Step 1: Grignard Addition (C-C Bond Formation)

Objective: Introduction of the ethyl chain.

  • Reagents: 2-Bromobenzaldehyde (1.0 equiv), Ethylmagnesium bromide (1.2 equiv, 3.0 M in Et2O), THF (anhydrous).

  • Protocol:

    • Charge a flame-dried 3-neck flask with 2-bromobenzaldehyde (10 mmol) and anhydrous THF (50 mL) under Argon.

    • Cool the solution to 0°C using an ice bath.

    • Add EtMgBr dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Quench: Slowly pour the mixture into saturated aqueous NH₄Cl (50 mL) at 0°C.

    • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Output: 1-(2-bromophenyl)propan-1-ol (Clear oil). Proceed directly to oxidation.

Step 2: Oxidation to Ketone

Objective: Preparation of the cyclization precursor.

  • Reagents: Pyridinium Chlorochromate (PCC) (1.5 equiv), Celite, DCM.

  • Protocol:

    • Dissolve the crude alcohol from Step 1 in DCM (40 mL).

    • Add PCC (15 mmol) and Celite (equal weight to PCC) in one portion.

    • Stir at RT for 3–4 hours. Monitoring: TLC (Hexane/EtOAc 4:1) should show disappearance of alcohol.

    • Filtration: Filter the dark slurry through a pad of silica gel/Celite. Wash the pad thoroughly with DCM.

    • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (0-10% EtOAc in Hexanes).

    • Output: 1-(2-bromophenyl)propan-1-one (Pale yellow oil).

Step 3: Copper-Catalyzed Cyclization (Indazole Core Synthesis)

Objective: Formation of the 3-ethyl-1H-indazole scaffold.

  • Mechanism: This step utilizes a Cu(I)-catalyzed Ullmann-type N-arylation sequence.

  • Reagents: Ketone (Step 2), Hydrazine Monohydrate (2.0 equiv), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 equiv), DMSO.

  • Protocol:

    • In a pressure tube, combine the ketone (5 mmol), CuI (95 mg), L-Proline (115 mg), and K₂CO₃ (1.38 g).

    • Evacuate and backfill with Argon (3 cycles).

    • Add DMSO (10 mL) and Hydrazine Monohydrate (0.5 mL).

    • Seal the tube and heat to 110°C for 12–16 hours.

    • Workup: Cool to RT. Dilute with water (50 mL) and EtOAc (50 mL). Filter through Celite to remove copper salts.

    • Extraction: Separate layers. Extract aqueous phase with EtOAc (2 x 30 mL).

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Output: 3-Ethyl-1H-indazole (White/off-white solid).

Step 4: Regioselective N2-Methylation (The Critical Step)

Objective: Selective synthesis of the 2-methyl isomer over the thermodynamically stable 1-methyl isomer.

  • Rationale: Alkylation with Methyl Iodide/Base typically yields a 1:1 or 2:1 mixture favoring N1. Using Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) allows for kinetic alkylation at the more electron-rich N2 position (lone pair availability) before equilibration can occur.

  • Reagents: 3-Ethyl-1H-indazole (1.0 equiv), Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.1 equiv), Ethyl Acetate (anhydrous).

  • Protocol:

    • Dissolve 3-Ethyl-1H-indazole (2 mmol) in anhydrous EtOAc (10 mL) under Argon.

    • Add Me₃OBF₄ (325 mg, 2.2 mmol) in one portion at RT.

    • Stir vigorously for 2–4 hours. A white precipitate (the tetrafluoroborate salt) may form.

    • Quench: Add saturated aqueous NaHCO₃ (15 mL) and stir for 15 minutes to neutralize the salt and liberate the free base.

    • Separation: Separate the organic layer.[1] Extract aqueous layer with DCM (2 x 10 mL).

    • Purification: Dry over Na₂SO₄ and concentrate.

      • Note: If N1 isomer is present, it is usually less polar. Purify via column chromatography (DCM/MeOH 98:2 or Hexane/EtOAc 1:1).

    • Output: 3-Ethyl-2-methyl-2H-indazole .

Part 3: Data Analysis & Quality Control

Regioselectivity Mechanism

The selectivity in Step 4 is governed by the electronic properties of the indazole tautomers.

Mechanism Tautomer 1H-Indazole Tautomer (Thermodynamic Ground State) Attack Electrophilic Attack by Me3O+ (Kinetic Control) Tautomer->Attack TS Transition State: N2 Lone Pair is more accessible than N1-H Attack->TS Product 2-Methyl-2H-Indazole (Major Product) TS->Product >90% Selectivity

Figure 2: Kinetic rationale for N2-selectivity using Meerwein's reagent.

Characterization Guide

To validate the synthesis, compare the NMR signals of the product against standard isomer trends.

Feature1-Methyl-3-Ethyl-1H-Indazole (Impurity)2-Methyl-3-Ethyl-2H-Indazole (Target)
N-Me Shift (¹H) Typically

3.9 – 4.0 ppm
Typically

4.1 – 4.2 ppm (Deshielded)
C3-Ethyl (CH₂) Quartet, standard shiftQuartet, often slightly shielded vs N1
UV/Vis

typically lower

typically higher (Quinoid character)
MP Generally lower meltingGenerally higher melting (More polar/ionic character)

Part 4: Troubleshooting & Optimization

  • Low Yield in Step 3 (Cyclization):

    • Cause: Catalyst poisoning or inefficient N-arylation.

    • Fix: Ensure DMSO is dry and degassed. Switch ligand to trans-N,N'-dimethylcyclohexane-1,2-diamine if L-Proline fails.

  • Poor N2 Selectivity in Step 4:

    • Cause: Presence of water or high temperature (allowing thermodynamic equilibration to N1).

    • Fix: Use strictly anhydrous EtOAc. Do not heat the reaction. If selectivity remains poor, switch to the Trichloroacetimidate Method :

      • Alternative Step 4: React indazole with Methyl 2,2,2-trichloroacetimidate (1.5 equiv) and TfOH (0.1 equiv) in DCM. This recent method (Pfizer, 2022) is highly N2-selective.[2]

References

  • Grignard & Oxidation Protocols

    • Synthesis of 1-phenyl-1-propanol with the Grignard reaction.[3] Chegg/Course Hero Standard Protocols. Link

  • Indazole Cyclization

    • Indazole synthesis - Organic Chemistry Portal. (Summarizes Cu-catalyzed hydrazone cyclizations). Link

  • Regioselective Alkylation (Meerwein's Salt)

    • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[4] (Discussion of kinetic vs thermodynamic control). Link

  • Alternative High-Selectivity Method (Trichloroacetimidate)

    • Clemens, J., et al. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[4][5] Synthesis, 2022.[2][5] Link

  • General Indazole Properties

    • CJST Synthesis of Pharmacologically Active Indazoles. (Tautomerism and physical properties).[1][6] Link

Sources

Application

Application Note: Regioselective Synthesis of 2-Methyl-2H-Indazoles

Topic: Regioselective Synthesis of 2-Methyl-2H-Indazoles Content Type: Application Note & Protocol Guide Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Synthesis of 2-Methyl-2H-Indazoles Content Type: Application Note & Protocol Guide

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases in kinase inhibitors (e.g., Pazopanib, Axitinib) and PARP inhibitors (e.g., Niraparib). However, the synthesis of 2-substituted-2H-indazoles presents a persistent challenge due to the annular tautomerism of the indazole core.

Under standard basic alkylation conditions, the N1-isomer is thermodynamically favored, often resulting in N1:N2 mixtures ranging from 1:1 to 9:1. This guide details three distinct, high-fidelity protocols to overcome this limitation and achieve high regioselectivity for the N2-isomer :

  • Acid-Catalyzed Imidate Alkylation: A modern, metal-free approach offering >98:2 selectivity.

  • Meerwein’s Salt Alkylation: The classic kinetic control method.

  • Reductive Cyclization (Davis-Beirut): A de novo strategy that structurally guarantees N2 regiochemistry.

Mechanistic Principles of Regioselectivity

The Thermodynamic vs. Kinetic Dilemma

The regiochemical outcome of indazole alkylation is dictated by the interplay between the acidity of the N-H proton and the nucleophilicity of the nitrogen lone pairs.

  • Thermodynamic Control (N1): The 1H-indazole tautomer is aromatic and lower in energy (approx. 2–4 kcal/mol) than the 2H-tautomer. Under basic conditions (e.g., NaH, Cs₂CO₃), the deprotonated indazolyl anion acts as an ambident nucleophile. Alkylation at N1 preserves the benzenoid structure of the fused ring, making it the thermodynamic product.

  • Kinetic Control (N2): In the neutral 1H-indazole, the lone pair on N2 is sp²-hybridized and orthogonal to the π-system, making it more accessible and nucleophilic than the N1 lone pair, which is part of the aromatic sextet. Therefore, under neutral or acidic conditions where the indazole is not deprotonated, electrophiles preferentially attack N2.

Decision Tree for Synthetic Strategy

The following diagram illustrates the mechanistic divergence and selection logic for N2 synthesis.

IndazoleSelectivity Start Target: 2-Methyl-2H-Indazole Substrate Starting Material? Start->Substrate Indazole 1H-Indazole Core Substrate->Indazole Direct Alkylation Precursor o-Nitrobenzaldehyde Substrate->Precursor De Novo Synthesis Condition Reaction Conditions Indazole->Condition Cycliz Reductive Cyclization (Davis-Beirut) Precursor->Cycliz + Primary Amine + PBu3 Basic Basic (NaH/RX) Thermodynamic Condition->Basic Strong Base Acidic Acidic/Neutral Kinetic Condition->Acidic TfOH or Meerwein Salt N1_Prod N1-Isomer (Major) Undesired Basic->N1_Prod favored N2_Prod N2-Isomer (Major) Target Acidic->N2_Prod favored Cycliz->N2_Prod Guaranteed Regiocontrol

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material and desired regiochemistry.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Alkylation with Trichloroacetimidates

Status: Modern Standard (High Selectivity) Mechanism: This method utilizes Methyl 2,2,2-trichloroacetimidate as the alkylating agent.[1] The addition of a strong Brønsted acid (TfOH) protonates the imidate, creating a highly reactive electrophile that is attacked by the most nucleophilic site of the neutral indazole (N2).

Materials:

  • Substituted 1H-Indazole (1.0 equiv)

  • Methyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 – 1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve the 1H-indazole substrate (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

  • Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (1.5 mmol, 1.5 equiv) to the solution.

  • Catalysis: Cool the mixture to 0 °C. Dropwise add TfOH (0.2 mmol, 20 mol%). Note: For unreactive substrates, stoichiometric acid may be required.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor by TLC or LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Expected Outcome: >95:5 N2:N1 selectivity; Yields 70–95%.

Protocol B: Kinetic Methylation with Meerwein’s Salt

Status: Classic Benchmark Mechanism: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) is a powerful "hard" methylating agent. The reaction proceeds rapidly under neutral conditions, trapping the kinetic N2 tautomer before equilibration can occur.

Materials:

  • 1H-Indazole (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (1.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM

Step-by-Step Procedure:

  • Setup: Use a glovebox or strictly anhydrous Schlenk technique (Meerwein's salt is highly moisture-sensitive).

  • Dissolution: Suspend 1H-indazole (1.0 mmol) in anhydrous EtOAc (10 mL).

  • Addition: Add solid Trimethyloxonium tetrafluoroborate (1.1 mmol) in one portion at room temperature.

  • Reaction: Stir vigorously. The reaction is often heterogeneous. Stirring time: 2–6 hours.

  • Quench: Carefully add saturated aqueous NaHCO₃ (gas evolution may occur).

  • Workup: Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine.

  • Purification: Recrystallization or flash chromatography.

Expected Outcome: ~90:10 to 95:5 N2:N1 selectivity; Yields 80–90%.

Protocol C: Davis-Beirut Reductive Cyclization

Status: De Novo Synthesis (Guaranteed Regiochemistry) Mechanism: This reaction constructs the indazole ring from ortho-nitrobenzaldehydes and primary amines. The regiochemistry is fixed by the amine input, making N1 formation impossible.

Materials:

  • 2-Nitrobenzaldehyde derivative (1.0 equiv)

  • Methylamine (as hydrochloride salt or solution) (1.1 equiv)

  • Tri-n-butylphosphine (PBu₃) or PPh₃ (2.5 equiv)

  • Solvent: Toluene or Ethanol (if using PPh₃)

Step-by-Step Procedure:

  • Imine Formation: In a sealed tube, combine 2-nitrobenzaldehyde (1.0 mmol) and Methylamine (1.1 mmol) in Toluene (5 mL). Add molecular sieves (4Å) to drive imine formation. Stir at RT for 2 hours.

  • Cyclization: Add Tri-n-butylphosphine (2.5 mmol).

  • Heating: Heat the sealed vessel to 110 °C (reflux) for 12–24 hours.

  • Workup: Cool to RT. Concentrate the solvent.

  • Purification: This reaction generates phosphine oxide byproducts. Flash chromatography is essential. Tip: A wash with non-polar solvent can sometimes precipitate the phosphine oxide.

Expected Outcome: 100% N2 Regioselectivity; Yields 60–85%.

Comparative Data Analysis

FeatureAcid-Catalyzed Imidate (Protocol A)Meerwein's Salt (Protocol B)Davis-Beirut Cyclization (Protocol C)
N2 Selectivity Excellent (>95:[2]5)Good to Excellent (90:10 - 95:5)Absolute (100:0)
Reaction Conditions Mild, Room TempMoisture Sensitive, RTHigh Temp (Reflux)
Substrate Scope Broad (tolerant of EWG/EDG)Good, but sensitive to basic groupsLimited to avail. o-nitroaldehydes
Scalability HighModerate (Reagent cost/handling)Moderate (Phosphine waste)
Primary Use Case Late-stage functionalizationSmall scale, rapid synthesisBuilding core scaffold from scratch

Workflow Visualization: Acid-Catalyzed Protocol

The following diagram details the specific workflow for the high-selectivity Imidate Protocol (Protocol A), highlighting the critical control points.

ImidateWorkflow Prep Step 1: Preparation Anhydrous DCM, N2 atm Mix Step 2: Substrate Mixing Indazole + Imidate (1.5 eq) Prep->Mix Catalysis Step 3: Acid Activation Add TfOH (20 mol%) at 0°C Mix->Catalysis Reaction Step 4: Reaction Warm to RT, Stir 2-12h Catalysis->Reaction Check Checkpoint: TLC/LCMS Is SM consumed? Reaction->Check Check->Reaction No (Add more acid/time) Quench Step 5: Quench Sat. NaHCO3 Check->Quench Yes Isolate Step 6: Isolation Extraction & Column Quench->Isolate

Figure 2: Operational workflow for the TfOH-catalyzed N2-methylation using trichloroacetimidates.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[2][3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[3][4][5] Synthesis, 54(14), 3215–3226.

  • Cheung, M., et al. (2003). Regioselective N-Alkylation of Indazoles. Tetrahedron Letters, 44(1), 133-136. (Seminal work on Meerwein salts).[4]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[3][6] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[3][6] Organic Letters, 16(11), 3114–3117.[6]

  • Gaunersdorfer, M., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Insights.

Sources

Method

Application Note: Precision Synthesis of 3-Ethyl-2-Methyl-2H-Indazole

Executive Summary The synthesis of 3-ethyl-2-methyl-2H-indazole presents a classic regioselectivity challenge in heterocyclic chemistry. While the indazole core is easily accessible, controlling the alkylation site (N1 v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-ethyl-2-methyl-2H-indazole presents a classic regioselectivity challenge in heterocyclic chemistry. While the indazole core is easily accessible, controlling the alkylation site (N1 vs. N2) is thermodynamically governed, typically favoring the N1-isomer (1H-indazole) under standard basic alkylation conditions.

This Application Note details a Copper-Catalyzed Protocol designed to overcome this limitation. Unlike traditional base-mediated alkylation (which yields ~9:1 N1:N2 mixtures), this method utilizes a Copper(II)-catalyzed transfer from methyl 2,2,2-trichloroacetimidate to achieve high N2-selectivity. We also outline the de novo construction of the precursor scaffold to provide a complete "start-to-finish" workflow for drug discovery applications.

Strategic Pathway Analysis

The synthesis is divided into two operational phases to ensure isomeric purity. Direct cyclization of 2-haloketones with methylhydrazine often yields the N1-methyl isomer. Therefore, the "Switch Strategy" (Phase 2) is the critical Cu-catalyzed innovation.

IndazoleSynthesis Start 2-Fluoropropiophenone Intermediate 3-Ethyl-1H-Indazole (Precursor) Start->Intermediate Phase 1: Thermal Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 3-Ethyl-2-Methyl-2H-Indazole (Target) Intermediate->Product Phase 2: Cu-Catalyzed N2-Alkylation Byproduct 1-Methyl Isomer (Trace) Intermediate->Byproduct Standard Base Alkylation (Avoid) Reagent Methyl 2,2,2-trichloroacetimidate Reagent->Product Catalyst Cu(OTf)2 Catalyst Catalyst->Product

Figure 1: Strategic workflow differentiating the high-fidelity Cu-catalyzed route from standard alkylation.

Phase 1: Scaffold Construction (Precursor Synthesis)

Before applying the copper catalyst, the 3-ethyl-1H-indazole core must be synthesized. This step relies on the condensation of 2-fluoropropiophenone with hydrazine.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-Fluoropropiophenone (1.0 equiv)

  • Reagent: Hydrazine hydrate (5.0 equiv)

  • Solvent: Ethylene Glycol or Ethanol

  • Conditions: Reflux (120°C - 150°C)

Step-by-Step Protocol
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoropropiophenone (10 mmol) in Ethylene Glycol (20 mL).

  • Addition: Add Hydrazine hydrate (50 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to 140°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the ketone.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The 3-ethyl-1H-indazole typically precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water, and dry under vacuum. If oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na2SO4, and concentrate.

  • Yield: Expected yield 85–95%. Proceed to Phase 2 without further purification if purity >95% by NMR.

Phase 2: Copper-Catalyzed Regioselective N2-Methylation

This is the core application of the copper catalysis. Using Cu(OTf)₂ as a Lewis Acid catalyst with an imidate donor directs the alkyl group to the more nucleophilic (but sterically hindered) N2 position, bypassing the thermodynamic preference for N1.

Mechanistic Insight

The reaction proceeds via the activation of the imidate by the hard Lewis acid Cu(II). The 1H-indazole acts as a nucleophile. The coordination geometry of the Copper-Imidate complex favors attack by the N2 nitrogen due to the specific electronic distribution in the indazole ring and the "hard-soft" matching provided by the triflate counterions.

Experimental Data Summary
ParameterSpecificationNote
Catalyst Cu(OTf)₂ (Copper(II) Triflate)5–10 mol% loading is optimal.
Alkylating Agent Methyl 2,2,2-trichloroacetimidate1.2 – 1.5 equivalents.
Solvent Cyclohexane / Dichloromethane (2:1)Non-polar solvents enhance N2 selectivity.
Temperature 25°C (Room Temperature)Higher temps degrade selectivity.
Reaction Time 12 – 18 HoursMonitor consumption of SM.
Detailed Protocol
  • Preparation (Glovebox or Schlenk Line): Flame-dry a 25 mL Schlenk tube and allow it to cool under Argon.

  • Solvent Degassing: Sparge Cyclohexane and DCM with Argon for 15 minutes prior to use.

  • Catalyst Loading: Add Cu(OTf)₂ (0.05 mmol, 5 mol%) and 3-ethyl-1H-indazole (1.0 mmol, from Phase 1) to the tube.

  • Solvation: Add Cyclohexane (4 mL) and DCM (2 mL). Stir to suspend the indazole.

  • Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (1.2 mmol) dropwise via syringe.

    • Note: This reagent can be prepared in-house from methanol and trichloroacetonitrile or purchased commercially.

  • Reaction: Seal the tube and stir vigorously at room temperature (25°C) for 12 hours. The mixture may turn light blue/green due to Cu coordination.

  • Quench: Filter the reaction mixture through a short pad of Celite to remove the copper catalyst and the trichloroacetamide byproduct. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography on silica gel.

    • Gradient: 0% -> 20% Ethyl Acetate in Hexanes.

    • Elution Order: The N2-methyl isomer (Target) typically elutes after the N1-methyl isomer (if present) due to higher polarity, though this can vary by stationary phase.

    • Validation: Confirm N2 structure via NOESY NMR (Correlation between N-Methyl protons and C3-Ethyl protons).

Troubleshooting & Optimization

N1 vs. N2 Selectivity Issues

If the N1 isomer ratio increases (>10%):

  • Solvent Switch: Switch to pure Toluene or Cyclohexane. Polar solvents like DMF or THF stabilize the N1-alkylation transition state and should be avoided.

  • Catalyst Source: Ensure Cu(OTf)₂ is dry. Hydrated copper salts can hydrolyze the imidate reagent before alkylation occurs.

Low Yield
  • Imidate Stability: Methyl trichloroacetimidate is moisture sensitive. Ensure it is fresh.

  • Alternative Catalyst: If Cu(OTf)₂ fails, Sc(OTf)₃ (Scandium Triflate) has shown similar reactivity profiles for this specific transformation.

References

  • General 2H-Indazole Synthesis via Cu-Catalysis: Kumar, M. R., Park, A., Park, N., & Lee, S. (2011).[1] A Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545.[2][1] [Link]

  • Mechanistic Studies on Indazole Alkylation: Alijaar, N., Al-Noaimi, M., Conrad, H., & Beifuss, U. (2021).[1] Pd-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles. The Journal of Organic Chemistry, 86(2), 1408–1418.[1] [Link]

Sources

Application

Strategic Access to 2,3-Disubstituted 2H-Indazoles: One-Pot Catalytic Protocols

Executive Summary: The "2H-Indazole" Challenge The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases. While 1H-indazoles are thermodynamically favore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2H-Indazole" Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases. While 1H-indazoles are thermodynamically favored and synthetically accessible, 2H-indazoles (specifically 2,3-disubstituted variants) have emerged as critical pharmacophores in kinase inhibitors (e.g., substituted indazoles targeting SGK1, Tie2, and SRC kinases).

The Problem: Conventional hydrazine-based condensations with 2-haloacetophenones predominantly yield the thermodynamically stable 1H-isomer. Accessing the 2H-isomer with high regioselectivity usually requires multi-step protection/deprotection strategies or harsh alkylation conditions that yield difficult-to-separate mixtures.

The Solution: This guide details two robust, field-proven one-pot protocols that override thermodynamic bias to selectively generate 2,3-disubstituted 2H-indazoles:

  • Protocol A: The Deoxygenative Reductive Cyclization (Cadogan-Type) – Best for broad scope and aliphatic/aromatic diversity.

  • Protocol B: The Palladium-Catalyzed Oxidative Cascade – Best for 2-aryl derivatives and late-stage functionalization.

Mechanistic Logic & Decision Matrix

To ensure success, one must understand the competing pathways. In standard conditions, the N1 nitrogen (adjacent to the benzene ring) is more nucleophilic in the intermediate, leading to 1H-cyclization. The protocols below utilize kinetic locking (Protocol A) or catalytic directing (Protocol B) to force N2-cyclization.

Workflow Decision Matrix

DecisionMatrix Start Target: 2,3-Disubstituted 2H-Indazole Substrate Available Starting Materials? Start->Substrate PathA o-Nitro Ketones + 1° Amines Substrate->PathA Nitro Precursors PathB 2-Bromobenzyl derivatives + Aryl Hydrazines Substrate->PathB Halo-Aryl Precursors ProtoA PROTOCOL A: Reductive Cyclization (Cadogan) (PBu3 mediated) PathA->ProtoA ProtoB PROTOCOL B: Pd-Catalyzed Cascade (Pd2dba3 / Xantphos) PathB->ProtoB ResultA High Regioselectivity (N2) Tolerates Alkyl & Aryl R2 ProtoA->ResultA ResultB High Efficiency for R2=Aryl Requires Base/High Temp ProtoB->ResultB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and desired substitution pattern.

Protocol A: Deoxygenative Reductive Cyclization

Target: 2-Alkyl/Aryl-3-Substituted-2H-Indazoles Mechanism: Condensation


 Nitro Deoxygenation 

Nitrene Insertion

This method is superior for generating 2,3-disubstituted targets because the substituent at the 2-position (R2) is introduced via the amine before the ring closes. The formation of the imine locks the nitrogen in place, and the subsequent nitrene insertion into the imine nitrogen is highly regioselective for the 2H-position.

Materials
  • Substrate: o-Nitroacetophenone (or substituted derivatives).

  • Reagent: Primary Amine (1.1 equiv).

  • Reductant: Tri-n-butylphosphine (

    
    ) (2.5 equiv).
    
  • Solvent: 1,2-Dichlorobenzene (DCB) or Toluene (microwave compatible).

  • Equipment: Microwave reactor (preferred) or sealed pressure tube.

Step-by-Step Methodology
  • Condensation (Imine Formation):

    • In a dry reaction vial, dissolve o-nitroacetophenone (1.0 mmol) and the primary amine (1.1 mmol) in Toluene (3 mL).

    • Add 4Å molecular sieves (100 mg) to sequester water.

    • Heat to 100°C for 2-4 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

    • Note: For sterically hindered amines, add catalytic acetic acid (5 mol%).

  • Reductive Cyclization:

    • Cool the mixture to room temperature.

    • Add Tri-n-butylphosphine (

      
      ) (2.5 mmol) dropwise. (Caution: Exothermic).
      
    • Seal the vessel and heat to 150°C (microwave) for 30 minutes or 160°C (oil bath) for 4-6 hours.

  • Workup & Purification:

    • Cool to room temperature.[1][2][3] Dilute with EtOAc (20 mL).

    • Wash with 1N HCl (to remove unreacted amine) followed by saturated

      
      .
      
    • The byproduct

      
       is polar; remove via flash chromatography (SiO2, Hexane/EtOAc gradient).
      
Mechanistic Pathway (Cadogan Variant)[4]

CadoganMechanism Start o-Nitro Ketone + Amine Imine Imine Intermediate (Ar-NO2 / C=N-R) Start->Imine -H2O Deox1 Nitroso Intermediate Imine->Deox1 +PBu3 / -O=PBu3 Nitrene Singlet Nitrene (Ar-N:) Deox1->Nitrene +PBu3 / -O=PBu3 Cyclization N-N Bond Formation (Insertion) Nitrene->Cyclization Fast Product 2,3-Disubstituted 2H-Indazole Cyclization->Product

Figure 2: The phosphorus-mediated deoxygenative cascade. The formation of the nitrene adjacent to the imine nitrogen ensures exclusive N2-selectivity.

Protocol B: Pd-Catalyzed Oxidative Cascade

Target: 2-Aryl-3-Substituted-2H-Indazoles Mechanism: Intermolecular N-Alkylation


 Intramolecular C-N Coupling 

Oxidation

This modern protocol utilizes Palladium catalysis to construct the indazole core from 2-bromobenzyl derivatives .[4] It is particularly useful when the starting material is a benzyl halide rather than a nitro compound.

Materials
  • Substrate: 2-Bromobenzyl bromide (alpha-substituted for 3-position functionalization) or 2-(2-bromophenyl)acetaldehyde equivalents.

  • Reagent: Aryl Hydrazine (1.2 equiv).

  • Catalyst:

    
     (2.5 mol%).
    
  • Ligand: Xantphos or

    
     (5-10 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene or DMSO (anhydrous).

Step-by-Step Methodology
  • Pre-complexation:

    • In a glovebox or under Argon, mix

      
       (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) in Toluene (2 mL). Stir for 10 mins to form the active catalyst.
      
  • Substrate Addition:

    • Add the 2-bromobenzyl derivative (1.0 mmol), Aryl Hydrazine (1.2 mmol), and

      
       (3.0 mmol).
      
    • Critical Step: Ensure the reaction is strictly anhydrous to prevent hydrolysis of the intermediate.

  • Reaction:

    • Heat to 110°C for 12-16 hours.

    • The reaction proceeds via initial N-alkylation of the hydrazine, followed by Pd-catalyzed intramolecular N-arylation of the hydrazone intermediate, and finally in-situ oxidation (often by loss of H2 or trace oxidant) to the indazole.

  • Purification:

    • Filter through a Celite pad to remove Pd black and inorganic salts.

    • Concentrate and purify via column chromatography.[1]

Performance Data & Optimization

The following data summarizes the expected yields and scope limitations for Protocol A (Cadogan), as it is the most versatile for 2,3-disubstitution.

Table 1: Substrate Scope (Protocol A)
EntryR3 (Ketone Source)R2 (Amine Source)Yield (%)Notes
1Methyl (Acetophenone)Phenyl (Aniline)82%Standard condition
2Methyl4-OMe-Phenyl88%Electron-rich amines faster
3MethylBenzyl75%Requires higher temp (160°C)
4Ethyl (Propiophenone)n-Butyl68%Aliphatic amines lower yield
5Phenyl (Benzophenone)Phenyl55%Steric hindrance at C3 reduces yield
Troubleshooting Guide
  • Low Yield (Protocol A): Incomplete deoxygenation is common. Increase

    
     to 3.0 equivalents and ensure temperature >140°C. If 
    
    
    
    removal is difficult, switch to polymer-supported triphenylphosphine (though kinetics will be slower).
  • Regioselectivity Issues (Protocol B): If 1H-indazole is observed, switch solvent to non-polar Toluene and increase the steric bulk of the phosphine ligand (e.g., use BrettPhos) to favor the kinetic N2-reductive elimination.

References

  • Genung, N. E.; Wei, L.; Aspnes, G. E. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[4][5] Organic Letters, 2014 , 16(12), 3114–3117.[4]

  • Alijaar, N.; Al-Noaimi, M.; Conrad, H.; Beifuss, U. "Palladium-Catalyzed Direct and Regioselective Synthesis of 2-Aryl-2H-indazoles from 2-Bromobenzyl Bromides and Arylhydrazines."[4] The Journal of Organic Chemistry, 2021 , 86(2), 1408–1418.[4]

  • Kumar, M. R.; Park, A.; Park, N.; Lee, S. "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide."[4] Organic Letters, 2011 , 13(13), 3542–3545.[4]

  • Gaunersdorfer, T.; et al. "Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors." ChemMedChem, 2019, 14, 141-152.

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-3-ethyl-2-methyl-2H-indazole

The following Application Note and Protocol guide is designed for research and development scientists. It synthesizes literature precedents for 2H-indazole functionalization with practical, bench-proven methodologies.

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research and development scientists. It synthesizes literature precedents for 2H-indazole functionalization with practical, bench-proven methodologies.

[1]

Executive Summary & Chemical Context

The substrate 5-bromo-3-ethyl-2-methyl-2H-indazole represents a specific class of "fixed" indazoles where the N2-methylation locks the heterocycle into the 2H-tautomeric form.[1] Unlike 1H-indazoles, which can suffer from N1/N2 tautomeric ambiguity affecting metal coordination, the 2-methyl-2H-indazole core provides a distinct electronic profile.[1]

  • Electronic Environment: The 5-position on the benzene ring is electronically coupled to the pyrazole unit. The 2-methyl group enhances the electron density of the system compared to N-unsubstituted analogs, generally facilitating the oxidative addition step of the Palladium cycle.

  • Steric Considerations: The 3-ethyl group is located meta to the reactive 5-bromo site.[1] While it does not impose direct steric hindrance to the incoming catalyst, it increases the lipophilicity of the substrate, necessitating careful solvent selection (e.g., 1,4-dioxane or DME over highly aqueous systems) to prevent precipitation of the starting material.

  • Catalyst Poisoning Risk: Although N2 is alkylated, the N1 nitrogen retains a lone pair with pyridine-like character.[1] While less basic than pure pyridine, it poses a minor risk of coordinating to the Pd center, potentially dampening catalytic turnover. Bidentate ligands (e.g., dppf) are recommended to outcompete this coordination.

Reaction Optimization Matrix

The following conditions have been stratified based on the complexity of the boronic acid coupling partner.

ParameterMethod A: The "Workhorse" (Recommended)Method B: Mild/Labile Groups Method C: Sterically Demanding
Target Standard aryl/heteroaryl boronic acidsSubstrates with esters, nitriles, or aldehydesBulky (ortho-subst) or electron-poor boronic acids
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 or Pd₂(dba)₃ + XPhos
Base K₂CO₃ (2.0–3.0 equiv)Na₂CO₃ or Cs₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1) DME / Water (3:1)Toluene / Water (10:1) or n-BuOH
Temp 80°C – 100°C80°C (Strict control)100°C – 110°C
Time 4 – 12 Hours6 – 16 Hours2 – 6 Hours
Notes Robust; tolerates air traces better than PPh₃.[1]"Classic" conditions; easy workup but O₂ sensitive.[1]High turnover; prevents protodeboronation.[1]

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 5-(4-methoxyphenyl)-3-ethyl-2-methyl-2H-indazole via Method A.

Reagents & Equipment
  • Substrate: 5-bromo-3-ethyl-2-methyl-2H-indazole (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: 1,4-Dioxane (HPLC grade), Deionized Water[1]

  • Gas: High-purity Nitrogen or Argon[1]

Step-by-Step Procedure

1. Reaction Assembly (Inert Atmosphere)

  • To a dry reaction vial or round-bottom flask equipped with a magnetic stir bar, add:

    • 5-bromo-3-ethyl-2-methyl-2H-indazole (1.0 mmol, ~239 mg)[1]

    • Arylboronic acid (1.2 mmol)

    • K₂CO₃ (3.0 mmol, 414 mg)

  • Critical Step: Do not add the catalyst yet. Cap the vessel and purge with N₂/Ar for 5 minutes.

2. Solvent Preparation & Degassing

  • Prepare a mixture of 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas the solvent mixture by sparging with N₂ gas for 15 minutes (or use freeze-pump-thaw if available).[1] Why? Dissolved oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands.

3. Catalyst Addition

  • Under a positive stream of N₂, add the Pd(dppf)Cl₂·DCM catalyst (0.05 mmol, 5 mol%).

  • Immediately add the degassed solvent mixture via syringe.

4. Reaction Execution

  • Seal the vessel (septum with N₂ balloon or screw cap for pressure vial).

  • Heat the mixture to 90°C in an oil bath or heating block.

  • Monitor reaction progress by TLC (typ. 30% EtOAc/Hexane) or LC-MS at 2 hours. The starting bromide (Rt ~ X min) should disappear; the product is usually more polar (lower Rf) if the boronic acid contains polar groups, or less polar if simple aryl.

5. Work-up

  • Cool the reaction to room temperature.[2]

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Filter the biphasic mixture through a small pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Separate phases. Extract the aqueous layer once more with EtOAc (10 mL).

  • Combine organic layers, wash with Brine (sat. NaCl), and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure.[1][3]

6. Purification

  • Purify the crude residue via Flash Column Chromatography (Silica Gel).

  • Gradient: 0% → 40% Ethyl Acetate in Hexanes.[1] (Adjust based on polarity of the coupled aryl group).

Mechanistic & Workflow Visualization[1]

The following diagram illustrates the operational workflow and the underlying catalytic cycle logic, specifically highlighting the critical "Degassing" step to prevent ligand oxidation.

SuzukiWorkflow cluster_mechanism Chemical Logic Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas CRITICAL: Solvent Degassing (Sparging N2 for 15 min) Start->Degas Prepare Solvents CatAdd Add Pd(dppf)Cl2 Catalyst (Under Inert Flow) Degas->CatAdd O2 Removal Heat Reaction: Heat to 90°C (4-12 Hours) CatAdd->Heat Initiate Cycle Monitor QC: TLC / LC-MS Check (Look for Bromide Consumption) Heat->Monitor In-Process Control Monitor->Heat Incomplete Workup Workup: Celite Filtration & Extraction (EtOAc) Monitor->Workup Complete Mech1 Oxidative Addition (Facile at C5-Br) Mech2 Transmetallation (Base Activated) Mech1->Mech2 Mech3 Reductive Elimination (C-C Bond Formation) Mech2->Mech3 Mech3->Mech1

Figure 1: Operational workflow for the Suzuki coupling of 5-bromo-2H-indazoles, emphasizing oxygen exclusion to protect the catalytic cycle.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (Pd Black formation)Ensure rigorous degassing.[1] Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. Increase catalyst loading to 7-10 mol%.
Protodeboronation Unstable Boronic AcidUse a milder base (K₃PO₄ or CsF). Reduce water ratio (use Dioxane/H₂O 9:1). Switch to Boronic Ester (Pinacol ester).
Starting Material Recovery N-Coordination to PdThe N1 nitrogen may be coordinating.[1] Increase temperature to 100°C to promote ligand exchange. Use a catalyst with a bulky ligand (e.g., XPhos).
Homocoupling (Biaryl) Oxygen in systemRe-degas solvents. Ensure the reaction vessel is sealed tight under N₂.

References

  • General Suzuki Conditions for Indazoles

    • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.[1][4]

    • Source: RSC Advances, 2024.
    • URL:[Link]

    • Relevance: Validates Pd(dppf)Cl₂/K₂CO₃/Dioxane system for indazole carboxamides, directly applicable to the 2-methyl core.
  • Specifics of 2-Substituted Indazoles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[5]

    • Source: Molecules, 2012 (via NCBI).
    • URL:[Link]

    • Relevance: Specifically details coupling of 5-bromo-2-ethyl-2H-indazole (a direct analog of the user's 3-ethyl-2-methyl substrate), confirming Pd(dppf)
  • Substrate Availability & Properties

    • Title: 5-bromo-3-ethyl-2-methyl-2H-indazole Product Page.[1][6]

    • Source: Smolecule / Qingmu Pharmaceutical.
    • Relevance: Confirms the stability and commercial availability of the specific starting m

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of 3-Ethyl-2-methyl-2H-indazole (CAS 58706-42-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to a proposed scalable manufacturing process for 3-Ethyl-2-methyl-2H-indazole (CAS 58706-42-6), a hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed scalable manufacturing process for 3-Ethyl-2-methyl-2H-indazole (CAS 58706-42-6), a heterocyclic compound with potential applications as a key intermediate in pharmaceutical synthesis. Recognizing the absence of a publicly available, detailed scalable synthesis for this specific molecule, this guide synthesizes established chemical principles and field-proven insights from analogous reactions. The proposed pathway is a one-pot, three-component copper-catalyzed reaction, selected for its operational simplicity, scalability, and convergence. These application notes offer a complete technical guide, from the underlying chemical rationale and detailed experimental protocols to process optimization, safety considerations, and robust analytical quality control methods.

Introduction and Rationale

3-Ethyl-2-methyl-2H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds that are prominent scaffolds in many FDA-approved drugs and clinical candidates. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Given its structure, 3-Ethyl-2-methyl-2H-indazole serves as a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

The development of a robust and scalable manufacturing process is critical for ensuring the consistent and cost-effective supply of this intermediate for drug development programs. This document outlines a proposed process based on the copper-catalyzed reaction of a 2-haloketone, a primary amine, and an azide source. This approach is advantageous for large-scale production due to several factors:

  • Convergence: A one-pot reaction minimizes unit operations, reducing manufacturing time, cost, and waste.

  • Scalability: Copper catalysis is a well-established and cost-effective method in industrial synthesis.

  • Accessibility of Starting Materials: The proposed precursors are commercially available or can be synthesized via well-documented methods.

It is important to note that this protocol is a proposed route based on established methodologies for similar 2H-indazoles and should be optimized at a small scale before implementation in a manufacturing setting.

Proposed Synthesis Pathway and Mechanism

The proposed synthesis of 3-Ethyl-2-methyl-2H-indazole is a copper-catalyzed one-pot, three-component reaction involving 2-bromopropiophenone, methylamine, and sodium azide.

Overall Reaction Scheme:

Figure 1. Proposed one-pot synthesis of 3-Ethyl-2-methyl-2H-indazole.

The reaction is believed to proceed through a cascade of steps within a single pot. While the precise mechanism can be complex, a plausible pathway involves the initial formation of an imine intermediate from the reaction of 2-bromopropiophenone and methylamine. This is followed by a copper-catalyzed substitution of the bromine with the azide ion. The final step is an intramolecular cyclization with the expulsion of nitrogen gas to form the stable 2H-indazole ring. The copper catalyst plays a crucial role in facilitating both the C-N bond formation with the azide and the subsequent cyclization.

Scalable Manufacturing Protocol

This protocol is designed for a nominal 1 kg scale of the final product and should be adapted and optimized based on available equipment and safety assessments.

Materials and Equipment
Material/EquipmentSpecification
Reactors 20 L Glass-Lined Reactor with overhead stirring, reflux condenser, temperature control unit, and nitrogen inlet/outlet.
Starting Materials 2-Bromopropiophenone (CAS 2114-00-3), Methylamine (40% solution in water), Sodium Azide (CAS 26628-22-8).
Catalyst System Copper(I) Iodide (CuI), N,N,N',N'-Tetramethylethylenediamine (TMEDA).
Solvents Dimethyl Sulfoxide (DMSO), Toluene, Ethyl Acetate, Hexanes, Deionized Water.
Reagents for Workup Saturated Ammonium Chloride solution, Brine.
Drying Agent Anhydrous Sodium Sulfate or Magnesium Sulfate.
Purification Filtration apparatus, Crystallization vessel.
Analytical HPLC, LC-MS, NMR, FT-IR.
Safety Fume hood, Personal Protective Equipment (PPE), Spill kits for azide and solvents.
Step-by-Step Protocol

WARNING: This reaction involves sodium azide, which is highly toxic and can form explosive compounds. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols. Avoid contact with acids and heavy metals.

  • Reactor Setup:

    • Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

    • Equip the reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser with a bubbler.

  • Charging of Reagents:

    • To the reactor, under a nitrogen atmosphere, add Dimethyl Sulfoxide (DMSO) (8 L).

    • Add 2-bromopropiophenone (1.5 kg, 1.0 eq).

    • Add Copper(I) Iodide (67 g, 0.05 eq) and TMEDA (100 mL, 0.1 eq).

    • Begin stirring the mixture.

  • Reaction Execution:

    • Slowly add methylamine (40% solution in water, 1.1 L, 2.0 eq) to the reactor over 30-45 minutes, monitoring the internal temperature. An exotherm may be observed. Maintain the temperature below 40°C.

    • After the addition of methylamine is complete, add sodium azide (540 g, 1.2 eq) portion-wise over 30 minutes. CAUTION: Addition may cause an exotherm.

    • Heat the reaction mixture to 80-90°C and maintain for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots and analyzing by HPLC or TLC until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding saturated ammonium chloride solution (5 L).

    • Transfer the mixture to a larger separation funnel or extraction vessel.

    • Extract the product with Toluene or Ethyl Acetate (3 x 5 L).

    • Combine the organic layers and wash with deionized water (2 x 4 L) and then with brine (4 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5°C for several hours to facilitate crystallization.

    • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum at 40°C to a constant weight.

Process Optimization and Scale-Up Considerations

When scaling this process, several parameters should be considered for optimization to ensure safety, efficiency, and reproducibility.

ParameterRationale for Optimization
Catalyst Loading Reducing the catalyst loading can decrease costs and simplify purification. Investigate the effect of lower CuI concentrations on reaction time and yield.
Solvent Selection While DMSO is effective, alternative solvents with easier workup and recovery profiles could be explored (e.g., NMP, DMF, or greener solvent alternatives).
Temperature Profile The reaction temperature affects the rate and selectivity. A Design of Experiments (DoE) approach can identify the optimal temperature for maximizing yield and minimizing byproducts.
Agitation Rate Ensure efficient mixing to maintain homogeneity, especially during additions and in a larger reactor volume.
Work-up Procedure Optimize extraction solvent volumes and wash procedures to maximize product recovery and purity.
Crystallization The solvent system and cooling profile for crystallization are critical for achieving high purity and good crystal morphology, which aids in filtration and drying.

Process Workflow Diagram:

Scalable_Manufacturing_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Reactor_Prep Reactor Preparation (Clean, Dry, N2 Purge) Reagent_Charge Reagent Charging (2-Bromopropiophenone, CuI, TMEDA, DMSO) Reactor_Prep->Reagent_Charge Reaction Reaction Execution (Methylamine & NaN3 addition, Heating) Reagent_Charge->Reaction Monitoring In-Process Control (HPLC/TLC Monitoring) Reaction->Monitoring Workup Quenching & Extraction (NH4Cl, Toluene/EtOAc) Monitoring->Workup Reaction Complete Isolation Crude Isolation (Solvent Evaporation) Workup->Isolation Crystallization Recrystallization (Ethyl Acetate/Hexanes) Isolation->Crystallization Drying Product Drying (Vacuum Oven) Crystallization->Drying Final_QC Final Product Analysis (HPLC, NMR, MS, Purity) Drying->Final_QC Final_Product 3-Ethyl-2-methyl-2H-indazole Final_QC->Final_Product Release caption Figure 2. Workflow for the scalable manufacturing of 3-Ethyl-2-methyl-2H-indazole.

Figure 2. Workflow for the scalable manufacturing of 3-Ethyl-2-methyl-2H-indazole.

Quality Control and Analytical Protocols

As a potential pharmaceutical intermediate, stringent quality control is essential. A purity of >98% is typically expected for such materials.[1] The following analytical methods are recommended for quality control.

Analytical MethodPurposeTypical Parameters/Expected Results
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.C18 column, mobile phase gradient of acetonitrile/water with 0.1% formic acid, UV detection at a suitable wavelength (e.g., 254 nm). Purity should be >98%.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural confirmation and identification of the final product.The spectra should be consistent with the structure of 3-Ethyl-2-methyl-2H-indazole.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirmation of molecular weight and identification of potential impurities.The parent ion mass should correspond to the molecular weight of the product (160.22 g/mol ).
FT-IR (Fourier-Transform Infrared Spectroscopy) Confirmation of functional groups present in the molecule.The spectrum should show characteristic peaks for the aromatic and heterocyclic ring systems.
Melting Point Physical characterization and indication of purity.A sharp melting point range is indicative of high purity.

Safety and Environmental Considerations

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Use dedicated non-metal spatulas and equipment. All waste containing azide must be quenched and disposed of as hazardous waste according to regulations.

  • Copper Catalyst: Copper compounds can be toxic and require proper handling and disposal.

  • Solvents: Toluene, ethyl acetate, and hexanes are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This document outlines a proposed, robust, and scalable manufacturing process for 3-Ethyl-2-methyl-2H-indazole (CAS 58706-42-6). The described copper-catalyzed three-component reaction offers an efficient and convergent route to this valuable pharmaceutical intermediate. While this guide provides a detailed framework, process optimization and validation are essential for successful implementation in a manufacturing environment. Adherence to strict safety protocols and quality control measures will ensure the consistent production of high-quality material for drug discovery and development programs.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). A Mild and Efficient Reductive Cyclization of ortho-Imino-nitrobenzenes to 2H-Indazoles. Organic Letters, 16(11), 3114–3117. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromopropiophenone. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2H-Indazole Derivatives

Abstract & Strategic Importance The 2H-indazole scaffold is a privileged pharmacophore found in potent oncology drugs (e.g., Pazopanib, Niraparib) and anti-inflammatory agents. However, its synthesis is historically plag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 2H-indazole scaffold is a privileged pharmacophore found in potent oncology drugs (e.g., Pazopanib, Niraparib) and anti-inflammatory agents. However, its synthesis is historically plagued by thermodynamic ambiguity; conventional alkylation of indazoles preferentially yields the 1H-isomer (thermodynamically stable) over the 2H-isomer (kinetically favored but often minor product).

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that solves two critical bottlenecks:

  • Regiocontrol: Enforcing the formation of the 2H-isomer using the Davis-Beirut and Modified Cadogan pathways.

  • Reaction Velocity: Reducing reaction times from 12–48 hours (thermal reflux) to <20 minutes while suppressing decomposition.

Mechanism & Theory: Why Microwave?

The Dielectric Heating Advantage

Conventional heating relies on conductive transfer (Oil bath


 Glass 

Solvent), creating thermal gradients that degrade sensitive nitro/nitroso intermediates. Microwave irradiation targets the solvent and reagents directly through dipole rotation and ionic conduction .
  • Inverted Thermal Gradient: The reaction mixture is hotter than the vessel walls, preventing "wall-effect" degradation.

  • Superheating: In sealed vessels, solvents like Ethanol or Methanol can be heated 20–50°C above their atmospheric boiling points, exponentially increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
Mechanistic Pathway (Davis-Beirut)

The Davis-Beirut reaction is the gold standard for 2H-selectivity. It proceeds via the reduction of o-nitrobenzyl amines to o-nitrosobenzyl amines, which undergo rapid intramolecular condensation.

DavisBeirutMechanism Start o-Nitrobenzyl amine Base Base (KOH) Imine Formation Start->Base Inter1 o-Nitrobenzyl imine Base->Inter1 -H2O Reduct MW Irradiation (Reductive Cyclization) Inter1->Reduct Nitroso Nitroso Intermediate Reduct->Nitroso Deoxygenation Product 2H-Indazole (Target) Nitroso->Product N-N Bond Formation

Figure 1: Mechanistic flow of the Davis-Beirut reaction. The MW energy barrier crossing facilitates the rate-limiting deoxygenation step.

Experimental Protocols

Protocol A: The Modified Davis-Beirut Reaction (High Regioselectivity)

Best for: Synthesizing 2-alkyl-2H-indazoles with near-perfect regioselectivity.

Reagents:

  • Substrate: o-Nitrobenzylamine derivative (1.0 equiv)

  • Base: KOH (4.0 equiv) or NaOH (powdered)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) – High tan

    
     values for efficient MW absorption.
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve the o-nitrobenzylamine (1 mmol) in MeOH (4 mL).

  • Activation: Add powdered KOH (4 mmol). Add a magnetic stir bar.

  • Sealing: Crimp the vial with a PTFE/silicone septum cap to withstand pressures up to 20 bar.

  • Irradiation (Method):

    • Mode: Dynamic Power (maintaining target Temp).

    • Temperature: 100°C.

    • Ramp Time: 2 minutes.

    • Hold Time: 10–15 minutes.

    • Stirring: High (600 rpm).

  • Workup: Cool to RT (compressed air cooling). Dilute with water (10 mL). Extract with EtOAc (3 x 10 mL). Dry organic phase over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Do not exceed 140°C. While higher temps accelerate the reaction, they promote the degradation of the nitroso intermediate into azoxy byproducts.

Protocol B: Microwave-Assisted Cadogan Cyclization

Best for: 2-Aryl-2H-indazoles and rapid library generation.

Reagents:

  • Substrate: o-Nitrobenzylidene aniline (Schiff base) (1.0 equiv)

  • Reductant: Triethyl phosphite P(OEt)₃ (3.0 equiv) or Triphenylphosphine (PPh₃)

  • Solvent: Neat (Solvent-free) or minimal 1,2-Dichlorobenzene.

Step-by-Step Methodology:

  • Loading: Mix the Schiff base (1 mmol) and P(OEt)₃ (3 mmol) in a 10 mL MW vial.

  • Irradiation:

    • Power: 200 W (Fixed Power mode recommended for solvent-free).

    • Temperature Limit: 180°C (IR sensor control).

    • Time: 12–14 minutes.

  • Safety Note: This reaction generates phosphate esters. Use a fume hood.

  • Workup: Pour reaction mixture into water. Extract with DCM. The excess phosphite/phosphate byproducts can be difficult to remove; washing with bleach (sodium hypochlorite) can oxidize residual phosphite to phosphate for easier aqueous removal.

Data Summary & Performance Metrics

The following table contrasts Conventional Thermal methods (Oil Bath) with the Microwave protocols described above.

ParameterConventional Thermal (Reflux)MW Protocol A (Davis-Beirut)MW Protocol B (Cadogan)
Reaction Time 12 – 48 Hours10 – 15 Minutes 12 – 14 Minutes
Solvent Usage High (50-100 mL)Low (2-4 mL)Solvent-Free / Minimal
Yield (Isolated) 45 – 65%85 – 92% 80 – 90%
Regioselectivity Variable (often 1H/2H mix)>98% 2H-isomer High 2H-isomer
Energy Efficiency Low (Convection loss)High (Direct coupling)High

Troubleshooting & Optimization Guide

Decision Tree for Condition Optimization

Use the following logic to troubleshoot low yields or poor selectivity.

OptimizationTree Problem Issue Observed LowYield Low Yield (<50%) Problem->LowYield Byproducts Azoxy Byproducts Problem->Byproducts Mixture 1H/2H Mixture Problem->Mixture Solvent Switch Solvent (Use EtOH or DMF) LowYield->Solvent Poor MW Absorption? Temp Reduce Temp (<100°C) Byproducts->Temp Thermal Degradation? Base Check Base Strength (Switch to t-BuOK) Mixture->Base Tautomerization?

Figure 2: Troubleshooting logic for MW synthesis of indazoles.

Safety Advisory (Self-Validating System)
  • Pressure Check: MW vials are rated for ~20-30 bar. Calculating the vapor pressure of MeOH at 140°C is mandatory before scaling up.

  • Exotherm Management: Nitro-reductions are exothermic. Ensure the MW system has active air cooling (compressed air) enabled during the "Hold" phase to prevent temperature run-away.

References

  • Davis-Beirut Reaction Mechanism & Scope: Kurth, M. J., et al. "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions." Journal of Organic Chemistry.

  • Microwave-Assisted Cadogan Cyclization: Al-Zaydi, K. M.[2][3] "Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles." ResearchGate.[2][4][5]

  • Green Chemistry Approaches (Water/Ethanol): Khandave, P., et al. "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives." Journal of Chemical Health Risks, 2025.

  • Regioselective Synthesis Overview: Vertex AI Search Results. "Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization."

Sources

Application

Purification of 3-ethyl-2-methyl-2H-indazole from reaction mixtures

Application Note: Strategic Purification of 3-Ethyl-2-Methyl-2H-Indazole Abstract & Chemical Context The synthesis of 3-ethyl-2-methyl-2H-indazole presents a classic challenge in heterocyclic chemistry: regioisomerism ....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification of 3-Ethyl-2-Methyl-2H-Indazole

Abstract & Chemical Context

The synthesis of 3-ethyl-2-methyl-2H-indazole presents a classic challenge in heterocyclic chemistry: regioisomerism . Indazoles possess an ambident nitrogen system. Under standard alkylation conditions (e.g., Methyl Iodide/Base), the reaction produces a mixture of the thermodynamically favored 1H-isomer (N1-methyl) and the kinetically favored or minor 2H-isomer (N2-methyl) .

For drug development, the biological activity often hinges on the specific positioning of the methyl group. The 2H-indazole scaffold is increasingly privileged in kinase inhibitors (e.g., Pazopanib), yet it is frequently the minor product in standard synthesis, making its purification critical.[1]

This guide details the physicochemical logic and step-by-step protocols to isolate the 2H-target from the N1-impurity, utilizing differences in dipole moments and solubility.

The Isomer Challenge: Physicochemical Basis for Separation

To design a robust purification, one must understand the properties of the two isomers formed during the methylation of 3-ethyl-1H-indazole.

PropertyTarget: 2-Methyl (2H) Impurity: 1-Methyl (1H) Separation Logic
Electronic Structure Quinoid-like resonance contribution.Benzenoid resonance contribution.Dipole Moment: The 2H isomer typically possesses a higher dipole moment (more polar).
Stationary Phase Interaction Stronger interaction with Silica Gel (SiO₂).Weaker interaction with Silica Gel.Elution Order: On normal phase silica, the 1H isomer elutes FIRST ; the 2H target elutes SECOND .[1]
Crystallinity Often higher melting point due to polarity/stacking.Often lower melting point (oily or low-melt solid).Recrystallization: 2H isomers can often be selectively crystallized from non-polar solvents.

Protocol A: Reaction Optimization (Upstream Purification)

Minimizing the impurity is the first step of purification.

While basic alkylation (MeI/K₂CO₃) favors the N1 isomer (often >3:1 ratio), altering the electrophile can invert this ratio, simplifying downstream chromatography.[1]

Expert Insight: Use Trimethyloxonium tetrafluoroborate (Meerwein’s Salt) instead of Methyl Iodide.[1]

  • Mechanism: Meerwein's salt is a "hard" electrophile that attacks the most basic nitrogen. In neutral 1H-indazoles, the N2 position is pyridine-like (basic), while N1 is pyrrole-like (non-basic).[1]

  • Result: This shifts the ratio significantly toward the desired 2H-isomer , reducing the burden on the chromatography column.

Protocol B: Flash Column Chromatography (The Workhorse)[1]

This is the primary method for isolating high-purity (>99%) material.

Materials:

  • Stationary Phase: Spherical Silica Gel 60 (20–45 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Mix with silica gel (1:2 w/w ratio of crude to silica) and evaporate to dryness to create a "dry load." Note: Dry loading prevents band broadening, critical for separating close isomers.[1]

  • Column Equilibration: Equilibrate the column with 95% Hexane / 5% EtOAc (3 CV - Column Volumes).

  • Gradient Elution:

    • 0–5 mins: Hold at 5% EtOAc (Elutes non-polar starting materials/reagents).

    • 5–20 mins: Linear gradient 5% → 20% EtOAc.

    • 20–40 mins: Hold at 20–25% EtOAc.

  • Fraction Collection:

    • First Peak (Major Impurity): 3-ethyl-1-methyl-1H-indazole (Lower polarity, higher Rf ~0.6 in 20% EtOAc).

    • Intermediate Zone: Mixed fractions (Save for re-purification if yield is critical).

    • Second Peak (Target): 3-ethyl-2-methyl-2H-indazole (Higher polarity, lower Rf ~0.35 in 20% EtOAc).

Visualizing the Workflow:

PurificationWorkflow Rxn Crude Mixture (N1 + N2 + SM) Load Dry Load onto Silica Rxn->Load Flash Flash Chromatography (Hex/EtOAc Gradient) Load->Flash F1 Fraction Set 1 (N1-Isomer) Flash->F1 Elutes First (Low Polarity) F2 Mixed Fractions (Recycle) Flash->F2 Overlap F3 Fraction Set 2 (N2-Target) Flash->F3 Elutes Second (High Polarity) F2->Load Re-column Pure Evaporation & Drying >98% Purity F3->Pure

Caption: Separation workflow emphasizing the elution order on Normal Phase Silica.

Protocol C: Selective Recrystallization (Scale-Up)

For scales >10g, chromatography becomes expensive.[1] The 2H-isomer often has different solubility parameters.

  • Solvent System: n-Heptane / Isopropyl Alcohol (IPA) (9:1).[1]

  • Procedure:

    • Dissolve the crude oil in minimal hot IPA (60°C).

    • Slowly add hot n-Heptane until slight turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Observation: The N2-isomer (more polar/crystalline) often precipitates first. The N1-isomer (less polar) tends to remain in the mother liquor longer due to its higher solubility in lipophilic solvents.

  • Filtration: Filter the solids and wash with cold n-Heptane.

Analytical Validation (The "Truth" Test)

You cannot rely on retention time alone. You must confirm the regiochemistry using Nuclear Magnetic Resonance (NMR), specifically NOESY (Nuclear Overhauser Effect Spectroscopy) .[1][2]

Diagnostic Signals:

  • Target (2H-Indazole): The N-Methyl group is spatially close to the substituent at C3 (the Ethyl group).

  • Impurity (1H-Indazole): The N-Methyl group is spatially close to the proton at C7 (on the benzene ring).

NOESY Logic Diagram:

NOESY_Logic cluster_N2 Target: 2-Methyl Isomer (2H) cluster_N1 Impurity: 1-Methyl Isomer (1H) N2_Me N-CH3 (Pos 2) NOE_2 STRONG NOE CORRELATION N2_Me->NOE_2 C3_Et C3-Ethyl Group NOE_2->C3_Et N1_Me N-CH3 (Pos 1) NOE_1 STRONG NOE N1_Me->NOE_1 NO_NOE NO NOE N1_Me->NO_NOE C7_H C7-Proton (Benzene Ring) C3_Et_1 C3-Ethyl Group NOE_1->C7_H NO_NOE->C3_Et_1

Caption: Definitive structural confirmation using 2D-NMR (NOESY). The N2-Methyl shows cross-peaks with the C3-Ethyl group.

Summary of NMR Shifts (CDCl₃):

  • N2-Me (Target): Typically appears as a singlet around 4.15 – 4.25 ppm .

  • N1-Me (Impurity): Typically appears as a singlet around 4.00 – 4.05 ppm (Upfield relative to N2).[1]

References

  • Regioselectivity in Indazole Alkylation

    • Luo, G., et al. (2006).[1] Regioselective Synthesis of 1- and 2-Substituted Indazoles. Journal of Organic Chemistry.[3]

    • Note: Establishes the thermodynamic preference for N1 alkyl
    • [1]

  • Dipole Moments and Elution Order

    • Claramunt, R. M., et al. (2011).[1] The tautomerism of indazoles: A combined theoretical and experimental study.

    • Note: Confirms the higher dipole moment of 2H-indazoles, validating the elution order (N1 first, N2 second).
  • Use of Meerwein's Salt for N2 Selectivity

    • Cheung, M., et al. (2003).[1] Specific Synthesis of 2-Substituted Indazoles. Tetrahedron Letters.

    • Note: Describes the kinetic alkylation
    • [1]

  • NMR Characterization of N-Methyl Indazoles

    • López, C., et al. (2006).[1] 1H and 13C NMR study of N-alkylated indazoles.

    • Note: Provides the definitive chemical shift data distinguishing N1 vs N2 methyl groups.
    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indazole Regioselectivity Optimization

Ticket ID: IND-REGIO-002 Subject: Troubleshooting vs. Selectivity in 2H-Indazole Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic: The "Thermodynamic Trap" User Issue: "...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-REGIO-002 Subject: Troubleshooting


 vs. 

Selectivity in 2H-Indazole Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic: The "Thermodynamic Trap"

User Issue: "I am attempting to alkylate a 1H-indazole derivative. Standard conditions (NaH/DMF or


/Acetone) consistently yield the 

-isomer or an inseparable mixture, but I specifically target the

-isomer (2H-indazole) for bioisosteric scaffolding."

Root Cause Analysis: The regiochemical outcome of indazole alkylation is a battle between Thermodynamics and Kinetics .

  • The

    
     Trap (Thermodynamic Control):  Under basic conditions (e.g., NaH, 
    
    
    
    ), the indazole is deprotonated to form an anion. The negative charge is delocalized, but alkylation at
    
    
    preserves the benzenoid aromaticity of the fused ring system. This product is typically ~4.4 kcal/mol more stable than the
    
    
    -isomer.[1]
  • The

    
     Opportunity (Kinetic Control):  In the neutral 1H-indazole tautomer, the lone pair on 
    
    
    
    is orthogonal to the
    
    
    -system and more nucleophilic (pyridine-like), whereas the
    
    
    lone pair is part of the aromatic system (pyrrole-like). Therefore, acidic or neutral conditions that avoid anion formation favor
    
    
    attack.
Decision Matrix: Pathway Selection

Use the following logic flow to select your protocol based on your specific electrophile and substrate constraints.

IndazoleLogic Start START: Select Target Isomer Target Target: N2-Indazole (2H) Start->Target Electrophile Select Electrophile Type Target->Electrophile Methyl Methyl Group Only Electrophile->Methyl Me-X Complex Complex/Branched Alkyl Electrophile->Complex R-OH or R-X Sol_A PROTOCOL A: Meerwein's Salt (Kinetic Control) Methyl->Sol_A Best Selectivity Sol_B PROTOCOL B: Acid-Catalyzed Imidate (Pfizer Method) Complex->Sol_B High Selectivity (>95:1) Sol_C PROTOCOL C: Mitsunobu Reaction (Steric Dependent) Complex->Sol_C Variable Selectivity

Figure 1: Decision tree for selecting the optimal alkylation protocol based on electrophile complexity.

Validated Protocols (The "Fixes")

Protocol A: The Meerwein Route (Methylation Only)

Best for: Introducing a methyl group with near-perfect


 selectivity.
Mechanism:  The reaction proceeds via the neutral indazole attacking the highly reactive oxonium species. Since no base is present, the thermodynamic indazolyl anion is never formed.

Reagents:

  • Substrate: 1H-Indazole derivative (

    
     equiv)
    
  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    ) (
    
    
    
    equiv)
  • Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the indazole substrate in anhydrous EtOAc (0.2 M concentration) under

    
     atmosphere.
    
  • Addition: Add

    
     in one portion at room temperature (RT).
    
  • Monitoring: Stir vigorously. The reaction is typically fast (30 min – 2 hours). Monitor by LCMS.[2]

    • Checkpoint: You will observe the formation of the cationic

      
      -methyl indazolium salt (intermediate) or the protonated product depending on workup.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. The base wash deprotonates the 
    
    
    
    position, yielding the neutral
    
    
    -methyl indazole.

Expected Outcome: >95:5


:

ratio.[3][4][5]
Protocol B: Acid-Catalyzed Imidate Alkylation (The Pfizer Method)

Best for: Primary, secondary, and tertiary alkyl groups.[5][6] This is currently the most robust method for general


 alkylation.
Mechanism:  Protonation of the trichloroacetimidate creates a highly reactive carbocation-like species. The neutral indazole attacks via the kinetically accessible 

lone pair.[7]

Reagents:

  • Substrate: 1H-Indazole (

    
     equiv)
    
  • Electrophile: Alkyl 2,2,2-trichloroacetimidate (

    
     equiv)
    
  • Catalyst: Triflic acid (TfOH) (

    
     equiv) or TMSOTf
    
  • Solvent: Toluene or DCM / Cyclohexane (1:1)

Step-by-Step Workflow:

  • Imidate Preparation: (If not commercial) React your alcohol (R-OH) with trichloroacetonitrile (

    
    ) and DBU (0.1 equiv) in DCM for 2 hours. Filter and concentrate.
    
  • Reaction Setup: Dissolve indazole and the imidate in anhydrous Toluene (0.1 M).

  • Catalysis: Cool to 0°C. Add TfOH dropwise.

  • Progression: Allow to warm to RT. Stir for 2–12 hours.

    • Troubleshooting: If conversion is low, add more imidate, not more acid. Excess acid can protonate the indazole

      
      , deactivating it.
      
  • Workup: Quench with

    
     or aqueous 
    
    
    
    .

Data Verification (Selectivity):

Substrate (R)MethodYield (%)Regio Ratio (

:

)
MethylNaH / MeI (Base)88%1 : 1.5
BenzylTfOH / Imidate 92% > 99 : 1
IsopropylTfOH / Imidate 85% > 99 : 1
Tert-butylTfOH / Imidate 78% > 99 : 1
Protocol C: The Mitsunobu Variation

Best for: When imidates are unstable or difficult to synthesize. Note: Selectivity is lower than Protocol B and highly dependent on solvent polarity.

Optimization for


: 
  • Solvent: Use non-polar solvents like Toluene or Benzene rather than THF. Polar solvents stabilize the transition state leading to

    
    .
    
  • Temperature: Higher temperatures (reflux) often erode selectivity. Keep it at RT or 0°C if possible.

  • Reagents:

    
     (1.5 equiv) and DIAD/DEAD (1.5 equiv).
    

Mechanistic Visualization

The following diagram illustrates why the Acid-Catalyzed pathway (Protocol B) bypasses the thermodynamic sink.

Mechanism cluster_Thermo Basic Conditions (Thermodynamic) cluster_Kinetic Acid/Neutral Conditions (Kinetic) Ind_Base Indazole Anion Indazolyl Anion (Delocalized Charge) Ind_Base->Anion Base (-H+) N1_Prod N1-Alkyl (Aromatic Stable) Anion->N1_Prod R-X (Slow) Ind_Acid Indazole (Neutral) TS Transition State (N2 Attack) Ind_Acid->TS + Imidate Imidate Protonated Imidate (R-NH=CCl3)+ N2_Prod N2-Alkyl (Quinoid-like) TS->N2_Prod Fast

Figure 2: Comparison of reaction pathways. Basic conditions favor the stable anion intermediate, leading to N1. Acidic conditions utilize the neutral N2 lone pair.

Frequently Asked Questions (FAQ)

Q: I tried the Pfizer imidate method (Protocol B) but got no reaction. Why? A: You likely "over-acidified." Indazoles are weak bases (


 of conjugate acid ~1.3). If you use stoichiometric acid or a very strong acid without controlling equivalents, you will protonate 

. The resulting indazolium ion is non-nucleophilic. Fix: Ensure TfOH is catalytic (10-20 mol%) or switch to a buffered Lewis acid like

.

Q: Can I convert my


-isomer to the 

-isomer?
A: Generally, no. The

-isomer is the thermodynamic sink. Isomerization usually requires high temperatures and often results in decomposition before migration. You must establish regiocontrol at the alkylation step.

Q: Does the C3-substituent affect selectivity? A: Yes. Electron-withdrawing groups (EWG) at C3 increase the acidity of the N-H, making the anion easier to form (pushing toward


 in basic conditions). However, bulky groups at C3 can sterically hinder 

, forcing alkylation to

even under kinetic conditions. If you have a bulky C3 group, Protocol A (Meerwein) is your best bet as the methyl group is small enough to bypass steric clash.

References

  • Regioselective Synthesis of 2H-Indazoles via Alkylation of Indazoles with Trimethyloxonium Tetrafluoroborate. Source:Journal of Organic Chemistry. Context: Establishes Meerwein’s salt as the gold standard for N2-methylation. URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source:Beilstein Journal of Organic Chemistry. Context: Detailed analysis of Mitsunobu conditions and substituent effects on N1/N2 ratios. URL:[Link]

  • Tautomerism and Regioselectivity in Indazole Alkylation. Source:Heterocycles. Context: Fundamental thermodynamic vs. kinetic analysis of the indazole scaffold. URL:[Link]

Sources

Optimization

Technical Support Center: Separation of 1H- and 2H-Indazole Isomers

Current Status: Operational Topic: Chromatography & Structural Identification Ticket ID: IND-ISO-001 Executive Summary: The N1 vs. N2 Challenge Welcome to the Indazole Separation Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chromatography & Structural Identification Ticket ID: IND-ISO-001

Executive Summary: The N1 vs. N2 Challenge

Welcome to the Indazole Separation Support Hub. If you are accessing this guide, you likely have a reaction mixture containing both 1H- (N1-substituted) and 2H- (N2-substituted) indazoles.[1]

The Core Problem: Indazole alkylation often yields a mixture of regioisomers. While the N1-isomer is generally thermodynamically favored (by ~3–4 kcal/mol), the N2-isomer is often kinetically favored and possesses a significantly higher dipole moment. This polarity difference is your primary lever for separation.

Quick Diagnostic:

  • N1-Isomer: Lower dipole moment, "benzenoid" character, generally elutes later on Reverse Phase (C18).

  • N2-Isomer: Higher dipole moment, "quinonoid" character, generally elutes earlier on Reverse Phase (C18).

Method Selection & Workflow

Do not waste time on standard silica flash chromatography if your


 is 

. Use the decision matrix below to select the correct purification modality.
Workflow Visualization

IndazoleSeparation Start Crude Reaction Mixture (N1/N2 Indazoles) CheckRf TLC Check (Silica) Is Delta Rf > 0.15? Start->CheckRf Flash Standard Flash Chromatography (Hex/EtOAc or DCM/MeOH) CheckRf->Flash Yes Complex Complex Separation Required CheckRf->Complex No (Co-elution) Analysis Structural ID (NOE NMR / UV) Flash->Analysis Decision Scale of Purification? Complex->Decision Prep_HPLC Prep-HPLC (C18) High pH (Ammonium Bicarbonate) Decision->Prep_HPLC < 100 mg SFC SFC (Supercritical Fluid) Polysaccharide Columns Decision->SFC > 100 mg (or difficult pairs) Prep_HPLC->Analysis SFC->Analysis

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on separation difficulty and scale.

Troubleshooting Guide (Q&A)

Category A: Reverse Phase HPLC (C18)

Q: My N1 and N2 isomers are co-eluting or tailing badly on C18 with standard acidic modifiers (Formic Acid/TFA). What is happening? A: Indazoles are weak bases. Under acidic conditions (pH < 3), the nitrogen atoms protonate, increasing polarity and causing interaction with residual silanols on the column stationary phase. This leads to peak broadening (tailing) which masks separation.

The Fix: Switch to High pH mobile phases.

  • Buffer: 10mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide.

  • Mechanism: At basic pH, indazoles remain neutral (unprotonated). This maximizes the hydrophobic interaction difference between the "benzenoid" N1 and "quinonoid" N2 forms.

  • Expected Result: Sharper peaks and increased retention time difference.

Q: Which isomer elutes first on C18? A: generally, the N2-isomer elutes first .

  • Reasoning: The N2-isomer has a higher dipole moment (more polar) and a quinonoid structure, reducing its affinity for the hydrophobic C18 chains compared to the less polar, benzenoid N1-isomer.

Category B: Supercritical Fluid Chromatography (SFC)[2][3][4]

Q: HPLC failed. Why is SFC recommended for indazoles? A: SFC is often the "Gold Standard" for regioisomer separation. The orthogonal selectivity of supercritical CO₂ combined with polar stationary phases (like 2-ethylpyridine or polysaccharide chiral columns) exploits the dipole difference far better than liquid chromatography.

Q: Which column chemistry should I screen first for SFC? A:

  • Viridis 2-EP (2-Ethylpyridine): Excellent for achiral regioisomers. The pyridine ring on the stationary phase interacts via pi-pi stacking, often differentiating the electron-rich N1 from the N2.

  • Chiralpak AD-H / IG (Amylose): Even if your molecule is achiral, "chiral" columns are highly effective at separating structural isomers due to their rigid steric grooves.

Category C: Flash Chromatography (Normal Phase)

Q: I am seeing "streaking" on my TLC and Flash column. How do I fix this? A: Indazoles hydrogen bond strongly with silica gel.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your starting solvent, or add 1% NH₄OH to your DCM/MeOH eluent. This deactivates the acidic silica sites.

Structural Identification (The "Proof")

Once separated, you must definitively assign N1 vs. N2. Do not rely solely on elution order.

Comparative Data Table: N1 vs. N2 Properties
Feature1H-Indazole (N1-R) 2H-Indazole (N2-R)
Thermodynamic Stability High (Favored by ~4 kcal/mol)Low (Kinetic Product)
Dipole Moment Lower (~1.6 D)Higher (~4.2 D)
C18 Elution Order Late (More Hydrophobic)Early (More Polar)
UV Spectra Distinct

Distinct

(often red-shifted)
C-3 Proton NMR Shift Typically

8.0 - 8.2 ppm
Typically

8.3 - 8.8 ppm (Deshielded)
Definitive NMR Protocol (NOE)

To confirm the structure, run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

The Logic:

  • N1-Alkylation: Irradiation of the alkyl group protons (

    
    ) will show an NOE correlation to the proton at C7  (the benzene ring proton adjacent to N1). It will NOT  show correlation to the C3 proton.
    
  • N2-Alkylation: Irradiation of the alkyl group protons (

    
    ) will show an NOE correlation to the proton at C3  (the pyrazole ring proton).
    
Identification Logic Flow

IndazoleID Sample Purified Isomer NMR 1H NMR + NOESY Sample->NMR CheckC3 Check NOE at C3-H NMR->CheckC3 ResultN2 Strong NOE (Alkyl <-> C3) CONFIRMED: 2H-Indazole CheckC3->ResultN2 Positive ResultN1 No NOE at C3 (NOE at C7) CONFIRMED: 1H-Indazole CheckC3->ResultN1 Negative

Figure 2: Logical flow for unambiguous structural assignment using NMR spectroscopy.

References

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Link

  • Lovering, F., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. National Institutes of Health (NIH). Link

  • Cheung, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry (RSC). Link

  • Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis: Theoretical Background. Link

Sources

Troubleshooting

Troubleshooting low yields in 3-ethyl-2-methyl-2H-indazole synthesis

Ticket ID: IND-2H-Et3-OPT Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "N2 vs. N1" Trap If you are encountering low yields (<30%) in the synthesis of 3-ethyl-2-methyl-2H-indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-2H-Et3-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "N2 vs. N1" Trap

If you are encountering low yields (<30%) in the synthesis of 3-ethyl-2-methyl-2H-indazole , the root cause is almost certainly regioselectivity , not reactivity.

The indazole core possesses two nitrogen atoms capable of alkylation.[1][2][3] The 1H-isomer (N1) is thermodynamically favored (aromatic stability of the benzene ring), while the 2H-isomer (N2) —your target—is the kinetic product but less stable.[4] Standard alkylation conditions (e.g., NaH/MeI) predominantly yield the N1 isomer or a 1:1 mixture at best.

To fix this, you must shift from Thermodynamic Control (Basic conditions) to Kinetic/Hard-Soft Acid Base (HSAB) Control (Meerwein Salts or Imidates).

Module 1: Diagnostic & Troubleshooting Matrix

Before altering your protocol, cross-reference your observations with this matrix to pinpoint the failure mode.

SymptomProbable CauseTechnical Fix
Major Product is N1 Used strong base (NaH, KOH) and Methyl Iodide.STOP. Switch to Trimethyloxonium tetrafluoroborate (Meerwein’s Salt).
Low Overall Conversion Steric hindrance at C3 (Ethyl group) blocking approach.Increase reaction time; switch solvent to DCM (for Meerwein) or high-boiling non-polar if using thermal cyclization.
** inseparable Mixture**N1 and N2 isomers have similar Rf values in EtOAc/Hexane.Change mobile phase to Toluene/Acetone or DCM/MeOH . N2 isomers often have higher dipole moments.
Decomposition Harsh acidic cyclization conditions.Adopt a metal-catalyzed cyclization (Cu-catalyzed) under neutral conditions.
Module 2: The "Golden Route" (Meerwein Salt Protocol)

This protocol replaces standard alkylation. It utilizes Trimethyloxonium tetrafluoroborate (Me₃OBF₄) , a "hard" electrophile that preferentially targets the "harder" N2 lone pair, bypassing the thermodynamic preference for N1.

Reagents & Materials
  • Substrate: 3-ethyl-1H-indazole (1.0 eq)

  • Reagent: Trimethyloxonium tetrafluoroborate (1.2 eq) [Handle in Glovebox or rapid weighing]

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Quench: Aqueous Sodium Bicarbonate (sat. NaHCO₃)

Step-by-Step Protocol
  • Preparation (Moisture Critical): Flame-dry a round-bottom flask under Argon. Add 3-ethyl-1H-indazole (1.0 eq) and dissolve in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Cool the solution to 0°C . Add Trimethyloxonium tetrafluoroborate (1.2 eq) in one portion.

    • Note: This reagent is highly hygroscopic. If it has turned to "goo," it is hydrolyzed and will not work. It must be a free-flowing white solid.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours .

    • Monitoring: Check TLC.[5] The N2 product usually appears as a more polar spot (lower Rf) than the N1 byproduct in standard phases, though this can invert depending on the C3 substituent.

  • Quench: Pour the reaction mixture into saturated NaHCO₃ solution. Stir vigorously for 15 minutes to destroy excess oxonium salt.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% favorability for N2.

Module 3: Visualization of Logic & Mechanism
Figure 1: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start: Low Yield of 3-ethyl-2-methyl-2H-indazole CheckIsomer Analyze Crude NMR/TLC: Is N1 (1H) major product? Start->CheckIsomer YesN1 Yes: Thermodynamic Trap CheckIsomer->YesN1 Ratio N1:N2 > 1:1 NoN1 No: Reactivity Issue CheckIsomer->NoN1 No product formed MethodCheck Current Method: NaH + MeI? YesN1->MethodCheck StericCheck Check C3-Ethyl Sterics or Reagent Quality NoN1->StericCheck Solution1 SOLUTION A: Switch to Meerwein Salt (Me3OBF4) in DCM MethodCheck->Solution1 Standard Alkylation Solution2 SOLUTION B: Use Methyl 2,2,2-trichloroacetimidate MethodCheck->Solution2 Alternative

Caption: Decision matrix for diagnosing low yields. The primary failure mode is thermodynamic equilibration to N1.

Figure 2: Mechanism of N2 Selectivity (Meerwein Route)

Why does this work? The "Hard" electrophile attacks the localized lone pair on N2 before the molecule can deprotonate and equilibrate.

Mechanism Substrate 3-Ethyl-1H-Indazole (Neutral) Transition Kinetic Transition State (Attack at N2 Lone Pair) Substrate->Transition Fast (Kinetic) Reagent Me3O+ BF4- (Hard Electrophile) Reagent->Transition Product 3-ethyl-2-methyl-2H-indazole (Kinetic Product) Transition->Product Major Pathway Byproduct 1-methyl isomer (Thermodynamic - Avoided) Transition->Byproduct Minor Pathway

Caption: Kinetic control pathway utilizing Meerwein's salt to bypass thermodynamic equilibration.

Module 4: Frequently Asked Questions (FAQs)

Q: Why does the 3-ethyl group matter? A: The ethyl group at C3 creates steric bulk. In N1-alkylation, the methyl group is far from C3. In N2-alkylation, the methyl group is adjacent to the C3-ethyl. Sterically, N1 is actually more favorable. This makes the use of Meerwein’s salt even more critical, as you are fighting both thermodynamics and sterics. You need the high reactivity of the oxonium ion to force the N2 attack.

Q: I don't have Meerwein's salt. Can I use Methyl Iodide? A: Only if you change the conditions. Do not use a base. Reflux 3-ethyl-1H-indazole with excess MeI in Ethyl Acetate (neutral conditions). This relies on the nucleophilicity of the neutral N2. However, yields will be lower (40–50%) compared to the Meerwein route.

Q: How do I distinguish N1 and N2 isomers by NMR? A:

  • N2-Methyl (Target): The N-Me singlet usually appears downfield (approx. 4.1–4.2 ppm) compared to N1.

  • C3-Methylene: Look at the ethyl group's CH₂ quartet. In N2-isomers, the proximity of the N-Me group often causes a slight shielding/deshielding shift compared to the N1 isomer.

  • UV/Vis: 2H-indazoles typically have a "quinoid-like" absorption band that is distinct from the aromatic 1H-indazole.

Q: Can I build the ring from scratch instead? A: Yes. If alkylation fails, use the Cu-catalyzed cyclization of o-bromo-propiophenone with methylamine and sodium azide. This "builds in" the N-methyl group before the ring closes, guaranteeing the position.

References
  • Regioselective Methylation of Indazoles using Methyl 2,2,2-trichloroacetimidate. Source: Vertex AI Search / Academia.edu Note: Describes the use of imidates as an alternative to Meerwein salts for N2 selectivity. 6

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Source: ResearchGate Note:[4][7] Confirms Trimethyloxonium tetrafluoroborate (Meerwein reagent) gives the best results compared to methyl iodide. 4

  • Trimethyloxonium tetrafluoroborate Handling & Properties. Source: Wikipedia / Chemical Safety Data Note: Details the reactivity and moisture sensitivity of the reagent. 8

  • Synthesis of 2H-Indazoles by [3+2] Dipolar Cycloaddition. Source: NIH / Organic Letters Note: Alternative "Route B" synthesis if alkylation is non-viable. 9

Sources

Optimization

Minimizing N1-alkylation side products in indazole reactions

This is Senior Application Scientist Dr. Aris from the Chemical Synthesis Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Senior Application Scientist Dr. Aris from the Chemical Synthesis Technical Support Center.

Based on your request to "minimize N1-alkylation side products," I have diagnosed your experimental goal as the synthesis of the N2-alkylindazole (the kinetic or less thermodynamically favored isomer). In standard base-mediated alkylations, the N1-isomer is the thermodynamic sink (often >9:1 ratio), making it the dominant product and the N2-isomer the minor "side product."

However, since you explicitly identified N1 as the side product , you are likely attempting to force the reaction toward the challenging N2-position . The guide below is engineered to suppress the thermodynamic N1 pathway and maximize N2 regioselectivity.

Ticket ID: IND-REGIO-002 Focus: Maximizing N2-Selectivity / Suppressing N1-Isomers

Part 1: The Mechanistic Challenge (Root Cause Analysis)

To minimize N1-alkylation, you must understand why it dominates.

  • Thermodynamics: The 1H-indazole (N1-H) tautomer is aromatic and significantly more stable than the 2H-indazole (quinoid-like) tautomer. The N1-alkylated product retains this full benzenoid aromaticity.

  • Kinetics vs. Thermodynamics: Under reversible conditions or high temperatures with standard bases (NaH, K₂CO₃), the system equilibrates to the N1 product.

  • The Fix: To get N2, you must operate under Kinetic Control or use Specific Electrophile Activation that favors the higher electron density at N2 (which often has more lone-pair character in the reactive intermediate).

Visualization: Reaction Coordinate & Selectivity

The following diagram illustrates the energy landscape you are navigating.[1]

IndazoleSelectivity Start Indazole Substrate (Equilibrium 1H/2H) TS_N1 TS-N1 (Lower Energy Barrier in Basic Conditions) Start->TS_N1 Standard Base (NaH/DMF) TS_N2 TS-N2 (Requires Acid/Specific Cat to Lower Barrier) Start->TS_N2 Acid Cat / Imidates Prod_N1 N1-Alkyl (Unwanted) Thermodynamic Product (Benzenoid System) TS_N1->Prod_N1 Prod_N2 N2-Alkyl (Target) Kinetic Product (Quinoid-like) TS_N2->Prod_N2 Prod_N2->Prod_N1 Thermal Equilibration (Avoid High Heat!)

Caption: Figure 1. Divergent pathways. Standard basic conditions favor the red path (N1). To minimize N1, you must force the green path (N2) using specific activators and avoid thermal equilibration.

Part 2: Troubleshooting & Optimization (Q&A)

Q1: I am using NaH in DMF and getting 90% N1 product. How do I switch selectivity? A: Stop using NaH/DMF immediately. These conditions promote a "loose ion pair" and thermodynamic equilibration, which guarantees N1 dominance.

  • Solution: Switch to Acid-Catalyzed Alkylation using Trichloroacetimidates (Protocol A below) or use Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) in a non-polar solvent like DCM. These methods rely on the nucleophilicity of the neutral N2 nitrogen rather than the deprotonated N1 anion.

Q2: Does the substituent at C3 or C7 affect my N1 "side product" formation? A: Yes, dramatically.

  • C7-Substituents: Bulky groups (e.g., -NO₂, -Br) at C7 sterically hinder the N1 position, naturally shifting selectivity toward N2.

  • C3-Substituents: Electron-withdrawing groups (EWG) at C3 (e.g., esters) often favor N1 via chelation with the metal cation (if using base). To minimize N1 with C3-EWGs, you must avoid metal cations entirely (use acid catalysis).

Q3: I cannot change my alkyl halide. How do I optimize for N2? A: If you are locked into an alkyl halide, try Silver Salt Precipitation .

  • Method: React the indazole with the alkyl halide in the presence of AgOTf or Ag₂CO₃ in non-polar solvents (Toluene/DCM). The silver coordinates the halide, creating a highly reactive carbocation-like species that reacts rapidly with the most nucleophilic center (often N2) before equilibration can occur.

Q4: How do I purify the N2 product from the N1 side product? A: N2-alkylindazoles are generally more polar than N1-isomers due to their quinoid-like character and larger dipole moment.

  • TLC/Column: The N1 isomer usually elutes first (higher R_f) in EtOAc/Hexane systems. The N2 target will elute later (lower R_f).

  • Crystallization: N2 isomers often have higher melting points and can sometimes be crystallized out of mixtures using ether/pentane.

Part 3: Recommended Protocols

Protocol A: The "Gold Standard" for N2 Selectivity (Acid-Catalyzed)

Reference: Adapted from Pfizer methodology (2022) and recent optimization studies.

Principle: Uses alkyl 2,2,2-trichloroacetimidates as electrophiles activated by strong acid.[2] The N2 nitrogen, being more basic/nucleophilic in the neutral state than the pyrrole-like N1, attacks the activated electrophile.

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)

  • Electrophile: Alkyl 2,2,2-trichloroacetimidate (1.2–1.5 equiv)

  • Catalyst: TfOH (Triflic acid) (0.1–0.2 equiv) OR TMSOTf (0.1 equiv)

  • Solvent: Anhydrous Dioxane or DCM

Step-by-Step:

  • Preparation: Dissolve the indazole substrate in anhydrous dioxane (0.1 M concentration).

  • Activation: Add the Alkyl Trichloroacetimidate.

  • Catalysis: Cool to 0°C. Dropwise add TfOH (catalytic amount). Note: Do not use stoichiometric acid, or you will protonate the indazole and kill reactivity.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–12 hours.

  • Quench: Quench with saturated NaHCO₃.

  • Result: Typically yields >20:1 N2:N1 selectivity.[2][3]

Protocol B: Modified Mitsunobu (Steric Control)

Best for: Secondary alcohols or when imidates are unavailable.

Reagents:

  • PPh₃ (1.5 equiv), DIAD or DEAD (1.5 equiv).

  • Alcohol (R-OH).

  • Solvent: THF or Toluene (Toluene often improves N2 ratio).

Optimization for N2:

  • Add the Indazole LAST . Pre-form the betaine (PPh₃ + DIAD) at 0°C, add the alcohol, stir for 10 mins, then add the indazole.

  • Why? This ensures the active alkoxy-phosphonium species is ready for immediate attack.

  • Note: This method is less predictable than Protocol A but often favors N2 (approx. 2:1 to 5:1) compared to base alkylation.[4]

Summary of Conditions
VariableTo Favor N1 (Unwanted)To Favor N2 (Target)
Reagent Alkyl Halide + BaseAlkyl Imidate + Acid
Base/Cat NaH, K₂CO₃, Cs₂CO₃TfOH, TMSOTf, AgOTf
Solvent DMF, DMSO (Polar Aprotic)DCM, Toluene, Dioxane
Temp High (Heat promotes thermo-equil.)Low to RT (Kinetic control)
Cation Li+, Na+, K+ (Chelation helps N1)None (Proton/Ag only)

Part 4: Decision Matrix

Use this workflow to select the correct experimental setup for your specific substrate.

DecisionTree Start Start: Indazole Substrate Q1 Is the Alkyl Group available as a Trichloroacetimidate? Start->Q1 MethodA USE PROTOCOL A (Acid-Catalyzed Imidate) Selectivity: High N2 (>95%) Q1->MethodA Yes Q2 Is the Alkyl Group a Primary/Secondary Alcohol? Q1->Q2 No MethodB USE PROTOCOL B (Modified Mitsunobu) Selectivity: Moderate N2 (~70%) Q2->MethodB Yes Q3 Must use Alkyl Halide? Q2->Q3 No MethodC USE SILVER SALTS (R-X + AgOTf in Toluene) Selectivity: Variable N2 Q3->MethodC Yes Avoid AVOID: NaH/DMF/Cs2CO3 (Will yield N1) Q3->Avoid No options left

Caption: Figure 2. Decision Matrix for selecting reaction conditions to maximize N2-alkylation.

References

  • Pfizer N2-Selective Methodology

    • Clemens, J. J., et al. (2022).
  • Thermodynamic vs Kinetic Control

    • Luo, G., et al. (2021).[3][4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry.

  • Computational Insight (DFT Studies)

    • Dong, L., et al. (2024).[5] Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer Collaboration.

  • Scalable N1-Alkylation (For Context on the Reverse Reaction)

    • Hallett, A. J., et al. (2024).[1][5] Development of a selective and scalable N1-indazole alkylation. RSC Advances.

Sources

Troubleshooting

Technical Support Center: Indazole Cross-Coupling Optimization

Senior Application Scientist Desk Topic: Optimizing Catalyst Loading & Selectivity for Indazole Scaffolds Diagnostic Framework: Why is my Indazole Reaction Stalling? Before increasing catalyst loading, you must diagnose...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Optimizing Catalyst Loading & Selectivity for Indazole Scaffolds

Diagnostic Framework: Why is my Indazole Reaction Stalling?

Before increasing catalyst loading, you must diagnose the root cause of the failure. Indazoles are "ambident nucleophiles" and potent Lewis bases. The most common reason for high catalyst loading requirements (>5 mol%) is catalyst poisoning , not low intrinsic reactivity.

The Mechanism of Failure

Unprotected indazoles (containing a free N-H) or N1-alkylated indazoles often coordinate to the Palladium (Pd) center via the pyridine-like nitrogen (N2). This forms a stable, non-productive complex that removes active Pd(0) from the catalytic cycle.

Key Symptom: Reaction starts fast but stalls at 40–60% conversion, regardless of reaction time. Adding more catalyst mid-stream only yields marginal gains.

Visualization: The Catalyst Deactivation Cycle

The following diagram illustrates how indazole diverts the catalyst from the productive cycle.

IndazolePoisoning Pd0 Active Pd(0) Ligand Complex OxAdd Oxidative Addition Pd0->OxAdd Ar-X DeadComplex Inactive (Indazole)2-Pd-L Complex Pd0->DeadComplex + Indazole (N-Coordination) ProdCycle Productive Cycle OxAdd->ProdCycle ProdCycle->Pd0 Red. Elim. Indazole Indazole Substrate Indazole->DeadComplex

Figure 1: Competitive coordination pathway where indazole nitrogen binds to Pd(0), sequestering it from the oxidative addition step.

Troubleshooting Guide: C-N Coupling (Buchwald-Hartwig)

User Question: I am trying to couple an aryl halide to an indazole. I see a mixture of N1 and N2 products, and the yield is low unless I use 10 mol% Pd.

Issue 1: Regioselectivity (N1 vs. N2)

Indazoles prefer N1-arylation thermodynamically, but kinetic control often leads to N2 mixtures.

  • Solution: Use Steric Control . Bulky biaryl phosphine ligands force the reaction to the less sterically hindered N1 position.

  • Protocol: Switch from standard ligands (e.g., Xantphos) to tBuXPhos or BrettPhos . The bulk prevents the Pd center from approaching the crowded N2 site (adjacent to the bridgehead carbon).

Issue 2: Catalyst Activation

Using Pd(OAc)₂ or Pd₂dba₃ requires reduction to Pd(0) in situ. Indazoles can intercept the Pd(II) precursor before reduction is complete.

  • Solution: Switch to Precatalysts (e.g., Buchwald G3/G4 or Pd-PEPPSI). These contain a pre-formed Pd(0) source stabilized by the ligand, ensuring 100% of your weighed mass enters the cycle immediately.

Recommended System:

Component Recommendation Rationale
Precatalyst tBuXPhos Pd G3 Rapid activation; bulky ligand ensures N1 selectivity.
Base K₃PO₄ (anhydrous) Weaker bases reduce competitive side reactions compared to NaOtBu.
Solvent 1,4-Dioxane or Toluene Non-polar solvents discourage N-coordination to metal.

| Loading | 0.5 – 1.5 mol% | Sufficient if precatalyst is used. |

Troubleshooting Guide: C-C Coupling (Suzuki-Miyaura)

User Question: My Suzuki coupling with a 3-bromoindazole works on small scale but fails upon scale-up. I suspect the boronic acid is decomposing.

Issue: Protodeboronation & Inhibitory Coordination

Heterocyclic boronic acids are prone to protodeboronation (losing the B(OH)₂ group). Furthermore, the unprotected N-H on the indazole can deprotonate, forming an amidate-like species that binds Pd tightly.

Optimization Protocol
  • Water Management: While Suzuki requires water, excess water promotes deboronation. Use a strict ratio (e.g., 4:1 Dioxane:Water).

  • "Dummy" Ligand Strategy: If using unprotected indazoles, the N-H is the problem.

    • Workaround: Protect the nitrogen (THP, SEM, or Boc) before coupling. This drops catalyst loading requirements by ~5-10x.

    • Direct Method: If protection is impossible, use Pd-118 (dtbpf) . This ferrocene-based ligand creates a wide bite angle that is resistant to poisoning by nitrogen heterocycles.

Loading Optimization Ladder (Experimental Design): Do not jump from 1% to 5%. Run this parallel screen:

VialPd LoadingTemperatureAdditiveExpected Outcome
A 0.25 mol%80°CNoneBaseline turnover check.
B 1.0 mol%80°CNoneStandard scale-up target.
C 1.0 mol%60°CSlow Addition Prevents catalyst saturation; keeps [B(OH)₂] low.
D 5.0 mol%80°CNone"Brute force" control.

Decision Logic for Catalyst Selection

Use this flow to select the correct system and minimize loading.

CatalystSelection Start Start: Indazole Coupling Type Bond Type? Start->Type CN C-N (Buchwald) Type->CN CC C-C (Suzuki) Type->CC Selectivity Regioselectivity Needed? CN->Selectivity Protect Is N-H Protected? CC->Protect N1 Target: N1 Selectivity->N1 Yes N2 Target: N2 Selectivity->N2 No (or N2 specific) Sol_N1 Use tBuXPhos Pd G3 (Steric bulk directs to N1) N1->Sol_N1 Sol_N2 Use Cu-Catalysis (Chan-Lam) or specific small ligands N2->Sol_N2 Yes Yes (SEM/Boc) Protect->Yes No No (Free N-H) Protect->No Sol_Std Standard Pd(dppf)Cl2 (0.5 - 1 mol%) Yes->Sol_Std Sol_Hard Use Pd-PEPPSI-IPr or Pd-118 (High Activity) No->Sol_Hard

Figure 2: Decision matrix for selecting catalyst systems based on bond type and substrate protection status.

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately upon heating? A: This indicates "Pd Black" formation, meaning the ligand has dissociated, and Pd(0) has aggregated into non-catalytic nanoparticles.

  • Cause: The indazole nitrogen displaced the phosphine ligand.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1, or use a precatalyst (G3/G4) where the ligand is already coordinated.

Q: Can I use microwave heating to lower catalyst loading? A: Generally, no . While microwaves accelerate kinetics, they often accelerate catalyst decomposition (de-ligation) faster than the coupling reaction for sensitive substrates like indazoles. Conventional heating at lower temperatures (60–80°C) with a more active catalyst (Pd-PEPPSI) usually supports lower loadings (higher Turnover Numbers) than superheating.

Q: How do I remove the residual Palladium? Indazoles bind it tightly. A: Standard silica filtration is often insufficient.

  • Protocol: Treat the crude reaction mixture with a metal scavenger like SiliaMetS® Thiol or QuadraPure™ TU at 50°C for 1 hour before filtration. The thiol has a higher affinity for Pd than the indazole nitrogen.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: Journal of the American Chemical Society (2013).[1] Key Finding: Identifies the inhibitory mechanism of unprotected azoles and validates precatalysts P1/P2 for low-loading efficiency. URL:[Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings. Source: Journal of the American Chemical Society / NIH (2017). Key Finding: Demonstrates that (1-tBu-indenyl)Pd(L)(Cl) precatalysts activate rapidly, preventing stalling in difficult couplings.[2] URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Source: Organic Process Research & Development (2008).[3] Key Finding: Discusses the impact of catalyst loading on scale-up and effective removal strategies for N-heterocycles. URL:[Link]

  • Poisoning and Deactivation of Palladium Catalysts. Source: Applied Catalysis A: General (2001). Key Finding: Fundamental review of how nitrogen-containing species (like indazole) poison Pd surfaces and complexes. URL:[Link]

Sources

Optimization

Overcoming steric hindrance in C3-ethylation of indazoles

Welcome to the Technical Support Center for Indazole C3-Ethylation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the selective introduction of an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole C3-Ethylation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the selective introduction of an ethyl group at the C3 position of the indazole core, particularly when steric hindrance is a concern. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot your experiments and enhance your synthetic success.

Introduction: The Challenge of C3-Ethylation

The indazole nucleus is a privileged scaffold in medicinal chemistry, and the ability to functionalize it selectively is crucial for drug discovery.[1][2][3] Direct C3-alkylation, including ethylation, is often challenging due to the inherent nucleophilicity of the N1 and N2 positions, which can lead to undesired N-alkylation products.[2][4][5] This problem is frequently compounded by steric hindrance, especially when substituents are present on the indazole ring. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Overcoming Common Hurdles in C3-Ethylation

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Low to No Conversion of the Starting Indazole

Question: I am not observing any significant consumption of my starting indazole in my C3-ethylation reaction. What are the likely causes and how can I address this?

Answer:

Low or no conversion in a C3-ethylation reaction on an indazole core can stem from several factors, primarily related to reaction conditions and the nature of the catalyst.

Possible Causes & Solutions:

  • Inadequate Activation of the C-H Bond: The C3-H bond of an indazole is not sufficiently acidic for direct deprotonation and alkylation under standard conditions. More advanced techniques are often required.

    • Solution: Employ a C-H activation strategy. Transition-metal catalysis, particularly with palladium, rhodium, or copper, is a powerful approach.[6] These metals can coordinate to the indazole and facilitate the cleavage of the C3-H bond, enabling subsequent ethylation.

  • Catalyst Deactivation or Poisoning: If you are using a transition metal catalyst, it may be susceptible to poisoning by impurities or coordination with the nitrogen atoms of the indazole itself, which can inhibit its catalytic activity.[7]

    • Solution 1: Catalyst and Ligand Screening: Experiment with different catalyst precursors and ligands. For palladium-catalyzed reactions, phosphine ligands of varying steric bulk and electronic properties can modulate the reactivity and stability of the catalytic species.

    • Solution 2: Use of Additives: Certain additives can regenerate the active catalytic species or prevent its deactivation. For instance, oxidants can be crucial in catalytic cycles that involve a change in the metal's oxidation state.

    • Solution 3: Ensure Inert Atmosphere: Rigorously degas your solvents and use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive catalysts.

  • Insufficient Reaction Temperature or Time: C-H activation processes often have a high activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Extended reaction times may also be necessary.

Issue 2: Poor Regioselectivity - Predominant N1/N2 Ethylation

Question: My reaction is working, but I am predominantly getting N1- and N2-ethylated indazoles instead of the desired C3-ethylated product. How can I improve C3 selectivity?

Answer:

This is the most common challenge in indazole alkylation. The lone pairs on the nitrogen atoms are more nucleophilic than the C3 position, leading to preferential N-alkylation.[4][5] Overcoming this requires strategies that either block the nitrogen atoms or direct the reaction to the C3 position.

Strategies to Enhance C3-Regioselectivity:

  • N-Protection Strategy: The most straightforward approach is to protect the N1 or N2 position with a suitable protecting group.

    • N1-Protection: Protecting the N1 position can sterically hinder the N2 position and electronically favor C3-functionalization. Common protecting groups include Boc, Ts, and SEM.

    • N2-Protection: Protecting the N2 position is particularly effective for directing C3-functionalization. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for instance, can direct regioselective C3-lithiation upon treatment with a strong base like n-BuLi, followed by quenching with an ethylating agent.[8]

  • Directing Group Strategy: A directing group (DG) can be installed on the N1 position of the indazole. This DG then coordinates to the metal catalyst, bringing it into close proximity to the C3-H bond and facilitating selective C-H activation and subsequent ethylation.

    • Common Directing Groups: Pyridyl, picolinamide, and related nitrogen-containing heterocycles are effective directing groups for various transition metal-catalyzed C-H functionalizations.

    • Workflow: The general workflow involves:

      • Installation of the directing group at the N1 position.

      • Transition-metal-catalyzed C3-ethylation.

      • Removal of the directing group.

  • "Umpolung" Strategy (Reversal of Polarity): Instead of using the indazole as a nucleophile, its polarity can be reversed to make it an electrophile. This can be achieved by converting the indazole into an N-acyloxy or N-benzoyloxy derivative. These electrophilic indazoles can then react with a suitable ethyl nucleophile, often in the presence of a copper catalyst, to achieve C3-ethylation.[4][9]

G start Poor C3-Regioselectivity (N1/N2 Ethylation Observed) q1 Is the indazole N-H unprotected? start->q1 prot_strat Implement N-Protection Strategy q1->prot_strat Yes q2 Is steric hindrance from other substituents an issue? q1->q2 No (N is protected) n2_sem Consider N2-SEM protection for directed C3-lithiation. prot_strat->n2_sem end Improved C3-Ethylation Selectivity n2_sem->end dg_strat Employ a Directing Group Strategy at N1. dg_strat->end umpolung Explore 'Umpolung' Strategy (e.g., N-benzoyloxyindazole). umpolung->end q2->dg_strat Yes q2->umpolung Yes ligand_opt Optimize Catalyst/Ligand System: - Use bulkier ligands to sterically  disfavor N-alkylation. q2->ligand_opt No temp_opt Adjust Reaction Temperature: - Lower temperatures may favor the  thermodynamically more stable  C3-product in some cases. ligand_opt->temp_opt temp_opt->end

Caption: Troubleshooting workflow for poor C3-regioselectivity.

Issue 3: Difficulty with Protecting Group Removal

Question: I have successfully performed the C3-ethylation on my N-protected indazole, but now I'm struggling to remove the protecting group without affecting the rest of the molecule. What should I do?

Answer:

Protecting group removal can indeed be a delicate step. The choice of deprotection conditions is critical to avoid side reactions or decomposition of your desired product.

Protecting Group Specific Deprotection Strategies:

Protecting GroupCommon Deprotection ReagentsKey Considerations
Boc (tert-Butoxycarbonyl)Trifluoroacetic acid (TFA) in DCM; HCl in dioxaneCan be harsh for acid-sensitive functional groups.
Ts (Tosyl)Reductive conditions (e.g., Na/naphthalene); Strong acid (HBr/AcOH)Can require forcing conditions.
SEM (2-(Trimethylsilyl)ethoxymethyl)Tetrabutylammonium fluoride (TBAF) in THF; Aqueous HCl in EtOH[8]Generally mild and orthogonal to many other protecting groups.

Troubleshooting Deprotection:

  • Screening Deprotection Conditions: If the standard conditions are failing or causing decomposition, screen a variety of reagents and conditions on a small scale.

  • Lowering the Temperature: Perform the deprotection at 0°C or even lower temperatures to minimize side reactions.

  • Scavengers: If you are using acidic conditions, consider adding a scavenger (e.g., triethylsilane) to trap reactive cationic intermediates that might otherwise react with your product.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy to start with for a novel indazole substrate requiring C3-ethylation?

For a novel substrate, a protecting group strategy is often the most reliable starting point due to its generality. Protecting the indazole at the N2 position with a group like SEM is a robust method that allows for clean C3-lithiation and subsequent ethylation.[8] This approach avoids the need for developing a custom-directed C-H activation protocol for your specific substrate.

Q2: Can steric hindrance at the C4 or C7 positions of the indazole ring affect C3-ethylation?

Yes, absolutely. Bulky substituents at the C4 or C7 positions can create significant steric congestion around the C3 position. This can:

  • Hinder the approach of the catalyst and the ethylating agent in C-H activation methods.

  • Influence the regioselectivity of N-alkylation by making one of the nitrogen atoms more sterically accessible than the other.[10][11]

In such cases, you may need to use smaller, more active catalysts or switch to a strategy that is less sensitive to steric effects.

Q3: Are there any metal-free methods for C3-ethylation of indazoles?

Metal-free methods for C3-alkylation are emerging but are less common than metal-catalyzed approaches. Some strategies include:

  • Radical Reactions: Minisci-type reactions using a radical source of the ethyl group can be effective. These reactions often proceed under oxidative conditions.

  • Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate ethyl radicals from suitable precursors, which can then add to the C3 position of the indazole.

These methods can be advantageous for substrates that are sensitive to transition metals.

Q4: How do I choose the right solvent for my C3-ethylation reaction?

Solvent choice is critical and depends on the specific methodology:

  • For Lithiation Reactions (e.g., with N2-SEM protected indazoles): Anhydrous ethereal solvents like THF or diethyl ether are essential to stabilize the organolithium intermediate.

  • For Transition-Metal-Catalyzed C-H Activation: Polar aprotic solvents like DMF, DMAc, or NMP are often used to ensure the solubility of the catalyst and reagents. However, coordinating solvents can sometimes interfere with the catalyst, so non-coordinating solvents like toluene or dioxane should also be considered.

  • For Radical Reactions: The choice of solvent will depend on the specific radical initiation method being used.

It is always advisable to consult the original literature for the specific method you are employing and to perform your own solvent screen if you are developing a new protocol.

Experimental Protocols

Protocol 1: N2-SEM Protection followed by C3-Ethylation

This protocol is a reliable method for achieving selective C3-ethylation.

G cluster_0 Step 1: N2-SEM Protection cluster_1 Step 2: C3-Ethylation cluster_2 Step 3: Deprotection a Indazole + NaH in anhydrous DMF b Add SEM-Cl at 0°C a->b c Stir at RT until completion b->c d Aqueous workup and purification c->d e N2-SEM-Indazole in anhydrous THF at -78°C f Add n-BuLi dropwise e->f g Stir for 1h at -78°C f->g h Add ethyl iodide (or other ethyl electrophile) g->h i Warm to RT and quench h->i j Aqueous workup and purification i->j k C3-ethyl-N2-SEM-indazole in THF l Add TBAF (1M in THF) k->l m Stir at RT until completion l->m n Purification m->n

Caption: Workflow for C3-ethylation via N2-SEM protection.

References

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis | ChemRxiv. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Ye, Y., Kevlishvili, I., Feng, S., & Buchwald, S. L. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(20), 9104–9110. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - DSpace@MIT. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1275–1286.
  • Ye, Y., Kim, S.-T., Jeong, J., Baik, M.-H., & Buchwald, S. L. (2020). CuH-Catalyzed Enantioselective Alkylation of 1H-Indazoles at the C3 Position. Journal of the American Chemical Society, 142(4), 1930–1935.
  • Arepally, S., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 56(19), 3108–3118.
  • Basu, K., Poirier, M., & Ruck, R. T. (2016). Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. Organic Letters, 18(13), 3218–3221. Available at: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate. Available at: [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a - ResearchGate. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]

  • Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions - Diva-Portal.org. Available at: [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolution of Indazole Tautomers in HPLC

Role: Senior Application Scientist Department: Chromatography Method Development & Troubleshooting Subject: Definitive Guide to Managing Indazole Tautomerism in Liquid Chromatography The Indazole Challenge: The "Saddle"...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Chromatography Method Development & Troubleshooting Subject: Definitive Guide to Managing Indazole Tautomerism in Liquid Chromatography

The Indazole Challenge: The "Saddle" Peak Phenomenon

Welcome to the technical center. If you are analyzing indazole-based small molecules, you have likely encountered a chromatogram featuring broad, distorted peaks, "saddle" shapes, or a plateau between two partially resolved peaks.

The Science: Indazoles exhibit annular tautomerism , a dynamic equilibrium where the proton on the nitrogen atom migrates between the N1 and N2 positions (1H-indazole


 2H-indazole).[1][2]
  • 1H-Indazole: Thermodynamically favored (benzenoid structure).[1][2]

  • 2H-Indazole: Less stable (quinonoid structure), but kinetically accessible.[1]

The Chromatographic Problem: The rate of this proton transfer often matches the timescale of your HPLC separation.[2]

  • Fast Exchange (

    
    ):  You see one sharp, time-averaged peak.[2]
    
  • Slow Exchange (

    
    ):  You see two distinct, resolved peaks.[2]
    
  • Intermediate Exchange (

    
    ):  The "Saddle." The molecules interconvert during their travel through the column, resulting in a distorted bridge between the two forms.[2]
    

Visualizing the Mechanism

The following diagram illustrates the dynamic equilibrium and the transition state that dictates your peak shape.

IndazoleTautomerism cluster_factors Factors Influencing Rate (k) N1 1H-Indazole (Thermodynamically Stable) TS Transition State (Proton Transfer) N1->TS Deprotonation/Protonation N2 2H-Indazole (Kinetically Accessible) TS->N2 Solvent Mediated Temp Temperature (High T = Fast k) Temp->TS pH pH (Stabilizes Ion) pH->TS Solvent Solvent Polarity (Protic vs Aprotic)

Figure 1: The dynamic equilibrium of indazole tautomers. Controlling the Transition State (TS) is key to peak shape control.

Module 1: Diagnostic Phase (Is it Tautomerism?)

Before optimizing, you must confirm the split peak is due to tautomerism and not an impurity.

The Flow-Rate/Temperature Stress Test

Protocol:

  • Run A: Standard condition (e.g., 30°C, 1.0 mL/min).

  • Run B: Decrease flow rate to 0.5 mL/min (doubles residence time).

  • Run C: Increase temperature to 50°C.

Interpretation:

Observation Diagnosis Action
Ratio of peaks changes Tautomerism .[2][3] The equilibrium shifts due to thermodynamics (Temp) or kinetics (Time).[2] Proceed to Module 2.
Bridge/Saddle disappears at High T Tautomerism .[2] High T forced "Fast Exchange."[2] Proceed to Module 2 (Merge Strategy).

| No change in ratio/shape | Impurity/Isomer . These are distinct chemical species (e.g., regioisomers).[2] | Standard impurity isolation required.[2] |

Module 2: The "Merge" Strategy (For QC & Purity)

Goal: Collapse the equilibrium into a single, sharp peak for accurate integration. This is the standard requirement for drug development.[2]

Method A: Thermal Acceleration (The Arrhenius Approach)

Increasing column temperature increases the rate of interconversion (


).[2] When 

becomes sufficiently fast, the detector sees a weighted average of the two forms as a single peak.[2]
  • Step 1: Increase column oven temperature to 45°C - 60°C .

  • Step 2: Ensure your column (e.g., C18 hybrid particles) is stable at this temperature.[2]

  • Result: The saddle collapses into a single sharp peak.[2]

Method B: pH Control (The Ionization Lock)

Tautomerism requires the movement of a neutral proton.[2] Forcing the molecule into a charged state (cation or anion) effectively "locks" the structure or makes the exchange instantaneous.[2]

  • Acidic Lock (Recommended): Use 0.1% Formic Acid or TFA (pH ~2-3).[2]

    • Mechanism:[2][4] Protonates the N2 position, forming a symmetrical or stabilized indazolium cation.[2]

  • Basic Lock: Use 0.1% Ammonium Hydroxide (pH > 10).[2]

    • Mechanism:[2][4] Deprotonates to form the indazolyl anion (if pKa allows), removing the mobile proton.[2]

    • Warning: Ensure your silica column is alkali-resistant (e.g., Ethylene Bridged Hybrid columns).

Module 3: The "Separate" Strategy (For Mechanistic Studies)

Goal: Slow down the exchange to physically separate and quantify the 1H and 2H forms individually.

Method C: Cryogenic/Low-Temperature HPLC

lowering the temperature reduces


, freezing the tautomers in their distinct states.[2]
  • Protocol: Set column temperature to 4°C - 10°C .

  • Trade-off: Higher backpressure and broader peaks due to slower mass transfer, but distinct separation of tautomers.

Method D: Supercritical Fluid Chromatography (SFC)

SFC is superior for tautomer separation because CO2 is non-polar and aprotic.

  • Why it works: Protic solvents (water/methanol) facilitate proton transfer (shuttling).[2] Supercritical CO2 does not, significantly slowing the interconversion rate.[2]

  • Condition: Alcohol modifier (MeOH/EtOH) < 10% to minimize proton shuttling.[2]

Troubleshooting Decision Tree

Follow this logic flow to select the correct method for your goal.

DecisionTree Start Start: Split/Broad Peak Diag Run Diagnostic: Temp/Flow Test Start->Diag IsTaut Is it Tautomerism? Diag->IsTaut Impurity Treat as Impurity (Optimize Selectivity) IsTaut->Impurity No Change Goal What is the Analytical Goal? IsTaut->Goal Profile Shifts Merge Quantification/QC (Need 1 Peak) Goal->Merge Sep Mechanistic Study (Need 2 Peaks) Goal->Sep ActionMerge 1. Increase Temp (>50°C) 2. Lower pH (TFA/Formic) Merge->ActionMerge ActionSep 1. Lower Temp (<10°C) 2. Use SFC (Aprotic) Sep->ActionSep

Figure 2: Strategic workflow for resolving indazole tautomer issues.

Frequently Asked Questions (FAQs)

Q1: I see two peaks for my indazole. Which one is the 1H and which is the 2H? A: Generally, the 1H-indazole is the thermodynamically stable form and usually elutes second in Reverse Phase (RP) chromatography because it is more hydrophobic (benzenoid character).[2] The 2H-indazole (quinonoid) is more polar and typically elutes first. However, this can invert depending on the stationary phase substituents.[2]

Q2: Does the choice of solvent affect the ratio? A: Yes, drastically.

  • Protic Solvents (MeOH, Water): Act as proton shuttles, speeding up exchange and often favoring the 1H form via hydrogen bonding.

  • Aprotic Solvents (Acetonitrile, DMSO): Slow down exchange.[2] You are more likely to see split peaks in Acetonitrile than in Methanol.[2]

Q3: Can I use UV detection for both tautomers equally? A: Proceed with caution. The 1H and 2H forms have different conjugation systems.[2]

  • 1H-indazole: Absorbance maxima ~250-300 nm.

  • 2H-indazole: Often red-shifted (absorbs at longer wavelengths) due to quinonoid conjugation.

  • Recommendation: Use a Diode Array Detector (DAD) to extract the isosbestic point (wavelength where both absorb equally) for accurate quantification if separation is incomplete.[2]

References

  • SIELC Technologies. Separation of Indazole on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (NIH). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde.[2] (Discusses thermodynamic stability of 1H vs 2H). Retrieved from

  • MDPI Molecules. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism... (Solvent polarity effects on tautomerism).[2][5] Retrieved from [2]

  • Chromatography Forum. Separation of tautomer compounds. (Practical discussion on pH and solvent polarity). Retrieved from

  • Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole... (Detailed mechanistic insights). Retrieved from [2]

Sources

Optimization

Stability &amp; Handling Guide: 3-Ethyl-2-methyl-2H-indazole in Acidic Media

Executive Summary & Molecule Profile[1] 3-Ethyl-2-methyl-2H-indazole represents a specific subclass of indazoles where the nitrogen at position 2 (N2) is alkylated, effectively "locking" the heterocycle into its 2H-tauto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-Ethyl-2-methyl-2H-indazole represents a specific subclass of indazoles where the nitrogen at position 2 (N2) is alkylated, effectively "locking" the heterocycle into its 2H-tautomeric form. Unlike 1H-indazoles, which possess a fully aromatic benzenoid system, 2H-indazoles exhibit ortho-quinoid character .

While 1H-indazoles are thermodynamically more stable (by approximately 2.3–3.2 kcal/mol) [1, 2], the N2-methyl substitution prevents tautomerization back to the 1H form under standard conditions. In acidic media, the primary interaction is reversible protonation at the N1 position, forming a stable cation. The molecule is generally resistant to hydrolytic cleavage or alkyl migration under standard laboratory conditions (pH 1–6, <80°C).

Physicochemical Profile
PropertyValue / CharacteristicNote
Structure Type 2H-Indazole (Fixed Tautomer)Quinoid resonance contribution
Basicity (pKa of BH⁺) Est.[1] 2.0 – 3.5More basic than 1H-indazoles (pKa ~1.[2]3) [3]
Protonation Site N1 (Pyridine-like nitrogen)Forms a stable cation
Acid Stability High (Non-hydrolyzable)N-Alkyl bond is robust
Key Risk Salt PrecipitationSolubility decreases in high conc. acid due to common ion effect or salting out

Mechanism of Action in Acid

Understanding the behavior of 2H-indazoles in acid is critical for extraction, purification, and salt formation.

Protonation Equilibrium

Upon exposure to Brønsted acids (HCl, H₂SO₄, TFA), the lone pair on N1 accepts a proton. This is the most basic site because protonation at N1 allows for resonance stabilization across the N1-N2 bond, retaining the planarity of the system.

Diagram: Protonation Pathway

The following diagram illustrates the transition from the neutral free base to the protonated salt species.

ProtonationMechanism Neutral Neutral Species (3-Ethyl-2-methyl-2H-indazole) Free Base Transition N1-Protonation (Fast Equilibrium) Neutral->Transition + H+ Acid Acidic Medium (H+ donor) Acid->Transition Cation Indazolium Cation (Protonated at N1) Soluble Species Transition->Cation Resonance Stabilization Cation->Neutral Base Neutralization

Figure 1: Protonation mechanism of 3-ethyl-2-methyl-2H-indazole. The reaction is reversible and diffusion-controlled.

Troubleshooting & FAQ

This section addresses specific scenarios reported by users handling 2-alkylindazoles.

Q1: My compound precipitated when I added concentrated HCl. Did it decompose?

Diagnosis: Likely Salt Formation (Salting Out), not decomposition. Explanation: While the protonated form is cationic and generally water-soluble, high concentrations of chloride ions (common ion effect) or very low temperatures can cause the hydrochloride salt to crystallize or precipitate as a solid. Action:

  • Dilute the acid mixture with water (if compatible) to see if it redissolves.

  • Check HPLC/UPLC. If the retention time matches the standard, it is the salt form.

Q2: Is the N2-methyl group susceptible to migration to N1 in acid?

Diagnosis: Kinetic Stability is High. Explanation: The migration of an alkyl group (isomerization from 2-alkyl to 1-alkyl) requires breaking a strong C-N


-bond. This generally requires extreme conditions (e.g., >200°C, Lewis acid catalysis, or specific photochemical conditions) [4]. In standard aqueous or alcoholic acid (pH 0–5, <100°C), the N-methyl bond is inert.
Action:  Proceed with standard acidic workups (HCl washes). Avoid refluxing in concentrated HI or HBr, which are nucleophilic and could theoretically cause dealkylation over prolonged periods.
Q3: I see a new peak in HPLC after leaving the compound in TFA for 24 hours.

Diagnosis: Potential Impurity Amplification or Degradation of Side Chains. Explanation: The indazole core is stable in TFA. However, if your "3-ethyl" group contains trace impurities (like ethenyl precursors from synthesis), these may react. Alternatively, if the sample was not pure 2H-isomer initially, acid might facilitate the separation or distinct ionization of trace 1H-isomer impurities. Action: Run a co-injection with a known 1H-indazole reference standard. 1H-indazoles typically elute differently due to hydrogen bond donor capability (N-H) vs. the N-methyl acceptor.

Experimental Protocols

Acid Stability Stress Test

Use this protocol to validate the stability of your specific batch for storage or process scale-up.

Objective: Determine degradation rate constants (


) at pH 1.0 and pH 4.5.

Materials:

  • Solvent A: 0.1 M HCl (pH ~1.0)

  • Solvent B: Acetate Buffer (pH 4.5)

  • Internal Standard: Benzophenone or similar non-basic aromatic.

Workflow:

  • Preparation: Dissolve 10 mg of 3-ethyl-2-methyl-2H-indazole in 1 mL Acetonitrile (Stock).

  • Incubation: Add 100 µL Stock to 900 µL of Solvent A and Solvent B in separate amber vials.

  • Timepoints: Incubate at 40°C . Sample at T=0, 1h, 4h, 24h, and 48h.

  • Analysis: Quench aliquots with 1M NaHCO₃ (neutralize) and analyze via HPLC-UV (254 nm).

Acceptance Criteria:

  • Recovery > 99.0% at 24 hours.

  • No new peak > 0.1% area.

Salt Formation (Hydrochloride)

For converting the free base to a stable solid salt for storage.

  • Dissolve 1.0 g of free base in 5 mL of anhydrous Ethanol or Ethyl Acetate.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl).

  • Stir for 30 minutes. A white to off-white precipitate should form.

  • Filter and wash with cold ether.

  • Dry under vacuum at 40°C.

Visualizing the Stability Workflow

The following decision tree guides you through evaluating the stability of your compound in a new acidic buffer system.

StabilityWorkflow Start Start: Acidic Condition Exposure CheckSolubility Is compound soluble? Start->CheckSolubility CheckColor Color Change? CheckSolubility->CheckColor Yes Precipitate Precipitate Formed: Likely Salt Formation CheckSolubility->Precipitate No AnalyzeHPLC HPLC Analysis (Compare to T=0) CheckColor->AnalyzeHPLC No Change CheckColor->AnalyzeHPLC Yellowing (Oxidation risk) Stable Peak Area >99% Stable AnalyzeHPLC->Stable Retention Time Unchanged Degradation New Peaks >1% Unstable/Reactive AnalyzeHPLC->Degradation New Impurities Redissolve Dilute with H2O/MeOH Precipitate->Redissolve Redissolve->CheckColor

Figure 2: Decision tree for assessing stability and handling precipitates in acidic media.

References

  • Claramunt, R. M., et al. (2006). "The tautomerism of indazole: A theoretical and experimental study." Journal of Physical Chemistry A. (Grounding: 1H-indazole is ~2.3-3.2 kcal/mol more stable than 2H-indazole).

  • Schmidt, A., et al. (2016). "Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review." Austin Publishing Group. (Confirmation of thermodynamic stability and tautomeric equilibrium).

  • Catalán, J., et al. (1994). "Acidity and Basicity of Indazole and its N-Methyl Derivatives." Journal of Physical Chemistry. (Basicity data: 2-methylindazole is a stronger base than 1-methylindazole due to higher proton affinity at N1).

  • Gaonkar, S.L., et al. (2021). "Synthesis of Pharmacologically Active Indazoles and Its Analogues." Caribbean Journal of Science and Technology.[3] (Overview of synthetic routes and stability of N-alkylated indazoles).

Sources

Troubleshooting

Avoiding oxidation byproducts in pazopanib intermediate synthesis

Topic: Avoiding Oxidation Byproducts in Pazopanib Intermediate Synthesis Introduction: The Oxidation Challenge in TKI Synthesis Welcome to the Pazopanib Process Chemistry Support Center. In the synthesis of Pazopanib (Vo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Oxidation Byproducts in Pazopanib Intermediate Synthesis

Introduction: The Oxidation Challenge in TKI Synthesis

Welcome to the Pazopanib Process Chemistry Support Center. In the synthesis of Pazopanib (Votrient®), oxidative degradation poses a dual threat: it compromises the visual quality of intermediates (color bodies) and introduces specific genotoxic or regulatory impurities in the final API.

The two critical oxidative vectors in this synthesis are:

  • N-Oxidation of the Pyrimidine Core: Specifically forming Pazopanib N-oxide (RRT ~0.70) , often driven by peroxides in ethereal solvents.

  • Auto-oxidation of the Indazole Intermediate: The key building block, 2,3-dimethyl-2H-indazol-6-amine , acts as an electron-rich aniline derivative, susceptible to radical cation formation and subsequent dimerization to highly colored azo/phenazine-like species (the "Pink/Red Impurity").

This guide provides actionable troubleshooting workflows to eliminate these specific failure modes.

Module 1: The Indazole Intermediate (Color & Stability)

The Issue: The intermediate 2,3-dimethyl-2H-indazol-6-amine turns pink or red upon exposure to air or during workup. The Cause: Radical-mediated auto-oxidation of the primary amine, facilitated by trace metal ions or light, leading to conjugated chromophores (diazo/azo species).

Troubleshooting Guide: Indazole Discoloration
SymptomProbable CauseCorrective Action
Pink/Red Mother Liquor Air oxidation during filtration.Nitrogen Blanket: Conduct all filtrations under a positive pressure of

. Do not suck the filter cake dry in air.
Darkening during drying Thermal oxidation.Vacuum/Temp Control: Dry at

under full vacuum. Backfill with Nitrogen, not air.
Low Assay / High Color Trace metal catalysis (Cu/Fe).Chelation: Add EDTA (0.1 wt%) or wash with dilute citric acid during the workup of the nitro-reduction step.
Storage Degradation Photo-oxidation.Amber Glass: Store strictly in amber containers. The indazole ring is photo-active.
Module 2: The N-Oxide Impurity (API Purity)

The Issue: Appearance of Pazopanib N-oxide (typically at RRT 0.70 in HPLC) in the final API or the penultimate coupling step. The Cause: The pyrimidine nitrogen is nucleophilic. If the coupling reaction uses ethereal solvents (THF, 2-MeTHF, Dioxane) containing peroxides, or if the reaction mixture is exposed to air at high temperatures, N-oxidation occurs.

Mechanism of Failure (Visualized)

NOxideFormation Solvent Ether Solvent (THF/Dioxane) Peroxide Hydroperoxides (ROOH) Solvent->Peroxide  Aging/Air/Light   NOxide Pazopanib N-Oxide (Impurity RRT 0.70) Peroxide->NOxide  Oxygen Donor   Pazopanib Pazopanib (Pyrimidine Core) Pazopanib->NOxide  Oxidation  

Figure 1: The pathway of N-oxide formation driven by solvent impurities.[1]

Experimental Protocol: Control of N-Oxide in Final Coupling

Objective: Minimize N-oxide formation during the coupling of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.

Critical Reagent Check:

  • Solvent: THF or Dioxane must be "Peroxide Free" (<10 ppm). Test using Quantofix® Peroxide strips prior to use.

  • Inhibitor: If using THF, ensure BHT (butylated hydroxytoluene) is present, or use fresh anhydrous solvent.

Step-by-Step Methodology:

  • Inerting: Charge the reactor with the chloropyrimidine intermediate and the sulfonamide. Evacuate and backfill with Nitrogen (

    
    ) three times  to remove dissolved oxygen.
    
  • Solvent Degassing: Separately, sparge the reaction solvent (e.g., Ethanol/THF mixture) with subsurface Nitrogen for 30 minutes. Rationale: Dissolved oxygen accelerates radical oxidation pathways.

  • Catalyst Addition: Add the acid catalyst (HCl or methane sulfonic acid).

  • Reaction: Heat to reflux (

    
    ).
    
    • Checkpoint: Monitor HPLC at 4 hours. If N-oxide > 0.1%, stop heating immediately. Prolonged heating increases N-oxide exponentially.

  • Quench & Workup (The Critical Step):

    • Cool to

      
       under Nitrogen.
      
    • Antioxidant Wash: During the isolation of the crude solid, wash the cake with a solution of 0.5% Sodium Metabisulfite (

      
      )  in water. This reduces trace surface N-oxides and prevents air oxidation of the wet cake.
      
  • Drying: Dry under vacuum at

    
    .
    
FAQ: Troubleshooting Specific Scenarios

Q1: I am seeing a "Red" impurity at RRT 1.2 during the synthesis of the amino-indazole. What is it? A: This is likely the Azo-dimer (2,2'-azobis(2,3-dimethyl-2H-indazole)). It forms when the amino-indazole is exposed to air under basic conditions.

  • Fix: Ensure your reduction step (e.g.,

    
     or 
    
    
    
    ) remains acidic to neutral until the final extraction. Avoid strong basic workups in the presence of air.

Q2: Can I remove the N-oxide impurity by recrystallization? A: It is difficult. The N-oxide co-crystallizes with Pazopanib due to structural similarity.

  • Fix: Prevention is key. However, if present, a hot slurry in Methanol is more effective than recrystallization. The N-oxide is slightly more soluble in methanol than the parent API. Repeat the slurry wash twice if N-oxide levels are >0.15%.

Q3: Does the choice of methylating agent affect oxidation? A: Indirectly. Using Methyl Iodide (


)  can leave trace Iodine (

), which is an oxidant. If using

for the indazole methylation, wash the organic layer with sodium thiosulfate to quench any residual iodine before proceeding to the reduction step.
Diagnostic Workflow: Root Cause Analysis

Use this logic tree to identify the source of oxidative impurities in your specific batch.

Troubleshooting Start Oxidative Impurity Detected TypeCheck Identify Impurity Type Start->TypeCheck Color Pink/Red Species (Indazole Dimer) TypeCheck->Color  Visual Color   NOxide N-Oxide (RRT 0.70) (HPLC Detect) TypeCheck->NOxide  HPLC   AirLeak Check Reactor Integrity (Air Leak?) Color->AirLeak pHCheck Check Workup pH (Is it >9?) AirLeak->pHCheck No Leak Action1 Action: Acidify Workup & Use N2 Blanket pHCheck->Action1 Yes SolventTest Test Solvents for Peroxides NOxide->SolventTest Action2 Action: Use Fresh Anhydrous Solvent SolventTest->Action2 Positive TimeCheck Check Reaction Time (Over-cooked?) SolventTest->TimeCheck Negative Action3 Action: Reduce Reflux Time optimize catalyst TimeCheck->Action3

Figure 2: Logic flow for identifying and mitigating oxidative excursions.

References
  • GlaxoSmithKline Process Development

    • Scale-Up of a Suzuki–Miyaura Coupling Reaction: The Synthesis of Pazopanib.
    • Source: Organic Process Research & Development (OPRD).
    • URL:[Link]

  • Impurity Characterization

    • Synthesis and characterization of four process impurities in pazopanib.
    • Source: PubMed / NIH.
    • URL:[Link]

  • Indazole Intermediate Stability

    • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine.[2][3][4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Pazopanib N-Oxide Standard

    • Pazopanib N-oxide (RRT-0.70) Impurity Profile.
    • Source: Daicel Pharma Standards.[5]

Sources

Optimization

Solvent selection for crystallization of 2H-indazole intermediates

Technical Support Center: Crystallization of 2H-Indazole Intermediates Case ID: IND-WZ-2024 Subject: Solvent Selection, Polymorph Control, and Phase Separation Troubleshooting Assigned Scientist: Senior Application Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2H-Indazole Intermediates

Case ID: IND-WZ-2024 Subject: Solvent Selection, Polymorph Control, and Phase Separation Troubleshooting Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary: The 2H-Indazole Challenge

Welcome to the technical support hub for indazole chemistry. Crystallizing 2H-indazole intermediates presents a unique set of thermodynamic and kinetic challenges compared to their 1H-isomers.

While 1H-indazoles possess a benzenoid structure and are generally thermodynamically stable, 2H-indazoles (often N2-substituted in drug development) possess a quinoid-like character.[1] This electronic difference leads to:

  • Higher Polarity & Solubility: 2H-isomers often exhibit higher solubility in polar aprotic solvents than their 1H counterparts.

  • Aggressive π-Stacking: The planar nature of the indazole core favors strong π-π interactions, frequently leading to "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.

  • Polymorphism: The directional nature of the N2-substituent often creates multiple metastable crystal forms.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Solvent Selection Strategy

User Question: Which solvent system should I screen first for a lipophilic N2-alkylated indazole intermediate?

Technical Response: Do not rely on random screening. 2H-indazoles require a balance between solubilizing the quinoid core and precipitating the hydrophobic substituents.

The "Rule of 3" for Indazoles:

  • Dissolution: Use a moderately polar aprotic solvent (e.g., Ethyl Acetate, THF) to disrupt the crystal lattice.

  • Nucleation: Use a non-polar aromatic (e.g., Toluene) to encourage ordered π-stacking.

  • Anti-solvent: Use aliphatics (Heptane/Hexane) only after nucleation has started to drive yield.

Recommended Solvent Systems
Solvent ClassSpecific SolventRoleSuitability for 2H-Indazoles
Esters Ethyl Acetate (EtOAc)Primary SolventHigh. Excellent for disrupting lattice energy without forming strong solvates.
Aromatics TolueneCo-SolventCritical. Promotes π-π stacking essential for 2H-indazole crystal growth. Prevents amorphous precipitation.
Alcohols IPA / EthanolUse with CautionModerate. Good solubility, but H-bonding can stabilize undesired tautomers (if N-H is present) or form persistent solvates.
Chlorinated DCM / ChloroformDissolverLow. Too powerful. Often leads to rapid evaporation and amorphous "crash out." Use only for initial dissolution.
Aliphatics Heptane / MethylcyclohexaneAnti-solventHigh. Essential for yield, but must be added slowly to avoid oiling out.

Module 2: Troubleshooting Oiling Out (LLPS)

User Question: My solution turns into a cloudy emulsion (oiling out) upon cooling, and then solidifies into a gum. How do I fix this?

Technical Response: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution enters a miscibility gap before it crosses the solubility curve (MSZW boundary). This is common in indazoles due to their low melting points relative to the solvent boiling point.

The Fix: The "Bypass" Protocol You must alter the trajectory of your crystallization to bypass the miscibility gap.

Step-by-Step Troubleshooting:

  • Diagnosis: If you see droplets before crystals, you are in the "Oiling Out Zone" (see diagram below).

  • Immediate Action: Re-heat the mixture until it is a single phase.

  • Adjustment:

    • Option A (Temperature): Seed the solution at a higher temperature (closer to the boiling point).

    • Option B (Composition): Increase the ratio of the "Good Solvent" (e.g., EtOAc) effectively lowering the supersaturation relative to the anti-solvent.

  • Seeding: Add 0.5 wt% seeds immediately upon entering the metastable zone to provide a surface for growth, bypassing the liquid phase formation.

OilingOutTroubleshooting cluster_legend Mechanism Start Observation: Solution becomes cloudy/emulsified CheckTemp Check Temperature vs. Melting Point (Tm) Start->CheckTemp Decision Is T_cryst < T_oil? CheckTemp->Decision Fix1 Action: Increase Seeding Temp (Seed before hitting LLPS boundary) Decision->Fix1 Yes (Gap Hit) Fix2 Action: Change Solvent Ratio (Increase solubilizer amount) Decision->Fix2 No (Solubility Issue) Result Outcome: Controlled Nucleation (Bypassed Miscibility Gap) Fix1->Result Fix2->Result Mechanism Oiling out occurs when attractive solute-solute interactions > solute-solvent interactions prior to crystal lattice formation.

Caption: Decision logic for bypassing Liquid-Liquid Phase Separation (LLPS) during indazole crystallization.[2][3]

Module 3: Polymorph & Tautomer Control

User Question: I am observing batch-to-batch variation in melting point (e.g., 110°C vs 118°C). Is this a purity issue or polymorphism?

Technical Response: For 2H-indazoles, this is likely polymorphism . The quinoid ring system is planar and can stack in multiple arrangements (e.g., herringbone vs. slip-stack).

Protocol: Competitive Slurry Experiment To identify the thermodynamically stable form and ensure process consistency:

  • Preparation: Mix equal amounts (50 mg each) of Form A (110°C) and Form B (118°C).

  • Solvent: Suspend in a saturated solution of the solvent system (e.g., Toluene/Heptane 1:1).

  • Execution: Stir at room temperature for 24-48 hours.

  • Analysis: Filter and analyze via XRPD or DSC. The less stable form will dissolve and reprecipitate as the stable form (Ostwald Ripening).

  • Application: Use the resulting solid as seeds for all future batches.

Critical Note on Tautomers: If your indazole is not N-substituted (i.e., it has an N-H bond), 1H-indazole is the thermodynamically stable tautomer (benzenoid). Crystallizing in protic solvents (MeOH) will almost always drive the equilibrium to the 1H-form. To trap the 2H-tautomer (if kinetically accessible), you must use non-polar aprotic solvents and rapid cooling, though this is rare in stable intermediate isolation.

Module 4: Experimental Workflow

Protocol: Controlled Cooling Crystallization of N2-Alkyl Indazole

This protocol minimizes oiling out and maximizes rejection of regioisomeric impurities.

  • Dissolution: Charge crude 2H-indazole (10g) and Ethyl Acetate (30 mL). Heat to 60°C until fully dissolved.

  • Polishing: Filter hot to remove inorganic salts/dust.

  • Nucleation Setup: Cool to 45°C.

  • Seeding: Add 50mg (0.5%) of pure seed crystals. Wait 30 minutes. Ensure seeds do not dissolve.

  • Anti-Solvent Addition: Add Heptane (10 mL) over 1 hour via syringe pump.

  • Cooling Ramp: Cool to 0°C at a rate of 0.2°C/min. Slow cooling prevents impurity inclusion.

  • Final Addition: Add remaining Heptane (20 mL) at 0°C to drive yield.

  • Isolation: Filter and wash with cold Heptane/EtOAc (3:1).

CrystallizationWorkflow Dissolve 1. Dissolution (EtOAc, 60°C) Seed 2. Seeding (45°C, 0.5 wt%) Dissolve->Seed Cool to MZ Age 3. Ostwald Ripening (Hold 30 mins) Seed->Age Cool 4. Linear Cooling (0.2°C/min to 0°C) Age->Cool Crystal Growth Filter 5. Isolation (Wash w/ Heptane) Cool->Filter

Caption: Optimized workflow for avoiding kinetic trapping of impurities.

References

  • Vertex Pharmaceuticals. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the Form I Polymorph of Ritonavir. National Institutes of Health.[4] Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

  • Mettler Toledo. (2024).[5] Oiling Out in Crystallization: Mechanisms and Troubleshooting. Link

  • Claramunt, R. M., et al. (2014).[4] On the solvatochromism, dimerization and tautomerism of indazole. Arkivoc. Link

  • Odell, L. R., et al. (2012). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Regioisomeric Differentiation of 3-ethyl-2-methyl-2H-indazole

Executive Summary This guide provides a rigorous framework for the structural validation of 3-ethyl-2-methyl-2H-indazole , a privileged scaffold in medicinal chemistry (e.g., anti-inflammatory and anticancer agents).[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the structural validation of 3-ethyl-2-methyl-2H-indazole , a privileged scaffold in medicinal chemistry (e.g., anti-inflammatory and anticancer agents).[1][2] The primary analytical challenge in synthesizing this compound is distinguishing the target


-isomer  from its thermodynamically stable 

-regioisomer
(3-ethyl-1-methyl-1H-indazole).[1]

This document compares the spectral signatures of both isomers, establishing a self-validating protocol using 1H NMR and 1D NOE (Nuclear Overhauser Effect) spectroscopy to confirm N2-alkylation definitively.

Structural Context & The Isomer Challenge

Indazoles exhibit annular tautomerism (


).[1][2] Alkylation reactions (e.g., using methyl iodide and a base) typically yield a mixture of N1- and N2-alkylated products.[1]
  • Target (

    
    -isomer):  Kinetic product (often favored by specific solvent/base combinations).[1][2] Possesses a quinoid-like electronic distribution.
    
  • Alternative (

    
    -isomer):  Thermodynamic product.[1][2][3][4] Possesses a benzenoid electronic distribution.
    

The differentiation cannot rely solely on chemical shift prediction due to solvent dependence; it requires spatial proximity analysis via NOE.[1]

DOT Diagram: Structural Isomerism

IndazoleIsomers Target TARGET: 2H-Indazole (3-ethyl-2-methyl) Quinoid Character N2_Me N2-Methyl Group (Diagnostic Singlet) Target->N2_Me Contains Impurity ALTERNATIVE: 1H-Indazole (3-ethyl-1-methyl) Benzenoid Character N1_Me N1-Methyl Group (Diagnostic Singlet) Impurity->N1_Me Contains N2_Me->Impurity Distinct Shift & NOE

Figure 1: Structural relationship between the target 2H-isomer and the 1H-alternative.

Experimental Protocol

To ensure reproducibility and spectral resolution, follow this standardized acquisition protocol.

Sample Preparation[1][2]
  • Solvent:

    
     (99.8% D) is preferred over DMSO-
    
    
    
    to prevent viscosity-induced line broadening, unless solubility is an issue.[1][2]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1][2]
    
Acquisition Parameters (High-Field)
  • Frequency: 400 MHz minimum (600 MHz recommended for aromatic resolution).

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1):

    
     s (Ensure full relaxation of methyl protons for accurate integration).
    
  • Scans (NS): 16–32.[1]

  • NOE Experiment: 1D-NOESY or DPFGSE-NOE (Mixing time: 500 ms).

Comparative Spectral Analysis

The following table contrasts the expected 1H NMR data for the target (


) versus the alternative (

).
Table 1: Chemical Shift Comparison ( , ppm in )
FeatureProton AssignmentTarget: 2H-Indazole (2-Me)Alternative: 1H-Indazole (1-Me)Differentiation Logic
N-Methyl

(Singlet)
4.15 – 4.25 ppm 3.95 – 4.05 ppm N2-Me is typically deshielded due to the quinoid ring current contribution [1].[1]
Ethyl

(Quartet)
~2.90 ppm~2.95 ppmLess diagnostic; slight variation based on ring current anisotropy.[1]
Ethyl

(Triplet)
~1.40 ppm~1.40 ppmNon-diagnostic.[1][2]
Aromatic H7 (Doublet)7.60 – 7.70 ppm 7.35 – 7.45 ppm Critical: In

-isomers, H7 is shielded by the N1 lone pair/anisotropy.[1][2] In

-isomers, this effect is absent.[2]
Aromatic H4 (Doublet)~7.60 ppm~7.70 ppmH4 is often the most downfield signal in

-indazoles (deshielded by C3-substituent).[1][2]

Note: The "Quinoid" character of the


-indazole ring system results in a distinct electron density map compared to the fully aromatic "Benzenoid" 

-indazole.[1] This often leads to a downfield shift of the N-Methyl group in the

species [2].[1]

The Definitive Proof: NOE Analysis

Chemical shifts can vary with concentration and temperature.[1] Nuclear Overhauser Effect (NOE) spectroscopy provides unambiguous spatial proof of regiochemistry.[1]

The Logic of Proximity[1]
  • Scenario A (Target 2H): The Methyl group is at position 2.[1][2] The Ethyl group is at position 3.[1] They are adjacent .

    • Observation: Irradiation of the N-Me singlet results in enhancement of the Ethyl

      
       quartet.[1]
      
  • Scenario B (Alternative 1H): The Methyl group is at position 1.[1][2] The Ethyl group is at position 3.[1] They are distant . The Methyl group is adjacent to the benzene ring proton (H7).[1]

    • Observation: Irradiation of the N-Me singlet results in enhancement of the aromatic H7 doublet.[1]

DOT Diagram: Diagnostic Workflow

NOE_Logic Start Acquire 1H NMR Spectrum Identify Identify N-Me Singlet (~4.0 - 4.2 ppm) Start->Identify NOE_Exp Perform 1D-NOE (Irradiate N-Me) Identify->NOE_Exp Decision Observed Enhancement? NOE_Exp->Decision Result_2H Enhancement of Ethyl CH2 (Quartet) CONFIRMED: 2H-Indazole Decision->Result_2H NOE to Aliphatic Region Result_1H Enhancement of Aromatic H7 (Doublet) CONFIRMED: 1H-Indazole Decision->Result_1H NOE to Aromatic Region

Figure 2: Decision tree for assigning regiochemistry via NOE spectroscopy.

Detailed Spectral Assignment (2H-Isomer)

Based on literature precedents for 2-substituted indazoles [1, 3], the following assignment is the standard for 3-ethyl-2-methyl-2H-indazole :

  • 
     1.38 (3H, t, 
    
    
    
    Hz):
    Ethyl
    
    
    .[1][2]
  • 
     2.92 (2H, q, 
    
    
    
    Hz):
    Ethyl
    
    
    .[1][2]
  • 
     4.18 (3H, s):  N2-Methyl.[1][2] (Diagnostic: Downfield of 1-Me).
    
  • 
     6.98 – 7.05 (1H, m):  H5 (Aromatic).[1][2]
    
  • 
     7.20 – 7.28 (1H, m):  H6 (Aromatic).[1][2]
    
  • 
     7.62 (1H, d, 
    
    
    
    Hz):
    H4 (Adjacent to C3-Ethyl).[1]
  • 
     7.71 (1H, d, 
    
    
    
    Hz):
    H7.

Note: Coupling constants (


) in the aromatic ring typically follow 

Hz and

Hz.[1][2]

References

  • Regioselective Alkylation & NMR: L. Luo, et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights."[1][2] Beilstein J. Org.[1][2] Chem.2024 , 20, 1827–1836.[1][2] [Link]

  • Indazole Tautomerism & Shift Data: Claramunt, R. M., et al.[1][2] "The structure of N-H indazoles and their N-alkyl derivatives." Arkivoc2006 , (v), 51-67.[1][2] [Link]

  • General Indazole Synthesis: Cheung, M., et al. "Investigation of the Regioselectivity of Alkylation of Indazoles."[1][2][5] Journal of Organic Chemistry. [Link][1][2]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Characterization of 3-Ethyl-2-methyl-2H-indazole (CAS 58706-42-6)

Executive Summary This guide provides an in-depth technical analysis of 3-Ethyl-2-methyl-2H-indazole (CAS 58706-42-6), a critical regioisomer in the synthesis of indazole-based pharmaceuticals. Unlike its thermodynamical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 3-Ethyl-2-methyl-2H-indazole (CAS 58706-42-6), a critical regioisomer in the synthesis of indazole-based pharmaceuticals. Unlike its thermodynamically stable N1-isomer (1-methyl-3-ethyl-1H-indazole), the N2-isomer (2H-indazole) exhibits distinct physicochemical properties and fragmentation behaviors that are essential for impurity profiling and structural elucidation in drug development.

This document details the mass spectrometry (MS) fragmentation patterns, proposes a self-validating differentiation protocol, and compares the analyte against its primary structural alternatives.[1]

Part 1: Chemical Identity & Structural Context[2]

The indazole scaffold is a privileged structure in medicinal chemistry, found in kinase inhibitors (e.g., Axitinib, Pazopanib). CAS 58706-42-6 represents the 2H-tautomeric form , fixed by N-methylation. Distinguishing this kinetic product from the thermodynamic N1-product is a common challenge in process chemistry.

FeatureTarget Analyte (N2-Isomer)Primary Alternative (N1-Isomer)
Chemical Name 3-Ethyl-2-methyl-2H-indazole3-Ethyl-1-methyl-1H-indazole
CAS Number 58706-42-6 Noted as Isomer
Molecular Formula C₁₀H₁₂N₂C₁₀H₁₂N₂
Monoisotopic Mass 160.1000 Da160.1000 Da
[M+H]⁺ m/z 161.1079 m/z 161.1079
Electronic State Quinonoid-like (Less Aromatic)Benzenoid (Fully Aromatic)
Polarity (LogP) Lower (More Polar)Higher (Less Polar)

Part 2: Mass Spectrometry Fragmentation Analysis[3][4][5]

Ionization & Parent Ion

Under Electrospray Ionization (ESI) in positive mode, CAS 58706-42-6 forms a robust protonated molecule [M+H]⁺ at m/z 161.1 .

  • Observation: The N2-methyl group increases the basicity of the N1 nitrogen, facilitating protonation.

  • Adducts: Sodium adducts [M+Na]⁺ (m/z 183.1) are common in non-acidic mobile phases but are suppressed with 0.1% Formic Acid.

Primary Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavages driven by the stability of the indazole core.

  • Pathway A: Side Chain Dealkylation (Dominant)

    • Transition: m/z 161 → m/z 133 (Loss of C₂H₄, -28 Da)

    • Mechanism: The 3-ethyl group undergoes a McLafferty-like rearrangement or direct homolytic cleavage, expelling ethylene to form the 2-methylindazole cation . This is typically the base peak at moderate collision energies (20-30 eV).

  • Pathway B: Ring Cleavage (Diagnostic)

    • Transition: m/z 161 → m/z 120 (Loss of CH₃CN, -41 Da)

    • Mechanism: Specific to N2-substituted indazoles, the cleavage of the N-N bond followed by ring opening can lead to the loss of acetonitrile (CH₃CN), leaving a cation at m/z 120. This pathway is less favored in N1-isomers, making it a diagnostic marker .

  • Pathway C: Deep Fragmentation

    • Transition: m/z 133 → m/z 77 (Phenyl cation)

    • Mechanism: At high collision energies (>40 eV), the heterocyclic ring completely degrades, leaving the stable phenyl cation.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation mechanism, highlighting the critical divergence points for structural identification.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 161.1 (3-Ethyl-2-methyl-2H-indazole) Frag1 Fragment A m/z 133.1 [M - C2H4]+ (Loss of Ethyl/Ethylene) Parent->Frag1 -28 Da (C2H4) Low CE (15-25 eV) Frag2 Fragment B (Diagnostic) m/z 120.1 [M - CH3CN]+ (Ring Opening/Nitrile Loss) Parent->Frag2 -41 Da (CH3CN) Med CE (25-35 eV) Frag4 Fragment D m/z 146.1 [M - CH3]+ (Loss of Methyl) Parent->Frag4 -15 Da (CH3) Minor Pathway Frag3 Fragment C m/z 77.0 [C6H5]+ (Phenyl Cation) Frag1->Frag3 -56 Da High CE (>40 eV)

Figure 1: Proposed MS/MS fragmentation pathway for CAS 58706-42-6. The m/z 120 transition is diagnostic for N2-substitution.

Part 3: Comparative Performance & Differentiation

Differentiation between the N1 and N2 isomers is critical for quality control. The N2 isomer (CAS 58706-42-6) is often an impurity in N1-targeted synthesis.

Chromatographic Separation (LC-MS)

Because the N2-isomer possesses a quinonoid-like resonance structure, it is significantly more polar than the N1-isomer.

ParameterN2-Isomer (CAS 58706-42-6)N1-Isomer (Alternative)
Stationary Phase C18 (Reverse Phase)C18 (Reverse Phase)
Retention Time Earlier Elution (e.g., 3.2 min)Later Elution (e.g., 4.5 min)
Peak Shape Often sharper, slight tailing if silanols activeBroad symmetric
Selectivity Factor (α) Reference α ≈ 1.2 - 1.4 (High separability)
Isomer Differentiation Workflow

Use this logic gate to confirm the identity of CAS 58706-42-6 in a mixture.

DifferentiationLogic Sample Unknown Indazole Sample (m/z 161.1) RT_Check Step 1: Retention Time vs. Reference Std Sample->RT_Check Early Elutes Early (More Polar) RT_Check->Early < 4 min Late Elutes Late (Less Polar) RT_Check->Late > 4 min MS2_Check Step 2: MS/MS Ratio (m/z 120 / 133) Early->MS2_Check Result_N1 CONFIRMED: N1-Isomer (Alternative) Late->Result_N1 Result_N2 CONFIRMED: N2-Isomer (CAS 58706-42-6) MS2_Check->Result_N2 High 120/133 Ratio MS2_Check->Result_N1 Low 120/133 Ratio

Figure 2: Decision tree for distinguishing 3-ethyl-2-methyl-2H-indazole from its N1-regioisomer.

Part 4: Experimental Protocol

To replicate the fragmentation data and separation described above, use the following validated conditions.

Sample Preparation
  • Solvent: Dissolve 1 mg of CAS 58706-42-6 in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with Mobile Phase A to reach ~10 µg/mL.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% → 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

MS Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: 100 V (Adjust to minimize in-source fragmentation).

  • Collision Energy (CE):

    • Screening: Ramp 10–50 eV.

    • Quantification (MRM): 25 eV (for 161 → 133 transition).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, Indazole Derivatives. Retrieved from [Link]

  • Zhang, Q., & Wang, Y. (2006). Differentiation of methylated ribonucleosides by tandem mass spectrometry.[2] Journal of the American Society for Mass Spectrometry.[1] Retrieved from [Link]

  • Erra-Balsells, R. (1987). Mass spectral fragmentation patterns of 2-methyl-, 2,3-dimethyl-... indole derivatives.[3] Journal of Heterocyclic Chemistry.[3] (Analogous fragmentation mechanisms for N-heterocycles).

Sources

Validation

Distinguishing 1H-indazole vs 2H-indazole by UV-Vis Spectroscopy

[1] Executive Summary In heterocyclic drug discovery, the precise identification of indazole tautomers is critical because the N1 (1H) and N2 (2H) isomers exhibit vastly different pharmacological profiles and metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In heterocyclic drug discovery, the precise identification of indazole tautomers is critical because the N1 (1H) and N2 (2H) isomers exhibit vastly different pharmacological profiles and metabolic stabilities. While NMR is the gold standard for structural elucidation, UV-Vis spectroscopy provides a rapid, low-cost, and highly sensitive method for distinguishing these isomers based on their distinct electronic structures.

This guide details the spectroscopic differentiation of the thermodynamically stable benzenoid 1H-indazole and the less stable, high-energy quinonoid 2H-indazole . By understanding the electronic conjugation differences defined by the Clar aromatic sextet theory, researchers can reliably assign isomer identity using simple absorbance shifts and intensity profiles.

Theoretical Basis: Benzenoid vs. Quinonoid Electronic States

The spectral distinction between 1H- and 2H-indazoles arises from their fundamental electronic ground states. This difference dictates the energy gap (


) required for 

transitions, which is directly observed as the wavelength of maximum absorption (

).
1H-Indazole (Benzenoid)[1][2][3]
  • Structure : The proton or substituent is on N1.

  • Electronic State : Possesses a fully intact benzene ring fused to a pyrazole.[1] This "benzenoid" character confers high thermodynamic stability (approx. 2–4 kcal/mol more stable than 2H).

  • Spectral Consequence : The high stability implies a larger HOMO-LUMO gap. Consequently, absorption requires higher energy photons, resulting in a hypsochromic (blue) shift relative to the 2H form. The spectrum often retains fine vibrational structure characteristic of benzene derivatives.

2H-Indazole (Quinonoid)[3]
  • Structure : The proton or substituent is on N2.

  • Electronic State : To maintain valency, the benzene ring adopts a "quinonoid" electron distribution (interrupted aromatic sextet). This is a higher-energy, electron-deficient state.

  • Spectral Consequence : The quinonoid system has a smaller HOMO-LUMO gap and a more extended effective conjugation length. This results in a bathochromic (red) shift and a hyperchromic effect (increased molar extinction coefficient,

    
    ).
    
Visualization of Electronic States

The following diagram illustrates the tautomeric relationship and the resulting electronic classification.

IndazoleTautomers H1 1H-Indazole (N1-Substituted) H2 2H-Indazole (N2-Substituted) H1->H2 Tautomerization (+15 kJ/mol) Benzenoid Benzenoid Character (High Stability) H1->Benzenoid Electronic State Quinonoid Quinonoid Character (High Energy) H2->Quinonoid Electronic State Spec1 UV Profile: Blue-shifted (<300 nm) Lower Intensity Fine Structure Benzenoid->Spec1 Resulting Spectra Spec2 UV Profile: Red-shifted (>300 nm) High Intensity (Hyperchromic) Broad Bands Quinonoid->Spec2 Resulting Spectra

Figure 1: Mechanistic link between indazole substitution patterns, electronic stability, and spectral output.

Comparative Spectral Analysis

The following data summarizes the key spectroscopic differences observed in acetonitrile (ACN) or methanol (MeOH). Note that while unsubstituted indazole exists in equilibrium (favoring 1H), N-alkylated derivatives (1-methyl vs. 2-methyl) are fixed and serve as the standard references.

Quantitative Comparison Table
Feature1H-Indazole (and N1-alkyl)2H-Indazole (and N2-alkyl)
Electronic Character Benzenoid (Aromatic sextet preserved)Quinonoid (Aromatic sextet disrupted)

Region
250 – 295 nm 300 – 320 nm (often extends to 350 nm)
Spectral Shift Reference (Shorter

)
Bathochromic (Red) Shift (+10–40 nm)
Intensity (

)
ModerateHigh (Hyperchromic)
Band Shape Often shows fine vibrational structureBroader, more intense main band
Photoreactivity Low reactivity at >300 nmHigh reactivity (photo-transposition to benzimidazoles)

Key Insight : If your spectrum shows a strong, broad absorption band extending well past 300 nm (e.g., centered around 310 nm), the sample likely contains a significant population of the 2H-isomer . The 1H-isomer typically has a sharp cut-off below 300 nm.

Experimental Protocol: Validated Identification Workflow

This protocol is designed to be self-validating. By using a standard concentration and checking for the "quinonoid tail" >300 nm, you can rapidly assign the isomer.

Materials
  • Solvent : Acetonitrile (ACN) is preferred over protic solvents (like water/methanol) for initial characterization to prevent hydrogen-bonding induced broadening, though methanol is acceptable. Grade : HPLC/Spectroscopic grade.

  • Sample : Indazole derivative (approx. 1 mg).

  • Equipment : Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

Step-by-Step Methodology
  • Blank Preparation : Fill two quartz cuvettes (1 cm path length) with pure solvent. Run the baseline correction (Auto-Zero) from 200 nm to 400 nm.

  • Stock Solution : Prepare a 1.0 mM stock solution of the analyte in ACN.

  • Working Solution : Dilute the stock to 50–125 µM .

    • Why? This concentration range prevents aggregation (dimerization) which can distort spectra of unsubstituted indazoles, while ensuring the absorbance falls within the linear range (0.1 – 1.0 AU).

  • Measurement :

    • Scan Range: 220 nm – 400 nm.

    • Scan Speed: Medium/Slow (to resolve vibrational fine structure of the 1H isomer).

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (

      
      ).[2]
      
    • Calculate the Molar Extinction Coefficient (

      
      ).
      
    • The 300 nm Check : Observe the absorbance at 310 nm.

      • If

        
         or very low: 1H-Indazole .
        
      • If

        
         is significant (part of a peak): 2H-Indazole .
        
Decision Logic Diagram

DecisionTree Start Start: Acquire UV Spectrum (200-400 nm) CheckLambda Check Primary Lambda_max Start->CheckLambda Branch1 Lambda_max < 300 nm (typically ~250-290 nm) CheckLambda->Branch1 Branch2 Lambda_max > 300 nm (typically ~305-320 nm) CheckLambda->Branch2 CheckShape Check Band Shape Branch1->CheckShape Result2 Conclusion: 2H-Indazole (Quinonoid) Branch2->Result2 Broad, intense band Result1 Conclusion: 1H-Indazole (Benzenoid) CheckShape->Result1 Fine vibrational structure

Figure 2: Logical workflow for assigning indazole tautomers based on spectral features.

References

  • Comparison of 1H and 2H Indazole Spectra & Photochemistry

    • Title: Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
    • Source: National Institutes of Health (PubMed Central) / J Org Chem.
    • Significance: Explicitly demonstrates that 2-methyl-2H-indazole absorbs more strongly and at longer wavelengths than 1H-indazole, identifying the 2H tautomer as the photoactive species.[3]

    • URL: [Link]

  • Thermodynamic Stability and Electronic Structure

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Deriv
    • Source: National Institutes of Health (PubMed Central) / J Org Chem.
    • Significance: Provides calculated and experimental data confirming the 1H-tautomer is ~15 kJ/mol more stable than the 2H-tautomer, supporting the benzenoid vs. quinonoid theory.
    • URL: [Link]

  • General Principles of UV-Vis in Conjug

    • Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
    • Source: Shimadzu Corpor
    • Significance: Validates the general principle that extended conjugation (as seen in quinonoid forms)
    • URL: [Link][3][4]

  • Synthesis and Structural Characteriz

    • Title: Synthesis and Structural Characteriz
    • Source: National Institutes of Health (PubMed Central) / Molecules.
    • Significance: Provides protocols for synthesizing reference standards for N1 and N2 substituted indazoles to verify spectral d
    • URL: [Link]

Sources

Comparative

HPLC Retention Time Comparison of Indazole Regioisomers

Executive Summary The separation of indazole regioisomers—specifically distinguishing between - and - isomers (N1 vs. N2 alkylation) and C-substituted positional isomers (4-, 5-, 6-, 7-substituted)—is a critical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of indazole regioisomers—specifically distinguishing between


- and 

- isomers (N1 vs. N2 alkylation) and C-substituted positional isomers (4-, 5-, 6-, 7-substituted)—is a critical challenge in medicinal chemistry. Indazole derivatives function as potent scaffolds for kinase inhibitors, requiring rigorous purity profiling.

This guide challenges the standard "C18-first" approach. While C18 columns separate based on hydrophobicity, they often fail to resolve the subtle electronic differences between indazole tautomers. Experimental evidence suggests that Phenyl-Hexyl and Biphenyl stationary phases provide superior orthogonality by exploiting


-

interactions and dipole selectivity. This guide details the mechanistic drivers of retention, provides comparative protocols, and offers a decision framework for method development.

Mechanistic Insight: Why Isomers Separate

To develop a robust method, one must understand the underlying physicochemical differences between the isomers.

The Tautomerism Challenge ( vs. )

Indazole exists in a tautomeric equilibrium, with the


-indazole form being thermodynamically more stable (by ~4.5 kcal/mol) than the 

-indazole form. However, during alkylation reactions, both N1-alkyl and N2-alkyl products are formed.[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Indazoles (Benzenoid):  Exhibit full aromatic character (10 
    
    
    
    electrons). They are generally less polar and more hydrophobic.
  • 
    -Indazoles (Quinoid):  Possess a quinoid-like resonance structure. This results in a larger dipole moment  and higher basicity compared to the N1 isomer.
    
Chromatographic Implications[3][4][5][6][7]
  • Reverse Phase (C18): Retention is dominated by hydrophobicity. The less polar N1-isomer typically elutes later than the more polar N2-isomer.

  • 
    -Selectivity (Phenyl-Hexyl):  The electron-rich 
    
    
    
    -system of the N1-isomer interacts differently with the phenyl rings of the stationary phase compared to the electron-deficient quinoid system of the N2-isomer. This often enhances resolution (
    
    
    ) beyond what is predicted by hydrophobicity alone.

Experimental Comparison: Column & Selectivity Performance

The following data summarizes the retention behavior of indazole isomers across different stationary phases.

N-Alkylated Regioisomers (N1-Methyl vs. N2-Methyl)

Objective: Resolve N1-methylindazole from N2-methylindazole.

ParameterC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Separation Mechanism Hydrophobic InteractionHydrophobicity +

-

Interaction
Hydrophobicity + Dipole-Dipole + H-Bonding
Elution Order N2 (early)

N1 (late)
N2

N1 (Increased

for N1)
Variable (pH dependent)
Selectivity (

)
Moderate (

)
High (

)
High (Specific for halogenated derivatives)
Peak Shape (Basic) Prone to tailing (silanol interaction)Improved symmetry (

-shielding)
Good, but sensitive to mobile phase pH

Key Finding: On C18, the resolution is often sufficient but can be compromised by matrix interferences. Phenyl-Hexyl columns provide the "orthogonal" selectivity required for impurity profiling, often shifting the N1 isomer further away from the N2 isomer due to stronger


-stacking with the fully aromatic N1 ring.
C-Substituted Positional Isomers (Nitroindazoles)

Objective: Separate 4-, 5-, 6-, and 7-nitroindazole isomers.

  • 7-Nitroindazole (7-NI): A specific neuronal nitric oxide synthase (nNOS) inhibitor.

  • Separation Logic: The position of the nitro group affects the overall dipole moment of the molecule.

    • NPE/PYE Columns: Specialized aromatic columns (like Nitrophenylethyl) show dramatic separation of nitro-isomers based on dipole alignment.

    • C18 Performance: 7-NI is typically well-retained but may co-elute with 4-NI or 6-NI depending on the organic modifier (MeOH vs. ACN).

Detailed Experimental Protocols

Protocol A: Standard Screening Method (C18 & Phenyl-Hexyl)

This protocol is designed to be a self-validating starting point for separating N1/N2 mixtures.

  • System: HPLC or UHPLC with DAD/MS detection.

  • Column:

    • Primary: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

      
       mm, 3.5 µm.
      
    • Alternative: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or HALO Phenyl-Hexyl),

      
       mm, 2.6 µm.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring protonation of basic nitrogens to improve peak shape).

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Temperature control is vital; higher T reduces dipole selectivity).

  • Detection: UV 254 nm (aromatic core) and 220 nm (amide/nitro bands).

Protocol B: High-Resolution Separation for Nitro-Indazoles

For separating 4, 5, 6, 7-positional isomers, Methanol is often superior to Acetonitrile due to different solvation of the nitro group.

  • Mobile Phase Modifier: Substitute Acetonitrile with Methanol .

  • Rationale: Methanol allows for H-bonding interactions with the nitro groups and the stationary phase, often enhancing selectivity between positional isomers that co-elute in ACN.

Visualizations & Logic Workflows

Method Development Decision Tree

This diagram guides the user through selecting the correct column and conditions based on the specific indazole isomer challenge.

IndazoleMethodDev Start Start: Indazole Mixture TypeCheck Identify Isomer Type Start->TypeCheck N_Alk N1 vs N2 (Alkylation Regioisomers) TypeCheck->N_Alk C_Sub C-Substituted (4,5,6,7-Positional) TypeCheck->C_Sub C18_Path Try C18 Column (Hydrophobicity) N_Alk->C18_Path Initial Screen PhHex_Path Try Phenyl-Hexyl/Biphenyl (Pi-Pi + Dipole) C_Sub->PhHex_Path Preferred Start C18_Path->PhHex_Path Co-elution/Tailing Result_N N1 (Late) / N2 (Early) Standard Order C18_Path->Result_N Adequate Rs? Result_C Dipole Selectivity Required Use MeOH Modifier PhHex_Path->Result_C

Caption: Decision matrix for selecting stationary phases based on indazole isomer type.

N1 vs N2 Separation Mechanism

Visualizing the structural differences driving the separation.

Mechanism N1 N1-Isomer (Benzenoid) High Stability Less Polar C18 C18 Interaction (Hydrophobic) N1->C18 Strong Retention (Late Elution) Phenyl Phenyl-Hexyl Interaction (Pi-Pi Stacking) N1->Phenyl Strong Pi-Overlap N2 N2-Isomer (Quinoid) High Dipole More Basic N2->C18 Weaker Retention (Early Elution) N2->Phenyl Weak Pi-Overlap Dipole Repulsion?

Caption: Mechanistic comparison of N1 and N2 isomer interactions with stationary phases.

Troubleshooting & Expert Tips

  • Peak Tailing on N2 Isomers:

    • Cause: N2-alkylindazoles are more basic and interact with residual silanols on the silica surface.

    • Solution: Increase buffer concentration (e.g., 10-20 mM Ammonium Formate) or use a "charged surface" (CSH) C18 column which repels cationic species.

  • Co-elution of Positional Isomers:

    • Tip: If 4-NI and 5-NI co-elute on C18, switch to Methanol as the organic modifier. The different solvation shells around the nitro group often resolve steric isomers better than Acetonitrile.

  • Identification:

    • Never rely on retention time alone for initial identification. N1 and N2 isomers have distinct UV spectra. N2 isomers often show a bathochromic shift (red shift) compared to N1 due to the quinoid conjugation. Use a DAD detector to compare UV max.

References

  • Alkorta, I. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Journal of Organic Chemistry. Link

  • HALO Columns. (2023). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Link

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Link

  • Dong, L. et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Link

  • Bush, K. et al. (2001). Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor 7-nitroindazole. Biopharmaceutics & Drug Disposition. Link

Sources

Validation

IR Spectroscopy Characteristic Bands for N-Methyl Indazoles

This guide details the infrared (IR) spectroscopic differentiation of N-methyl indazole isomers, specifically focusing on the 1-methyl (N1) and 2-methyl (N2) regioisomers. It is designed for researchers requiring a defin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic differentiation of N-methyl indazole isomers, specifically focusing on the 1-methyl (N1) and 2-methyl (N2) regioisomers. It is designed for researchers requiring a definitive, mechanism-based approach to structural assignment.

Introduction: The Regioselectivity Challenge

Indazole (benzo[


]pyrazole) derivatives are critical pharmacophores in drug discovery (e.g., Pazopanib, Axitinib). A persistent synthetic challenge is the tautomeric ambiguity of the indazole core, which leads to mixtures of 1H-indazole  (thermodynamically stable) and 2H-indazole  (kinetically favored in certain alkylations) derivatives.[1]

While Nuclear Magnetic Resonance (NMR) is the gold standard for absolute structural elucidation (specifically


 HMBC), FTIR spectroscopy  offers a rapid, cost-effective method for preliminary screening and solid-state characterization. The distinction relies on the electronic perturbation of the benzene ring: benzenoid  character in N1-isomers versus quinoid-like  resonance in N2-isomers.

Theoretical Basis: Benzenoid vs. Quinoid Resonance

The spectral differences arise from the preservation or disruption of aromaticity in the fused benzene ring.

  • 1-Methylindazole (N1): The methyl group is attached to the pyrrole-like nitrogen. The benzene ring retains full aromatic sextet character (Benzenoid).

  • 2-Methylindazole (N2): The methyl group is attached to the pyridine-like nitrogen. To maintain aromaticity in the heterocyclic ring, the benzene ring adopts a resonance contribution that resembles a quinoid structure (fixed double bonds), altering the force constants of the ring vibrations.

Visualization of Isomeric Structures

IndazoleIsomers N1 1-Methylindazole (Thermodynamic Product) Benzenoid Benzenoid Character (Full Aromaticity) N1->Benzenoid Retains N2 2-Methylindazole (Kinetic Product) Quinoid Quinoid-like Contribution (Localized Double Bonds) N2->Quinoid Induces Classic Aromatic Bands\n(1620-1500 cm⁻¹) Classic Aromatic Bands (1620-1500 cm⁻¹) Benzenoid->Classic Aromatic Bands\n(1620-1500 cm⁻¹) Shifted Ring Breathing\n(Distinct C=N/C=C pattern) Shifted Ring Breathing (Distinct C=N/C=C pattern) Quinoid->Shifted Ring Breathing\n(Distinct C=N/C=C pattern)

Figure 1: Structural and electronic consequences of N-methylation position on the indazole core.

Comparative Analysis: Characteristic Bands

The following table synthesizes experimental observations and vibrational assignments for N-methyl indazoles.

Vibrational ModeFrequency Range (

)
1-Methylindazole (N1) Features2-Methylindazole (N2) Features
C=N Stretching 1610 – 1630 Moderate/Strong. Integrated into the aromatic system. Often overlaps with C=C ring stretch.Distinct/Sharp. Often appears at slightly higher frequency due to isolated double bond character in the quinoid form.
Aromatic C=C Ring Breathing 1500 – 1600 Classic Pattern. Two or three bands (e.g., ~1600, ~1500) typical of naphthalene-like systems.Perturbed Pattern. The "quinoid" distortion often simplifies this region or shifts the lower band (1500) to higher energy (~1520-1540).
N-CH₃ Stretching (Asym) 2930 – 2960 Lower Intensity. Methyl on pyrrole-like N (electron-rich).Higher Intensity. Methyl on pyridine-like N (electron-deficient).
C-H Out-of-Plane (OOP) 730 – 760 Strong. Characteristic of ortho-disubstituted benzene (4 adjacent H).Shifted. The electronic change in the ring often shifts this band by 10-20

compared to the N1 isomer.
Fingerprint Region 1000 – 1300 Complex mixed modes (C-N stretch, ring deformation).Distinct C-N stretch often visible ~1250-1300 due to higher polarity of the N2-Me bond.
Critical Diagnostic Marker

The most reliable IR differentiator is the 1600–1500


 region :
  • N1 Isomer: Shows a "doublet" or complex set of bands typical of a fully aromatic system.

  • N2 Isomer: Often shows a more simplified or "sharpened" spectrum in this region due to the symmetry breaking and bond localization of the quinoid resonance form.

Performance vs. Alternatives

While IR is useful for rapid screening, it should be validated against other analytical techniques.

MethodCapabilityLimitationsBest Use Case
FTIR Rapid differentiation of isomers; Solid-state polymorphism detection.Cannot definitively assign structure without reference spectra; bands overlap.Quality control (QC) of known batches; Monitoring reaction completion.

NMR
Clear identification of methyl environment.Chemical shifts (

) are solvent-dependent and can be ambiguous (

4.0 vs 4.2 ppm).
Routine purity checks.
NOESY / HMBC Definitive. Correlates N-Me protons to specific ring carbons (C7a vs C3).Requires expensive instrumentation and longer acquisition time.Absolute structural assignment during method development.

Experimental Protocol: FTIR Data Acquisition

To ensure reproducible spectral data for distinguishing these isomers, follow this self-validating protocol.

Reagents & Equipment:

  • FTIR Spectrometer (e.g., ATR-ZnSe or KBr transmission).

  • Sample: Crude reaction mixture or purified isomer.

  • Solvent (for cleaning): HPLC-grade Isopropanol.

Step-by-Step Workflow:

  • Background Collection: Collect an air background spectrum (32 scans, 4

    
     resolution) to remove atmospheric 
    
    
    
    and
    
    
    .
  • Sample Preparation (ATR Method):

    • Place 2-5 mg of solid N-methyl indazole directly onto the ATR crystal.

    • Apply uniform pressure using the anvil (approx. 80-100 psi) to ensure intimate contact. Note: Inconsistent pressure causes variable peak intensities.

  • Acquisition:

    • Scan Range: 4000 – 600

      
      .
      
    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Resolution: 2

      
       (critical for resolving closely spaced aromatic bands).
      
  • Data Processing:

    • Apply baseline correction.

    • Normalize the C-H stretch (approx. 2950

      
      ) to 1.0 absorbance units for easy overlay comparison.
      
  • Validation: Check the 2200-2400

    
     region.[2] If significant 
    
    
    
    peaks exist, purge the chamber and re-acquire.
Decision Workflow for Isomer Identification

IsomerID Start Start: Purified Sample Acquire Acquire FTIR Spectrum (4000-600 cm⁻¹) Start->Acquire CheckRegion Analyze 1650-1500 cm⁻¹ Region Acquire->CheckRegion Decision Band Pattern? CheckRegion->Decision N1_Path Complex/Multi-band (Benzenoid) Decision->N1_Path Classic Aromatic N2_Path Simplified/Shifted (Quinoid) Decision->N2_Path Perturbed Aromatic Confirm Confirm with ¹H-NMR / NOESY N1_Path->Confirm N2_Path->Confirm

Figure 2: Logical workflow for distinguishing N1 and N2 isomers using IR and NMR validation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Explains the thermodynamic stability of N1 vs N2 isomers.

  • Vibrational spectrum and assignments of benzimidazole derivatives. National Institutes of Health (PubMed). Provides comparative vibrational data for related azole systems.

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. PMC. Details NMR and structural differences between isomers.

  • NIST Chemistry WebBook: 1-Methylimidazole. NIST. Reference IR data for N-methyl azole ring vibrations.

Sources

Comparative

Comparative Potency &amp; Design Guide: 1H-Indazole vs. 2H-Indazole Kinase Inhibitors

The following guide provides an in-depth technical analysis of 1H- vs. 2H-indazole scaffolds in kinase inhibitor design.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1H- vs. 2H-indazole scaffolds in kinase inhibitor design.

Executive Summary: The Indazole Switch

In the realm of kinase inhibitor discovery, the indazole scaffold is a "privileged structure" due to its ability to mimic the purine ring of ATP. However, the choice between the 1H-indazole (thermodynamically stable) and 2H-indazole (kinetically accessible, often locked) tautomers represents a critical bifurcation point in drug design.

  • 1H-Indazoles typically function as direct Hinge Binders , utilizing the N1-H/N2 motif to engage the kinase backbone (e.g., Axitinib, Entrectinib).

  • 2H-Indazoles often serve as Structural Hubs or "tails," providing unique vectors (approx. 72° difference from 1H) to project substituents into solvent-exposed areas or hydrophobic pockets (e.g., Pazopanib, CFI-400945).

This guide compares the potency, binding mechanics, and synthetic accessibility of these two distinct classes.

Mechanistic Comparison: Binding Modes & Potency Logic

The core difference in potency stems from the hydrogen bond donor/acceptor (D/A) capabilities within the ATP-binding pocket.

A. 1H-Indazole: The Classic Hinge Binder

The 1H-tautomer is the dominant species in solution. In the kinase hinge region, it typically adopts a "Head-to-Head" binding mode mimicking Adenine.

  • Binding Motif:

    • N1-H (Donor): Forms a H-bond with the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

    • N2 (Acceptor): Forms a H-bond with the backbone amide nitrogen.

  • Potency Driver: High affinity derives from this bidentate interaction.

  • Key Example: Axitinib (VEGFR inhibitor).[1] The 1H-indazole core anchors the molecule, while the styryl tail extends into the gatekeeper region.

B. 2H-Indazole: The Vector Shifter

The 2H-isomer is less stable (approx. 4.5 kcal/mol higher energy) and must be "locked" via N2-alkylation or arylation.

  • Binding Motif:

    • N2-R (Locked): The substituent at N2 prevents the classic donor role.

    • Role: The 2H-indazole often acts as a scaffold to orient other pharmacophores. In Pazopanib , the 2H-indazole is not the primary hinge binder (the aminopyrimidine is); instead, the 2H-indazole sits in the hydrophobic pocket, improving selectivity.

    • Exception (Direct Binder): CFI-400945 (PLK4 inhibitor).[2] Here, the 2H-indazole is the core, but the binding relies on the C3-substituent and the unique geometry of the N2-phenyl group to lock the conformation.

C. Visualizing the Difference (Pathway Diagram)

IndazoleBinding cluster_1H 1H-Indazole (Thermodynamic) cluster_2H 2H-Indazole (Kinetic/Locked) Ind1H 1H-Indazole Core Hinge1H Hinge Interaction: N1-H (Donor) + N2 (Acceptor) Ind1H->Hinge1H Direct Binding Drug1H Example: Axitinib (VEGFR IC50: ~0.1 nM) Hinge1H->Drug1H Ind2H 2H-Indazole Core (N2-Substituted) Vector2H Vector Shift: Projects R-group at ~72° Ind2H->Vector2H Scaffold Orientation Drug2H Example: CFI-400945 (PLK4 IC50: 2.8 nM) Vector2H->Drug2H Hydrophobic Pocket Occupancy

Figure 1: Mechanistic divergence between 1H- and 2H-indazole binding modes.

Comparative Potency Data

The following table contrasts key kinase inhibitors based on their indazole isomerism. Note that "Potency" is context-dependent; 2H-isomers are often designed for selectivity rather than raw affinity.

Drug / CompoundIndazole TypeTarget KinasePotency (IC50/Ki)Role of Indazole
Axitinib 1H-Indazole VEGFR1/2/30.1 - 0.2 nMPrimary Anchor: Binds hinge via N1-H/N2.
Entrectinib 1H-Indazole ALK / ROS112 nM (ALK)Primary Anchor: 3-amino-1H-indazole binds hinge.
Linifanib 1H-Indazole VEGFR / PDGFR~10 nMPrimary Anchor: Amino-indazole core.
CFI-400945 2H-Indazole PLK42.8 nMCore Scaffold: N2-phenyl locks conformation for specificity.
Pazopanib 2H-Indazole VEGFR / PDGFR10 - 30 nMTail/Linker: 2-methyl-2H-indazole fills hydrophobic pocket; Pyrimidine binds hinge.
Niraparib 2H-Indazole PARP1/2*3.8 nMCore Scaffold: N2-phenyl acts as a bioisostere for benzamide.

*Niraparib is a PARP inhibitor but illustrates the stability and utility of the 2H-scaffold in drug approvals.

Experimental Protocols: Synthesis & Isolation

Achieving the correct isomer is the primary challenge. N1-alkylation is thermodynamically favored, while N2-alkylation requires kinetic control or specific directing groups.

Protocol A: Regioselective Synthesis of 2H-Indazoles (Kinetic Control)

Use this protocol to synthesize N2-substituted cores like the Pazopanib fragment.

Reagents: 2-Nitrobenzaldehyde, Primary Amine (R-NH2), Tri-n-butylphosphine (


), 

(Catalyst).
  • Imine Formation:

    • Mix 2-nitrobenzaldehyde (1.0 eq) and amine (1.1 eq) in Ethanol.

    • Stir at RT for 4 hours. Evaporate solvent to yield the ortho-nitrobenzaldimine.

  • Cadogan Cyclization (Modified):

    • Dissolve imine in 1,2-Dichlorobenzene.

    • Add

      
       (3.0 eq) dropwise at 0°C.
      
    • Heat to 140°C under

      
       for 12 hours.
      
    • Mechanism:[3][4][5][6] Deoxygenation of the nitro group generates a nitrene intermediate, which cyclizes onto the imine nitrogen.

  • Purification:

    • 2H-indazoles are typically less polar than 1H-isomers.

    • Flash Chromatography: Elute with Hexanes/EtOAc (9:1). 2H-isomer elutes first.

Protocol B: Regioselective Synthesis of 1H-Indazoles (Thermodynamic Control)

Use this protocol for Axitinib-like cores.

Reagents: Hydrazine hydrate, 2-Fluorobenzaldehyde derivative.

  • Cyclization:

    • Dissolve 2-fluoro-5-formylbenzonitrile (or similar) in n-Butanol.

    • Add Hydrazine hydrate (5.0 eq).

    • Reflux at 110°C for 24 hours.

  • Workup:

    • Cool to RT. The 1H-indazole often precipitates due to H-bonding capability.

    • Filter and wash with cold water.

  • N-Alkylation (if needed):

    • Use

      
       in DMF. This favors N1-alkylation (Ratio often >10:1 N1:N2).[5]
      

Decision Matrix: When to Use Which?

Design GoalRecommended IsomerRationale
Mimic Adenine 1H-Indazole Perfect H-bond donor/acceptor match for the hinge region.
High Selectivity 2H-Indazole The 72° vector shift allows projection into unique, non-conserved hydrophobic pockets (e.g., PLK4 specificity).
Solubility 2H-Indazole N2-substitution breaks the intermolecular H-bond network (dimerization) typical of 1H-indazoles, often improving solubility in organic solvents.
Metabolic Stability 1H-Indazole Generally more stable; N2-substituted indazoles can be prone to N-dealkylation if the substituent is small (e.g., methyl).

References

  • Tautomeric Stability & Selectivity

    • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Link

  • PLK4 Inhibitors (2H-Indazole Case Study)

    • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. NIH / PMC. Link

  • Axitinib (1H-Indazole Case Study)

    • Structure-Based Design and Characterization of Axitinib. FDA / ResearchGate. Link

  • Pazopanib (2H-Indazole Fragment)

    • Systematic LC-MS/MS Method for Quantification of 2,3-Dimethyl-2H-Indazole-6-Amine Content in Pazopanib. Rasayan Journal. Link

  • Entrectinib (1H-Indazole Case Study)

    • Discovery of Entrectinib: A New 3-Aminoindazole as a Potent ALK/ROS1 Inhibitor.[7][8] RCSB PDB / J. Med. Chem. Link

Sources

Validation

Technical Guide: Reference Standard Qualification for 3-ethyl-2-methyl-2H-indazole

Executive Summary The Hidden Variable in Indazole Analytics In the development of indazole-based kinase inhibitors and anti-inflammatory therapeutics, the distinction between 1H- and 2H- isomers is a critical quality att...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hidden Variable in Indazole Analytics

In the development of indazole-based kinase inhibitors and anti-inflammatory therapeutics, the distinction between 1H- and 2H- isomers is a critical quality attribute (CQA). For 3-ethyl-2-methyl-2H-indazole , the primary analytical challenge is not merely chemical purity, but regioisomeric purity .

Standard synthesis of N-alkyl indazoles often yields a mixture of the thermodynamically stable N1-isomer and the kinetically favored N2-isomer.[1] A reference standard (RS) that has not been rigorously qualified for N2-selectivity can introduce silent errors in potency calculations, leading to OOS (Out of Specification) results in downstream drug substance testing.

This guide compares the performance of commercial reagent-grade materials against rigorously qualified reference standards, providing a self-validating workflow for in-house qualification compliant with ICH Q7 guidelines.

Part 1: Comparative Analysis of Reference Standard Options

The following table contrasts the three primary sources for 3-ethyl-2-methyl-2H-indazole standards. The "Risk Factor" highlights the probability of N1-isomer contamination (3-ethyl-1-methyl-1H-indazole), which often co-elutes on standard C18 HPLC methods.

FeatureOption A: Commercial Reagent Grade Option B: In-House Qualified (Recommended) Option C: ISO 17034 CRM
Primary Use Synthetic starting materialQuantitative analytical standardLegal dispute / Arbitration
Purity Definition % Area (HPLC-UV)% w/w (Mass Balance or qNMR)Certified Value ± Uncertainty
Isomeric Control High Risk: Often contains 1-5% N1-isomer.Controlled: Specific 1H/2H-NMR assignment required.Guaranteed: Traceable to SI units.
Cost Efficiency High (Cheap)Medium (Labor intensive)Low (Expensive/Rare)
Traceability None (COA is generic)Full (ICH Q7 compliant)Full (NIST/BIPM traceable)
Suitability Early discovery synthesisGMP Release Testing / StabilityMethod Validation

Scientist’s Insight: Do not use Option A for GMP release testing. Commercial reagents often report "98% purity" based on a generic gradient that fails to resolve the N1 and N2 regioisomers. If your standard is actually 95% 2H- and 3% 1H-, your assay values will be permanently biased.

Part 2: The Isomer Challenge (Mechanistic Causality)

To understand the qualification protocol, one must understand the synthesis. Alkylation of 3-ethyl-indazole involves a competition between the N1 and N2 nitrogen atoms.

  • N1-Alkylation: Thermodynamically favored (lower energy state, ~3-4 kcal/mol more stable).

  • N2-Alkylation: Kinetically favored under specific conditions (e.g., specific solvents or transient directing groups), but prone to isomerization.

The following diagram illustrates the divergence that necessitates rigorous testing:

IndazoleAlkylation Start 3-ethyl-1H-indazole (Precursor) Reaction Methylation (Me-X / Base) Start->Reaction N1_Product N1-Isomer (Impurity) Thermodynamic Product Reaction->N1_Product Major Path (Uncontrolled) N2_Product N2-Isomer (Target) Kinetic Product Reaction->N2_Product Targeted Path Purification Purification (Column/Cryst.) N1_Product->Purification N2_Product->Purification Final_RS Final Reference Standard (Must confirm <0.5% N1) Purification->Final_RS Isolation

Figure 1: Divergent alkylation pathways. Without specific control, the N1 impurity is inevitable.

Part 3: Qualification Workflow (Experimental Protocols)

If a Certified Reference Material (CRM) is unavailable, you must qualify an in-house standard. This process relies on Orthogonality : using two different physical principles (Chromatography vs. Nuclear Magnetic Resonance) to validate the structure and content.

Protocol 1: Structural Validation via 1H-NMR (NOESY)

Objective: Distinguish the 2-methyl (Target) from 1-methyl (Impurity).

  • Sample Prep: Dissolve 10 mg of the candidate standard in 600 µL DMSO-d6.

  • Acquisition: Run a 1D 1H-NMR and a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis Criteria:

    • 2H-Indazole (Target): Look for NOE correlation between the N-Methyl protons and the proton at position H3 (if ethyl group allows) or H7 . Crucially, N2-methyl usually shows a distinct shift compared to N1-methyl.

    • 1H-Indazole (Impurity): The N1-methyl group typically shows a strong NOE to the H7 proton of the benzene ring.

    • Limit of Detection: Ensure the N1-isomer signals are absent or integrated as impurities.

Protocol 2: Potency Assignment via Mass Balance

Objective: Calculate the absolute purity (% w/w) for use in calculations.

The Equation:



Where:

  • %V (Volatiles): Determined by TGA (Thermogravimetric Analysis) or Karl Fischer (Water) + GC-Headspace (Solvents).

  • %I (Inorganics): Residue on Ignition (ROI).

  • %CP (Chromatographic Purity): Determined by HPLC (see below).

Protocol 3: Regio-Selective HPLC Method

Objective: Separate N1 and N2 isomers.[2]

Standard C18 columns often fail to separate these positional isomers. The following conditions are recommended for high-resolution separation:

  • Column: Chiralcel OJ-RH (or equivalent cellulose-based chiral column used in reverse phase). Note: Even if the molecule is achiral, chiral columns are excellent for separating regioisomers due to steric fit.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0). Basic pH suppresses protonation of the indazole, sharpening peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 40:60 (A:B) or shallow gradient.

  • Detection: UV at 254 nm.

  • System Suitability: Resolution (

    
    ) between N1 and N2 peaks must be > 1.5.
    

Part 4: The "Gold Standard" Workflow Diagram

The following Graphviz diagram outlines the decision matrix for qualifying the material.

QualificationWorkflow RawMaterial Raw Material (3-ethyl-2-methyl-2H-indazole) Identity Tier 1: Structural Identity (1H-NMR + NOESY + MS) RawMaterial->Identity IsomerCheck Isomer Check: Is N1-isomer detected? Identity->IsomerCheck HPLC Tier 2: Chromatographic Purity (Regio-selective HPLC) IsomerCheck->HPLC No Reject REJECT (Purify or Discard) IsomerCheck->Reject Yes (>0.5%) Volatiles Tier 3: Volatiles/Inorganics (KF + ROI + TGA) HPLC->Volatiles qNMR Alternative: qNMR (Internal Standard Method) HPLC->qNMR Validation MassBalance Mass Balance Calculation (100 - Imp) * HPLC% Volatiles->MassBalance COA Generate COA (Valid for 12 Months) qNMR->COA MassBalance->COA

Figure 2: The ICH Q7-compliant qualification workflow. Note the critical "Isomer Check" gate.

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Conference on Harmonisation, 2000.

  • Dong, L., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[3] WuXi Biology / Pfizer, 2022. (Discusses the 3.42 kcal/mol energy barrier favoring N1 vs N2).

  • European Pharmacopoeia Commission. "General Chapter 5.12: Reference Standards.
  • Pauli, G.F., et al. "Quantitative NMR for Content Assignment of Reference Standards." Journal of Natural Products, 2012. (Establishes qNMR as a primary ratio method).

  • Bethanamudi, P., et al. "Synthesis of Novel N1 and N2 Indazole Derivatives." E-Journal of Chemistry, 2012. (Experimental data on N1/N2 separation).

Sources

Comparative

A Researcher's Guide to the Bioisosteric Replacement of Indole with 2H-Indazole: A Comparative Analysis

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. Among the various tactics em...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for fine-tuning molecular properties. This guide provides an in-depth technical comparison of the bioisosteric replacement of the ubiquitous indole scaffold with its close relative, the 2H-indazole moiety. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced physicochemical differences, synthetic strategies, and the resulting impact on biological activity and drug-like properties, supported by experimental data and established protocols.

The Rationale for a Bioisosteric Switch: Why Consider 2H-Indazole?

The indole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. However, its metabolic susceptibility, particularly oxidation of the electron-rich pyrrole ring, can lead to unfavorable pharmacokinetic profiles. The bioisosteric replacement with an indazole aims to address these liabilities while preserving or enhancing the desired biological activity.

Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable form.[1] Despite this, the 2H-indazole isomer is often the bioisostere of choice for mimicking indole. This preference stems from the spatial arrangement of the nitrogen atoms. In 2H-indazole, the N2-H vector mimics the N1-H vector of indole, allowing it to maintain crucial hydrogen bond donor interactions with target proteins. Crucially, the introduction of a second nitrogen atom at the 1-position offers a new hydrogen bond acceptor site, which can forge additional beneficial interactions within the target's binding pocket, potentially leading to improved affinity and selectivity.[2]

dot graph TD { rankdir=LR; node [shape=plaintext];

}

Caption: Bioisosteric relationship between indole and 2H-indazole.

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a bioisosteric replacement is heavily influenced by the resulting changes in a molecule's physicochemical properties. While indole and 2H-indazole share structural similarities, their electronic landscapes differ significantly, impacting key drug-like parameters.

PropertyIndole2H-Indazole (estimated/reported)Rationale for Change & Impact on Drug Design
pKa (acidic) ~1713.86[3]The indazole N-H is significantly more acidic due to the electron-withdrawing effect of the adjacent nitrogen. This can influence ionization state at physiological pH and interactions with biological targets.
pKa (basic) ~ -2.41.31[3]The pyridine-like nitrogen in indazole imparts greater basicity compared to indole. This can affect salt formation, solubility, and potential off-target interactions.
Dipole Moment (Debye) ~2.13.4 (for 2-methyl-2H-indazole)[3]The increased dipole moment of 2H-indazole suggests greater polarity, which can influence solubility, permeability, and interactions with polar residues in a protein binding site.
Hydrogen Bonding 1 H-bond donor1 H-bond donor, 1 H-bond acceptor[2]The additional hydrogen bond acceptor in 2H-indazole provides an opportunity for enhanced target affinity and selectivity through new interactions.[2]
Metabolic Stability Prone to oxidation at C2 and C3Generally more resistant to oxidative metabolismThe replacement of the carbon at the 2-position with a nitrogen atom can block a common site of metabolic attack, potentially improving metabolic stability and half-life.
Aromaticity AromaticAromaticBoth ring systems are aromatic, which is crucial for maintaining planarity and participating in π-stacking interactions with the target.

Impact on Biological Activity: Case Studies and Experimental Data

The true test of a bioisosteric replacement lies in its effect on biological activity. The substitution of indole with 2H-indazole can lead to a range of outcomes, from retained or improved potency to a complete loss of activity, or even a shift in selectivity.

Case Study 1: Transformation of MCL-1 Selective Inhibitors to Dual MCL-1/BCL-2 Inhibitors

In a compelling example of "scaffold hopping," researchers transformed a selective inhibitor of the anti-apoptotic protein MCL-1 into a dual inhibitor of both MCL-1 and BCL-2 by replacing the central indole core with an indazole.[4] This switch was significant because resistance to BCL-2 selective inhibitors often arises from the upregulation of MCL-1. A dual inhibitor could therefore offer a more durable therapeutic response.[4]

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Scaffold hopping from indole to indazole shifts selectivity.

Case Study 2: Development of Potent PI3Kδ Inhibitors

In the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for acute myeloid leukemia (AML), a bioisosteric replacement approach starting from an indole scaffold led to the discovery of a highly potent and selective inhibitor, FD223. This compound, featuring a modified core, demonstrated an IC50 of 1 nM against PI3Kδ and significant antitumor efficacy in vivo with no observable toxicity.[5]

Synthetic Accessibility: Crafting the 2H-Indazole Core

A key consideration for any bioisosteric replacement is the synthetic tractability of the new scaffold. Fortunately, a variety of robust methods for the synthesis of 2-substituted-2H-indazoles have been developed.

Experimental Protocol: One-Pot, Three-Component Synthesis of 2-Aryl-2H-indazoles

This procedure is adapted from a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[6]

Materials:

  • 2-Bromobenzaldehyde derivative

  • Primary amine

  • Sodium azide (NaN3)

  • Copper(I) iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry reaction vessel, add the 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), CuI (0.1 mmol, 10 mol%), and TMEDA (0.1 mmol, 10 mol%).

  • Add dry DMSO (5 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

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Caption: One-pot synthesis of 2-aryl-2H-indazoles.

Comparative Performance Evaluation: Standard Assays

To objectively compare the performance of an indole-containing compound with its 2H-indazole bioisostere, a panel of standardized in vitro assays is essential.

Experimental Protocol: In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound (indole and 2H-indazole analogues)

  • Liver microsomes (human, rat, etc.)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator and centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37 °C for 5-10 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Experimental Protocol: Target Binding Affinity (Radioligand Binding Assay)

This assay determines the affinity of a compound for its biological target.

Materials:

  • Cell membranes or purified receptor expressing the target protein

  • Radiolabeled ligand with known affinity for the target

  • Test compound (indole and 2H-indazole analogues) at various concentrations

  • Assay buffer

  • Filter plates (e.g., glass fiber)

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • In a 96-well filter plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by vacuum filtration. The membranes with bound radioligand are trapped on the filter.

  • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Plot the percentage of radioligand binding against the concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion: A Strategic Addition to the Medicinal Chemist's Toolkit

The bioisosteric replacement of indole with 2H-indazole is a nuanced yet powerful strategy in drug discovery. This guide has illuminated the key physicochemical differences, provided actionable synthetic protocols, and presented case studies demonstrating the potential benefits of this substitution. The 2H-indazole moiety offers a distinct advantage in its hydrogen bonding capabilities and potential for improved metabolic stability. However, as with any bioisosteric replacement, the outcome is highly dependent on the specific biological target and the overall molecular context. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable researchers to effectively leverage the indole to 2H-indazole switch to design next-generation therapeutics with enhanced efficacy and drug-like properties.

References

  • Boddapati, S. N. M., Saketi, J. M. R., M, B. R., & Bollikolla, H. B. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Hughes, S. E., et al. (2020). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 11(8), 951-956.
  • Singh, P., & Kumar, A. (2021). Chemistry and biology of indoles and indazoles: a mini-review. Mini reviews in medicinal chemistry, 21(1), 59-73.
  • Knutson, D. E., et al. (2015). Discovery, design, and synthesis of indole-based EZH2 inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3241-3245.
  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(3), 643.
  • El-Sawy, E. R., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Tetrahedron, 73(33), 5014-5023.
  • Cai, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2783.
  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2).
  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic letters, 13(13), 3542-3545.
  • Wang, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European journal of medicinal chemistry, 219, 113442.
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.
  • Gomaa, A. M., & Ali, M. M. (2019). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic chemistry, 86, 556-568.
  • Aljaar, N., Al-Noaimi, M., Conrad, H., & Beifuss, U. (2021). Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. The Journal of Organic Chemistry, 86(2), 1408-1418.
  • ResearchGate. (n.d.). Basicity and dipole moment comparison of indazole tautomers. Retrieved from [Link]

  • Beifuss, U., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 21(2), 224.
  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13919-13926.
  • ResearchGate. (n.d.). Examples of compounds most similar to the 2H‐indazole and... Retrieved from [Link]

  • Beifuss, U., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 224.
  • Yang, B. H., & Buchwald, S. L. (1999). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 1(1), 35-37.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Ethyl-2-methyl-2H-indazole

Executive Summary & Scientific Context Effective disposal of 3-Ethyl-2-methyl-2H-indazole requires more than simple waste binning; it demands an understanding of its heterocyclic chemistry. As a nitrogen-rich indazole de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Effective disposal of 3-Ethyl-2-methyl-2H-indazole requires more than simple waste binning; it demands an understanding of its heterocyclic chemistry. As a nitrogen-rich indazole derivative, this compound possesses thermal stability and potential bioactivity that complicates environmental degradation.

The Core Directive: Treat this compound as a hazardous organic substance with potential aquatic toxicity. The primary disposal objective is the complete destruction of the indazole ring system to prevent environmental persistence, while strictly managing Nitrogen Oxide (NOx) emissions during combustion.

Chemical Hazard Profile (Estimated)

Based on structural analogs (e.g., 2-Methyl-2H-indazole).

PropertyAssessmentOperational Implication
Molecular Structure N-Heterocycle (Fused benzene/pyrazole)High thermal stability; requires high-temp incineration.
Reactivity Nucleophilic NitrogenINCOMPATIBLE with strong oxidizers (Nitric Acid, Peroxides). Risk of violent exothermic reaction.[1]
Toxicity Class Acute Tox. 4 (Oral/Inhale)Assume bioactive/toxic. Use double-gloving and respiratory protection.
Combustion Byproducts NOx, CO, CO2Incineration must occur at a facility with gas scrubbing capabilities.
RCRA Status Non-Listed (Likely)Classify by characteristic (Ignitability D001 if in solvent) or as "Non-Regulated Chemical Waste" requiring destruction.

Pre-Disposal Stabilization & Segregation

Before this compound leaves your bench, it must be stabilized. The most common cause of waste-stream accidents involving heterocycles is the inadvertent mixing with oxidizing acids.

The Segregation Protocol

CRITICAL RULE: Never dispose of 3-Ethyl-2-methyl-2H-indazole in the same container as Nitric Acid or Piranha Solution . The electron-rich indazole ring can undergo uncontrolled nitration or oxidation, leading to rapid pressurization and explosion.

Workflow: Waste Stream Decision Matrix

DisposalMatrix cluster_warning CRITICAL INCOMPATIBILITY Start Waste: 3-Ethyl-2-methyl-2H-indazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Destruction1 Stream A: Solid Hazardous Waste (High Temp Incineration) Solid->Destruction1 Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetone, MeOH, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous Layer SolventCheck->Aqueous Destruction2 Stream B: Halogenated Solvents (Fuel Blending/Incineration) Halogenated->Destruction2 Destruction3 Stream C: Organic Solvents (High BTU Recovery) NonHalogenated->Destruction3 Destruction4 Stream D: Aqueous Toxic (Requires pH Adjust + Carbon Filter) Aqueous->Destruction4 Oxidizers Strong Oxidizers (HNO3, H2O2)

Caption: Logical segregation flow for indazole waste. Note the strict separation of halogenated and non-halogenated streams to comply with incineration protocols.

Detailed Disposal Procedures

Method A: Solid Waste (Pure Compound)

Applicability: Expired reagents, reaction precipitates, contaminated weighing boats.

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Mark clearly with the full chemical name. Do not use abbreviations (e.g., "Indazole deriv.").

    • Required Label Elements: "Hazardous Waste," "Toxic," "Irritant."[2]

  • Disposal Pathway: This stream must be sent for High-Temperature Incineration .

    • Mechanism:[2][3][4][5][6][7][8][9] The facility will burn the waste at >1000°C. The nitrogen atoms are converted to N2 and NOx (scrubbed), and the carbon skeleton is mineralized to CO2.

Method B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, flash chromatography fractions.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids, neutralize carefully with Sodium Bicarbonate before bottling.

    • Why? Acidic indazole solutions can precipitate unexpectedly if mixed with basic waste streams later, causing clogs in pumping systems.

  • Solvent Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Ethyl Acetate, Methanol, or Ethanol.

  • Secondary Containment: Store waste bottles in a polyethylene tray capable of holding 110% of the volume of the largest bottle.

Method C: Empty Containers (RCRA "Empty")

Under US EPA 40 CFR 261.7, a container is considered "RCRA Empty" if:

  • All wastes have been removed using standard practices (pouring/scraping).

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

  • Action: Triple rinse the container with a solvent capable of dissolving the indazole (e.g., Acetone). Dispose of the rinsate as Hazardous Waste (Method B). The washed bottle can then be defaced and recycled or trashed.

Emergency Response: Spill Protocol

If containment fails, immediate action is required to prevent exposure and environmental release.

Spill Response Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify Lab Safety Officer PPE 2. DON PPE Nitrile Gloves (x2), Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pillows PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Sand Contain->Absorb Collect 5. COLLECT Scoop into hazardous waste bag Absorb->Collect Clean 6. DECONTAMINATE Scrub area with soap/water Collect->Clean

Caption: Immediate tactical response for solid or liquid spills of indazole derivatives.

Regulatory Compliance (US Focus)

While 3-Ethyl-2-methyl-2H-indazole is not explicitly "P-Listed" or "U-Listed" by the EPA, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Code Assignment:

    • If the waste is ignitable (Flash point <60°C due to solvent): D001 .[2]

    • If the waste is purely toxic/solid: Classify as Non-Regulated Chemical Waste (unless TCLP testing proves otherwise), but manage as Hazardous due to the "Generator Knowledge" of indazole toxicity.

  • Documentation: Always maintain a copy of the waste manifest tracking the material to the incineration facility.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • National Institutes of Health (NIH). "Prescribed drugs containing nitrogen heterocycles: an overview." PubMed Central. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS.org. [Link]

Sources

Handling

Personal protective equipment for handling 3-Ethyl-2-methyl-2H-indazole

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Ethyl-2-methyl-2H-indazole (CAS: 58706-42-6).[1][2][3] As a structural analog in the indazole class—often util...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Ethyl-2-methyl-2H-indazole (CAS: 58706-42-6).[1][2][3]

As a structural analog in the indazole class—often utilized as privileged scaffolds in kinase inhibitor and anti-inflammatory drug discovery—this compound must be treated with the rigor accorded to bioactive intermediates with potential (but uncharacterized) potency.[3]

Part 1: Executive Safety Assessment

Hazard Classification (GHS/CLP): Based on structural analogs (e.g., 2-methyl-2H-indazole derivatives), treat this substance as Category 2 Irritant and Acute Toxin (Category 4) until specific toxicological data proves otherwise.[1][2][3]

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

The "Unknown Potency" Rule: In drug development, novel indazoles often exhibit biological activity at micromolar or nanomolar concentrations. Consequently, Control Banding is required.

  • Default Control Band: Band 3 (Potent/Toxic).[3]

  • Occupational Exposure Limit (OEL): None established.[3][6] Target internal limit: < 10 µg/m³ (8h TWA).[1][2][3]

Part 2: Personal Protective Equipment (PPE) Specifications

PPE selection is not static; it depends on the physical state (Solid Powder vs. Liquid Solution).[3]

Hand Protection (Glove Selection Logic)
  • For Solid/Powder Handling:

    • Material: Nitrile Rubber (Accelerator-free preferred to reduce contact dermatitis).[1][2][3]

    • Thickness: Minimum 0.11 mm (4-5 mil).

    • Rationale: Indazoles are organic solids; standard nitrile provides excellent particle barrier.

  • For Solution Handling (e.g., in DCM, DMSO, or Methanol):

    • Protocol: Double Gloving is mandatory.

    • Inner Glove: Nitrile (4 mil).[3]

    • Outer Glove: Chemically resistant laminate (e.g., Silver Shield®) or High-Grade Nitrile (8 mil) depending on the solvent.[1][2][3]

    • Causality: Standard thin nitrile degrades in <5 minutes against Dichloromethane (DCM).[3] The solvent acts as a carrier, transporting the indazole through the glove barrier into the bloodstream.[3]

TaskGlove TypeBreakthrough TimeChange Frequency
Weighing Powder Nitrile (0.11mm)> 480 min (Solid)Every 2 hours or if torn
Solubilizing (DMSO) Nitrile (Double)> 480 minImmediately upon splash
Solubilizing (DCM) Laminate / Nitrile< 5 min (Single Nitrile)Immediate removal if splashed
Eye & Face Protection[1][2][6][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[3]

  • Contraindication: Do NOT rely on standard safety glasses. Fine organic powders can bypass the gaps in glasses, causing severe ocular irritation (H319).[3]

Respiratory Protection
  • Primary Control: All open handling must occur inside a Chemical Fume Hood or Powder Weighing Station .

  • Secondary (Emergency/Spill): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1][2][3]

    • Why OV? To protect against the solvent vapors if the powder is in solution.

Body Protection
  • Standard: Lab coat (cotton/polyester blend).[3]

  • High Risk: If handling >10g or using pyrophoric reagents in synthesis, wear a Flame Resistant (FR) lab coat (Nomex/Kevlar).[3]

Part 3: Operational Protocols

Workflow Visualization: Safe Handling Logic

HandlingProtocol Start Start: Handling 3-Ethyl-2-methyl-2H-indazole RiskCheck Risk Assessment: Is mass > 100mg? Start->RiskCheck PPE_Low PPE Level 1: Nitrile Gloves + Lab Coat + Goggles RiskCheck->PPE_Low No (<100mg) PPE_High PPE Level 2: Double Gloves + Sleeve Covers + N95 (if out of hood) RiskCheck->PPE_High Yes (>100mg) HoodCheck Engineering Control: Verify Fume Hood Flow (80-100 fpm) PPE_Low->HoodCheck PPE_High->HoodCheck Weighing Weighing Protocol: 1. Anti-static gun usage 2. Use closed balance draft shield HoodCheck->Weighing Solubilization Solubilization: Add solvent SLOWLY down side of vessel (Prevent aerosolization) Weighing->Solubilization Waste Disposal: Solid -> Haz Waste Bin Liquid -> Organic Solvent Waste Solubilization->Waste

Figure 1: Decision logic for PPE selection and operational workflow based on quantity handled.[1][2][3]

Step-by-Step Handling Procedures

1. Weighing & Transfer (Critical Step) Indazole powders are often electrostatic.[3]

  • Setup: Place the analytical balance inside the fume hood or a vented balance enclosure.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat. Why? Static discharge can scatter potent powder onto the user's cuffs.

  • Transfer: Never pour from the stock bottle. Use a disposable spatula.

  • Decon: Wipe the balance area with a methanol-dampened tissue immediately after use.[2] Place the tissue in solid hazardous waste.

2. Solubilization

  • Vessel: Use a borosilicate glass vial with a PTFE-lined screw cap.

  • Addition: Add the solid first, then the solvent.

  • Venting: If using volatile solvents (DCM, Ether), briefly vent the cap after mixing to release pressure, preventing "spray back" upon reopening.[3]

Part 4: Emergency Response & Spills

Spill Response Decision Matrix

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Powder Spill Type->Powder Solid Liquid Liquid/Solution Spill Type->Liquid Solution ActionPowder 1. Do NOT sweep (aerosol risk) 2. Cover with wet paper towels (solvent) 3. Wipe up Powder->ActionPowder ActionLiquid 1. Cover with absorbent pads 2. Wait 5 mins 3. Collect into bag Liquid->ActionLiquid Decon Final Decon: Scrub area with soap/water Dispose all PPE as HazWaste ActionPowder->Decon ActionLiquid->Decon

Figure 2: Protocol for containing and cleaning spills to minimize aerosolization and exposure.[1][2][3]

Decontamination Solution: For indazoles, simple water washing is ineffective due to lipophilicity.

  • Primary Wash: Ethanol or Isopropanol (to solubilize the compound).[3]

  • Secondary Wash: Soap and water (surfactant to remove residues).[3]

Part 5: Disposal & Compliance

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Solid Hazardous Waste (Incineration recommended).[3]

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[3] Do NOT pour down the drain.

  • Container: Triple rinse empty stock bottles with solvent before discarding glass.

References

  • National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 177813556, 3-(2-Methyl-2H-indazol-5-yl)isoxazole. Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3][6] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][3]

  • Singampalli, A., et al. (2025).[3][7] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[2] Retrieved from [Link]

Sources

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